molecular formula C8H11ClN2 B1401377 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride CAS No. 1416352-01-6

1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

Cat. No.: B1401377
CAS No.: 1416352-01-6
M. Wt: 170.64 g/mol
InChI Key: BWTPLJQRMBYYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-3-9-6-8-2-4-10-5-7(1)8;/h1,3,6,10H,2,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTPLJQRMBYYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416352-01-6
Record name 2,6-Naphthyridine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416352-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride, a pivotal heterocyclic scaffold for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis methodologies, and its significant role as a foundational building block in the creation of diverse and potent therapeutic agents.

Introduction: The Significance of the Tetrahydronaphthyridine Core

The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has garnered substantial interest in the field of medicinal chemistry.[1] Its rigid, three-dimensional structure provides a "privileged scaffold," a concept denoting a molecular framework that can serve as a versatile foundation for developing ligands targeting a wide array of biological targets.[1] While direct pharmacological data on the unsubstituted parent compound is limited, its derivatives have demonstrated a broad spectrum of biological activities, including potential antidepressant, antimicrobial, and central nervous system (CNS) effects.[1][2] The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable for use in research and pharmaceutical development.[2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and drug design. This compound exists primarily in two hydrochloride forms: the monohydrochloride and the dihydrochloride.

Property1,2,3,4-Tetrahydro-2,6-naphthyridine Monohydrochloride1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base)
CAS Number 1416352-01-6[3]449175-43-3[2]31786-18-2[4]
Molecular Formula C₈H₁₁ClN₂[3]C₈H₁₂Cl₂N₂[2]C₈H₁₀N₂[4]
Molecular Weight 170.64 g/mol [3]207.1 g/mol [2]134.18 g/mol [4]
IUPAC Name 1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride[3]1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride[2]1,2,3,4-tetrahydro-2,6-naphthyridine[5]
Appearance Solid (typical)Solid (typical)Data not available
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Enhanced aqueous solubility compared to the free base.[2]Enhanced aqueous solubility compared to the free base.[2]Data not available
pKa Data not availableData not availableData not available
Spectral Data

Detailed spectral analysis is essential for the structural confirmation of this compound. While specific spectra are often proprietary to suppliers, typical analytical techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Helps in identifying key functional groups present in the molecule.

Researchers can obtain specific spectral data from commercial suppliers upon request.[6]

Synthesis of this compound

The synthesis of this scaffold is a critical aspect of its utility. Generally, the process involves the creation of the naphthyridine core followed by reduction and salt formation.

General Synthesis Approach

A common synthetic route involves two key steps:

  • Construction of the 2,6-Naphthyridine Core: This is often achieved through cyclization reactions. Various methods have been developed for the synthesis of naphthyridine derivatives, which can be adapted for the 2,6-isomer.[7]

  • Reduction of the Naphthyridine Ring: The selective reduction of one of the pyridine rings to its tetrahydro form is typically accomplished through catalytic hydrogenation.[1][8] This step is crucial for achieving the desired saturated heterocyclic portion of the scaffold.

Synthesis_Workflow cluster_0 Step 1: Naphthyridine Core Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Pyridine_Derivative Pyridine Derivative Cyclization Cyclization Reaction Pyridine_Derivative->Cyclization Reagents 2,6-Naphthyridine 2,6-Naphthyridine Core Cyclization->2,6-Naphthyridine Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) 2,6-Naphthyridine->Catalytic_Hydrogenation Tetrahydro_Naphthyridine 1,2,3,4-Tetrahydro-2,6- naphthyridine (Free Base) Catalytic_Hydrogenation->Tetrahydro_Naphthyridine HCl_Addition Addition of HCl Tetrahydro_Naphthyridine->HCl_Addition Final_Product 1,2,3,4-Tetrahydro-2,6- naphthyridine Hydrochloride HCl_Addition->Final_Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation and Salt Formation

The following is a representative protocol for the reduction of a naphthyridine precursor and subsequent hydrochloride salt formation. This protocol is illustrative and should be adapted and optimized based on the specific substrate and laboratory conditions.

Step 1: Catalytic Hydrogenation of 2,6-Naphthyridine

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 2,6-naphthyridine starting material in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-2,6-naphthyridine free base. This can be purified further by column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 1,2,3,4-tetrahydro-2,6-naphthyridine free base in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with the solvent used for precipitation (e.g., diethyl ether) to remove any unreacted starting material or impurities.

  • Drying: Dry the resulting white or off-white solid under vacuum to yield the final this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a multitude of biologically active molecules. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, allowing for precise interactions with biological targets.

Medicinal_Chemistry_Applications cluster_targets Biological Targets of Derivatives Scaffold 1,2,3,4-Tetrahydro- 2,6-naphthyridine Hydrochloride NAMPT_Inhibitors NAMPT Inhibitors (Cancer, Inflammation) [17] Scaffold->NAMPT_Inhibitors Derivatization Cbl-b_Inhibitors Cbl-b Inhibitors (Cancer Immunotherapy) [19] Scaffold->Cbl-b_Inhibitors Derivatization Tankyrase_Inhibitors Tankyrase Inhibitors (Cancer) [7] Scaffold->Tankyrase_Inhibitors Derivatization CNS_Receptors CNS Receptors (Neurological Disorders) [1] Scaffold->CNS_Receptors Derivatization SERT_Inhibitors SERT Inhibitors (Antidepressants) [7] Scaffold->SERT_Inhibitors Derivatization

Caption: Applications of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold in drug discovery.

As a Precursor for NAMPT Inhibitors

Derivatives of the tetrahydronaphthyridine scaffold are utilized in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[9] These inhibitors have shown antiproliferative activity and are being investigated for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.[9]

In the Development of Cbl-b Inhibitors for Cancer Immunotherapy

The this compound scaffold serves as a key intermediate in the preparation of heterocyclic compounds that act as inhibitors of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[10] Cbl-b is an E3 ubiquitin ligase that negatively regulates T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.

As a Foundation for Tankyrase Inhibitors

Derivatives of the related 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one have been identified as potent inhibitors of tankyrase-1 and tankyrase-2, which are enzymes implicated in certain cancers.[1] This highlights the adaptability of the broader tetrahydronaphthyridine framework in targeting diverse enzyme families.

Targeting the Central Nervous System

The inherent structure of the tetrahydronaphthyridine core allows for potential interactions with various receptors in the central nervous system.[2] This has led to its exploration as a scaffold for developing novel therapeutics for neurological disorders. For instance, derivatives have been investigated as dual antagonists of the histamine H3 receptor and inhibitors of the serotonin reuptake transporter (SERT), suggesting potential applications as antidepressants.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of nitrogen atoms provide a unique chemical space for the development of novel therapeutic agents. While the parent compound itself may not possess significant biological activity, its true power lies in its role as a privileged scaffold, enabling the synthesis of a diverse range of derivatives that target a multitude of biological pathways implicated in various diseases. As research in drug discovery continues to evolve, the utility of this and related heterocyclic scaffolds is poised to expand, offering new avenues for the development of next-generation therapeutics.

References

  • Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie (International ed. in English), 54(15), 4622–4625.
  • Wójcicka, A., & Chabowska, G. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Di Pietro, O., Viayna, E., Vicente-García, E., Bartolini, M., Ramón, R., Juárez-Jiménez, J., Clos, M. V., Pérez, B., Andrisano, V., Luque, F. J., Lavilla, R., & Muñoz-Torrero, D. (2014). 1,2,3,4-Tetrahydrobenzo[h][2][11]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European journal of medicinal chemistry, 73, 141–152.
  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(14), 4324.
  • Cenmed. (n.d.). 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride.
  • Schedel, H., & Blechert, S. (2022). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade.
  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra.
  • Liu, Y., & Poss, M. A. (2008). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Tetrahedron letters, 49(29-30), 4531–4534.
  • Alajarin, R., Vidal, A., Tovar, F., & Pastor, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3252.
  • MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
  • Wójcicka, A., & Chabowska, G. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines.
  • LookChem. (n.d.). Cas 1354940-72-9,1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.
  • Wang, M. W., & Min, S. J. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][8]naphthyrin-5(6H)-one. Tetrahedron, 72(43), 6825–6830.
  • LookChem. (n.d.). Cas 1416352-01-6,this compound.
  • Shaikh, M. H., Subhedar, D. D., Khan, F. A. K., Sangshetti, J. N., & Shingate, B. B. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[2][11]-Naphthyridines and Biological Evaluation.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289).
  • Moad, G., Rizzardo, E., & Thang, S. H. (1982). 5,6-dihydrobenzo[c][1][8]naphthyridin-4(3H)-one. Australian Journal of Chemistry, 35(10), 2149-2153.
  • ElectronicsAndBooks. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development.
  • LabSolutions. (n.d.). 1,2,3,4-tetrahydro-1,6-naphthyridine.
  • Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines.

Sources

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical identity, proven synthetic strategies, and its role as a versatile building block in the creation of novel therapeutic agents. The narrative is structured to provide not just data, but actionable insights grounded in established scientific principles.

Part 1: Core Chemical Identity and Physicochemical Characteristics

The utility of any molecular scaffold begins with a precise understanding of its structure and properties. The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has gained prominence as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a robust foundation for developing ligands that can interact with a wide array of biological targets.[1] The hydrochloride salt form is commonly utilized to improve the solubility and stability of the parent compound, facilitating its use in both synthetic protocols and biological assays.[2]

Nomenclature, Structure, and Key Identifiers

The compound is most commonly available as a hydrochloride salt. It's crucial to distinguish between the monohydrochloride and dihydrochloride forms, as they possess different molecular weights and CAS numbers.

  • IUPAC Name: 1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride[3] (for the monohydrochloride salt) or 1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride[2] (for the dihydrochloride salt).

  • Parent Compound CAS: 31786-18-2[4][5]

  • Chemical Structure: The core structure consists of a pyridine ring fused to a fully saturated piperidine ring.

G cluster_0 Synthesis Workflow A 1. Synthesize Dialkynylnitrile Precursor B 2. Combine Precursor with Cobalt Catalyst A->B C 3. Microwave-Promoted [2+2+2] Cyclization B->C D 4. Chromatographic Purification C->D E 5. Dissolve in Solvent & Add HCl D->E F 6. Isolate Final Hydrochloride Salt E->F Scaffold 2,6-Naphthyridine Derivative Kinase Oncogenic Kinase (e.g., FGFR4, CK2) Scaffold->Kinase Inhibition Pathway Downstream Signaling Pathway Kinase->Pathway Activates Proliferation Tumor Growth & Cell Proliferation Pathway->Proliferation Promotes

Sources

CAS number for 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydro-2,6-naphthyridine and its hydrochloride salts, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a versatile building block for novel therapeutics.

Introduction: Defining the Core Scaffold

The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has attracted considerable attention in medicinal chemistry.[1] Its rigid, three-dimensional structure makes it a "privileged scaffold," a molecular framework that can serve as a versatile foundation for developing ligands targeting a wide array of biological targets.[1] While the unsubstituted parent compound has limited direct pharmacological data, its derivatives have shown a broad spectrum of biological activities, including potential applications in oncology and for treating neurological disorders.[1][2]

A critical point of clarification for researchers is the distinction between the free base and its salt forms, which are often used to enhance solubility and stability.[2] It is essential to distinguish between the hydrochloride and dihydrochloride salts, as they have distinct CAS numbers and molecular weights.

Physicochemical and Structural Data

For clarity in research and procurement, the fundamental properties of 1,2,3,4-tetrahydro-2,6-naphthyridine and its common salt forms are summarized below.

Property1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base)This compound1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride
CAS Number 31786-18-2[3][4][5]1416352-01-6[6][7][8]449175-43-3[2]
Molecular Formula C₈H₁₀N₂[3][4][5]C₈H₁₁ClN₂[6][7]C₈H₁₂Cl₂N₂[2]
Molecular Weight 134.18 g/mol [3][4][5]170.64 g/mol [6][7]207.1 g/mol [2]
IUPAC Name 1,2,3,4-tetrahydro-2,6-naphthyridine[3]1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride[7]1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride[2]
SMILES C1=NC=C2CCNCC2=C1[3]C1CNCC2=C1C=NC=C2.Cl[2]C1CNCC2=C1C=NC=C2.Cl.Cl[2]
InChI Key BWTPLJQRMBYYDL-UHFFFAOYSA-NHXPFQYFUMUHIAT-UHFFFAOYSA-N[2]HXPFQYFUMUHIAT-UHFFFAOYSA-N[2]

Synthesis Strategies: From Precursors to the Final Salt

The synthesis of this compound is a multi-step process that hinges on the initial construction of the naphthyridine core, followed by reduction and salt formation. The rationale behind this sequence is to first establish the rigid bicyclic system and then selectively modify it to achieve the desired saturation and physicochemical properties.

Generalized Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Naphthyridine Core Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Pyridine Precursors (e.g., 3-aminopyridine derivatives) B Cyclization Reaction (e.g., Skraup, Friedländer) A->B Reagents C 2,6-Naphthyridine Core B->C D Catalytic Hydrogenation (e.g., H₂, Pd/C) C->D Selective Reduction E 1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base) D->E F Quaternization E->F HCl in solvent G 1,2,3,4-Tetrahydro-2,6-naphthyridine HCl / 2HCl F->G

Caption: Generalized synthetic workflow for 1,2,3,4-tetrahydro-2,6-naphthyridine salts.

Protocol 1: Catalytic Hydrogenation of 2,6-Naphthyridine (Illustrative)

This protocol outlines a standard laboratory procedure for the reduction of the aromatic naphthyridine core. The choice of a palladium on carbon (Pd/C) catalyst is based on its proven efficacy and selectivity in hydrogenating nitrogen-containing heterocycles.

Objective: To selectively reduce one of the pyridine rings of the 2,6-naphthyridine scaffold.

Materials:

  • 2,6-Naphthyridine (1.0 eq)

  • 10% Palladium on Carbon (10% w/w)

  • Methanol (or Ethanol) as solvent

  • Hydrogen gas (H₂) supply

  • Parr hydrogenation apparatus or similar

  • Celite™ for filtration

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Vessel: To the vessel, add 2,6-naphthyridine followed by the solvent (Methanol). Agitate gently until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a slurry in the reaction solvent.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas 3-5 times to remove any residual air. Pressurize the vessel to the desired H₂ pressure (typically 50-100 psi, but this must be optimized).

  • Reaction Monitoring: Begin vigorous agitation and heat if necessary. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-2,6-naphthyridine free base, which can be purified by chromatography or crystallization before proceeding to salt formation.

Trustworthiness: This protocol is self-validating through reaction monitoring. The endpoint is determined by the cessation of hydrogen uptake and analytical confirmation (e.g., disappearance of the starting material spot on a TLC plate), ensuring the reaction is complete and preventing over-reduction.

Chemical Reactivity and Applications in Synthesis

This compound is not merely a final product but a versatile intermediate.[2] Its chemical nature, featuring both basic nitrogen atoms and a modifiable scaffold, allows it to be a key building block in the synthesis of more complex, biologically active molecules.[2][6]

Key Reactions:

  • Acid-Base Chemistry: The nitrogen atoms can act as bases, a property crucial for its salt formation and manipulation in reaction media.[2]

  • Nucleophilic Substitution: The scaffold can undergo nucleophilic substitution, allowing for the attachment of various functional groups to create a library of derivatives.[2]

Applications as a Synthetic Intermediate: This scaffold is utilized in the preparation of diverse therapeutic agents:

  • NAMPT Inhibitors: It serves as a crucial building block for potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have antiproliferative activity and are being investigated for cancer therapy.[6][9]

  • Cbl-b Inhibitors: Used in the synthesis of heterocyclic compounds that inhibit the E3 ubiquitin ligase Cbl-b, a target for cancer immunotherapy.[6]

  • M1 Allosteric Modulators: Employed in the synthesis of quinolizidinone carboxylic acids, which act as selective M1 muscarinic acetylcholine receptor allosteric modulators for potential treatment of neurological disorders.[6]

Pharmacological Potential and Biological Activity

The true value of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold lies in the biological activities exhibited by its derivatives. Its rigid structure allows for precise orientation of substituents to interact with biological targets.

Pharmacology Core 1,2,3,4-Tetrahydro- 2,6-naphthyridine Scaffold CNS CNS Receptor Interaction (e.g., Antidepressant Effects) Core->CNS AChE Acetylcholinesterase (AChE) Inhibition Core->AChE Tankyrase Tankyrase-1/2 Inhibition Core->Tankyrase NAMPT NAMPT Inhibition Core->NAMPT Antimicrobial Antimicrobial Activity Core->Antimicrobial Neuro Neurological Disorders Neuro->CNS Neuro->AChE Oncology Oncology Oncology->Tankyrase Oncology->NAMPT Infectious Infectious Disease Infectious->Antimicrobial

Caption: The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold as a foundation for diverse biological activities.

  • Central Nervous System (CNS) Activity: The structure's ability to cross the blood-brain barrier (as suggested by PAMPA-BBB assays for related compounds) makes it suitable for targeting CNS receptors.[2][10] Derivatives have been investigated for potential antidepressant effects.[2]

  • Enzyme Inhibition: Derivatives of related tetrahydronaphthyridines have been identified as potent inhibitors of various enzymes. For instance, 1,2,3,4-tetrahydrobenzo[h][2][4]naphthyridines are potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[10] Additionally, derivatives of 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one act as inhibitors of tankyrase-1 and tankyrase-2, enzymes involved in cancer.[1]

  • Antimicrobial Activity: Certain analogs have demonstrated efficacy against various bacterial strains, indicating potential for development as antimicrobial agents.[2]

Conclusion

This compound is a cornerstone chemical entity for modern drug discovery. Its value extends beyond its intrinsic properties to its role as a privileged scaffold, enabling the systematic exploration of chemical space to address complex diseases. Its well-defined synthesis, versatile reactivity, and the proven biological potential of its derivatives ensure that it will remain a molecule of high interest for researchers in pharmacology and medicinal chemistry for the foreseeable future. This guide serves as a foundational resource for any scientist looking to leverage the unique advantages of this powerful chemical building block.

References

  • LookChem. Cas 1416352-01-6, this compound. [Link]
  • PubChem. This compound. [Link]
  • LookChem. Cas 1354940-72-9, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. [Link]
  • Bautista-Aguilera, Ó. M., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][2][4]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-152. [Link]

Sources

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydro-2,6-naphthyridine and its hydrochloride salts, crucial intermediates in medicinal chemistry. Distinguishing between the common salt forms is essential for reproducibility and accurate characterization in a research setting. This document clarifies the properties of the monohydrochloride and dihydrochloride salts, offers insights into their synthesis and characterization, and explores their application as a privileged scaffold in drug discovery.

Differentiating the Hydrochloride Salt Forms

A critical point of ambiguity in literature and commercial listings is the specific hydrochloride salt of 1,2,3,4-Tetrahydro-2,6-naphthyridine. The parent compound, a bicyclic diamine, can be protonated at one or both nitrogen atoms, leading to two distinct, stable salt forms with different molecular weights and properties. Accurate identification is paramount for stoichiometric calculations and interpretation of analytical data.

  • 1,2,3,4-Tetrahydro-2,6-naphthyridine Monohydrochloride is formed when one equivalent of hydrochloric acid reacts with the free base.

  • 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride results from the reaction with two equivalents of hydrochloric acid, protonating both nitrogen atoms.[1] This form is often prepared to enhance solubility and stability for applications in medicinal chemistry.[1]

The fundamental properties of the parent free base and its two common hydrochloride salts are summarized below for clarity and easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base)31786-18-2C₈H₁₀N₂134.18[2][3]
1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride (Monohydrochloride)1416352-01-6C₈H₁₁ClN₂170.64[4]
1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride449175-43-3C₈H₁₂Cl₂N₂207.10[1]

Synthesis and Characterization

The synthesis of this compound is typically a two-stage process: first, the creation of the saturated heterocyclic core, followed by the formation of the desired salt.

Synthesis of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Core

The most common and efficient method for synthesizing the tetrahydronaphthyridine scaffold is through the selective reduction of its aromatic precursor, 2,6-naphthyridine.

  • Catalytic Hydrogenation: This is the preferred industrial and laboratory method due to its high efficiency, clean reaction profile, and scalability. The choice of catalyst and conditions is critical to achieve selective reduction of only one of the two pyridine rings. Ruthenium-based catalysts, for instance, have been shown to be highly effective in the asymmetric hydrogenation of substituted naphthyridines, yielding chiral tetrahydro-derivatives with high enantiomeric excess.[5]

  • Chemical Reduction: While possible, methods using reagents like sodium borohydride are often less selective and can lead to over-reduction or other side products, complicating purification.

The general workflow for the synthesis is outlined below.

G cluster_0 Synthesis Workflow A 2,6-Naphthyridine Precursor B Catalytic Hydrogenation (e.g., H₂, Ru-catalyst) A->B C 1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base) B->C D Purification (e.g., Chromatography) C->D E Salt Formation (HCl in organic solvent) D->E F 1,2,3,4-Tetrahydro-2,6-naphthyridine HCl/2HCl E->F G Isolation & Drying F->G H Final Product G->H G cluster_1 Medicinal Chemistry Application Start 1,2,3,4-Tetrahydro-2,6- naphthyridine HCl Reaction Chemical Modification (e.g., N-Arylation, Acylation) Start->Reaction Intermediate Substituted Tetrahydro- -naphthyridine Derivative Reaction->Intermediate Screening Biological Screening (e.g., Enzyme Assay) Intermediate->Screening Lead Lead Compound for Drug Development Screening->Lead

Caption: Role of the scaffold as a starting material in a drug discovery cascade.

This highlights the compound's value not as an active pharmaceutical ingredient itself, but as a foundational piece for constructing more complex and biologically active molecules.

References

  • Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie (International ed. in English), 54(15), 4622–4625. [Link]
  • Di Pietro, O., Viayna, E., Vicente-García, E., Bartolini, M., Ramón, R., Juárez-Jiménez, J., Clos, M. V., Pérez, B., Andrisano, V., Luque, F. J., Lavilla, R., & Muñoz-Torrero, D. (2014). 1,2,3,4-Tetrahydrobenzo[h]n[1][4]aphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141–152. [Link]
  • Gong, B., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[1][4]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858–8875. [Link]
  • PubChem. (n.d.). This compound.
  • Muñoz-Torrero, D., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h]n[1][4]aphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-52. [Link]
  • Lookchem. (n.d.). Cas 1354940-72-9,1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.

Sources

The Multifaceted Biological Activities of 2,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-naphthyridine scaffold, a unique bicyclic heteroaromatic ring system, has emerged as a privileged motif in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the significant therapeutic potential of 2,6-naphthyridine derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanisms of action, key molecular targets, and structure-activity relationships that govern their efficacy. Furthermore, this guide furnishes detailed, field-proven protocols for the evaluation of these compounds, alongside illustrative signaling pathways and quantitative data summaries to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Chemical Versatility and Biological Significance of the 2,6-Naphthyridine Core

The 2,6-naphthyridine core, characterized by a fused pyridine ring system, offers a unique three-dimensional architecture and electronic properties that make it an attractive scaffold for the design of targeted therapies.[3] Its structural rigidity and capacity for functionalization at multiple positions allow for the fine-tuning of physicochemical properties and biological activity. This has led to the discovery of 2,6-naphthyridine derivatives with a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and neurological activities.[1][4] This guide will systematically dissect these biological activities, providing the technical insights necessary to navigate the complexities of developing 2,6-naphthyridine-based therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the potential of 2,6-naphthyridine derivatives as potent anticancer agents.[5][6] Their efficacy often stems from the targeted inhibition of critical protein kinases that drive cancer cell proliferation, survival, and metastasis.

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[1][7][8] This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[3] Notably, a series of novel 2,6-naphthyridine analogues have demonstrated potent and selective inhibition of FGFR4.[9][10]

One exemplary compound demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[9] Furthermore, this derivative showed significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models.[9]

Table 1: Anticancer Activity of Representative 2,6-Naphthyridine Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Compound 11FGFR4Huh7Not specified (nanomolar potency)[9]
Compound 16Not specifiedHeLa0.7[11][12][13]
Compound 16Not specifiedHL-600.1[11][12][13]
Compound 16Not specifiedPC-35.1[11][12][13]
Compound 15Not specifiedHeLa2.3[11][13]
Compound 15Not specifiedHL-600.8[11][13]
Compound 14Not specifiedHeLa2.6[11][13]
Compound 14Not specifiedHL-601.5[11][13]
CX-4945 (Silmitasertib)CK2VariousNot specified (clinical stage)[14]
Compound 1cCK2VariousNot specified (potent)[15]

The binding of FGF19 to FGFR4 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][8] 2,6-Naphthyridine-based inhibitors act by competing with ATP for the kinase domain of FGFR4, thereby blocking these downstream signals.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 FRS2 FRS2 FGFR4->FRS2 GRB2 GRB2 PI3K PI3K FRS2->PI3K SOS SOS RAS RAS RAF RAF MEK MEK ERK ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT AKT->Proliferation Naphthyridine 2,6-Naphthyridine Inhibitor Naphthyridine->FGFR4

FGFR4 Signaling Pathway Inhibition.
Inhibition of Casein Kinase 2 (CK2)

Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in promoting cell growth, proliferation, and suppression of apoptosis.[16][17] This makes it a compelling target for anticancer drug development. Several 5-(3-chlorophenylamino)benzo[c][4][18]naphthyridine derivatives have been synthesized and identified as highly selective and potent CK2 inhibitors.[15]

One such derivative, compound 1c, demonstrated stronger CK2 inhibitory activity and higher selectivity compared to the well-known CK2 inhibitor, silmitasertib (CX-4945).[15] Importantly, this compound was shown to modulate the Akt1-GSK-3β-Wnt/β-catenin signaling pathway and inhibit cancer stem cell properties, highlighting its potential for targeting tumor-initiating cells.[15]

CK2 is implicated in the maintenance of cancer stem cells (CSCs) through its influence on several key signaling pathways, including Wnt/β-catenin, Hedgehog/Gli1, and Notch.[19] By inhibiting CK2, 2,6-naphthyridine derivatives can disrupt these pathways, leading to the suppression of CSC self-renewal and differentiation.

CK2_Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CK2 Casein Kinase 2 (CK2) Wnt Wnt/β-catenin CK2->Wnt Activates Hedgehog Hedgehog/Gli1 CK2->Hedgehog Activates Notch Notch CK2->Notch Activates PI3K_AKT PI3K/AKT CK2->PI3K_AKT Activates NFkB NF-κB CK2->NFkB Activates Naphthyridine 2,6-Naphthyridine Inhibitor Naphthyridine->CK2 Inhibits CSC Cancer Stem Cell Maintenance Wnt->CSC Hedgehog->CSC Notch->CSC Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation NFkB->Proliferation

CK2 Signaling and its Inhibition.

Antimicrobial Activity: A Renewed Avenue for Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Naphthyridine derivatives have a long history in this field, with the 1,8-naphthyridine nalidixic acid being a notable example.[20] More recently, the 2,6-naphthyridine scaffold has been explored for its antimicrobial potential, yielding compounds with significant activity against a range of bacteria and fungi.[14][21][22]

Table 2: Antimicrobial Activity of Representative Naphthyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Canthin-6-oneStaphylococcus aureus0.49[23]
Canthin-6-oneEscherichia coli3.91[23]
Canthin-6-oneMRSA0.98[23]
Canthin-6-oneAntifungal3.91[23]
10-methoxycanthin-6-oneAntifungal7.81[23]
Benzo[h][1][4]triazolo[3,4-a][4][18]naphthyridine derivativesVarious bacteria and fungi2.5 - 100[21][22]
10j (a 2,7-naphthyridine)Staphylococcus aureus8 mg/L[24]
10f (a 2,7-naphthyridine)Staphylococcus aureus31 mg/L[24]

The precise mechanisms of action for many 2,6-naphthyridine antimicrobial agents are still under investigation but are believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, similar to other quinolone antibiotics.[20]

Activity in Neurodegenerative Diseases: An Emerging Frontier

While the research is still in its nascent stages, some naphthyridine derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease.[18][25][26][27] Their mode of action in this area is often multitargeted, involving the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[28] Additionally, some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are pathological hallmarks of the disease.[25]

For instance, certain 1,8-naphthyridine derivatives have been identified as potent inhibitors of cholinesterases.[28] Furthermore, a series of tetrahydrobenzo[h][1][18]naphthyridine-6-chlorotacrine hybrids have been developed as picomolar inhibitors of human AChE and also exhibit Aβ and tau anti-aggregating properties.[25] While these examples do not exclusively feature the 2,6-naphthyridine core, they highlight the potential of the broader naphthyridine family in addressing the complexities of neurodegenerative disorders. Further exploration of the 2,6-naphthyridine scaffold for these indications is a promising area for future research.

Experimental Protocols: A Practical Guide to Biological Evaluation

To facilitate the research and development of 2,6-naphthyridine derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][8]

Materials:

  • 96-well flat-bottom plates

  • Test 2,6-naphthyridine compounds

  • Appropriate cancer cell line(s)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[29]

  • Compound Treatment: Prepare serial dilutions of the 2,6-naphthyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add 2,6-Naphthyridine Derivatives Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare and Standardize Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of 2,6-Naphthyridine Derivatives Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_MIC Visually Determine MIC Incubate_Plate->Read_MIC End End Read_MIC->End

MIC Determination Workflow.
In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a 2,6-naphthyridine derivative against a specific protein kinase. [15][21][30][31] Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Test 2,6-naphthyridine compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the 2,6-naphthyridine derivative in DMSO.

  • Kinase Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the test compound in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for the enzymatic reaction.

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the resulting luminescence. [21]6. Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 2,6-naphthyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential as anticancer and antimicrobial agents, with emerging applications in the treatment of neurodegenerative diseases. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield the next generation of targeted therapies. The experimental protocols and technical insights provided in this guide are intended to empower researchers to effectively advance the development of these promising compounds from the laboratory to the clinic.

References

  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step MTT Assay Protocol for Adherent Cells.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Gao, L., et al. (2020). Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets. Frontiers in Oncology.
  • Tu, Y., et al. (2013). Casein Kinase 2: a novel player in glioblastoma therapy and cancer stem cells.
  • Mousa, S. A., et al. (2019).
  • Decker, M. (2012). Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease. Current Pharmaceutical Design.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • Abcam. (n.d.). MTT assay protocol.
  • Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology.
  • Bautista-Aguilera, Ó. M., et al. (2021). Tetrahydrobenzo[h]n[1][18]aphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer's drugs. European Journal of Medicinal Chemistry.
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • Litchfield, D. W. (2003). CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target.
  • BenchChem. (2025). The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide.
  • Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules.
  • Wójcicka, A., & Barg, E. (2024).
  • Contreras, J., et al. (2011). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[1][18]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters.
  • Hwang, Y. J., et al. (2013).
  • Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv.
  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Modi, S. J., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure and Dynamics.
  • Wójcicka, A., & Barg, E. (2024).
  • Hwang, Y. J., et al. (2013).
  • Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c]n[4][18]aphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for ITK Overview.
  • Hwang, Y. J., et al. (2013). Bioactivity of naphthyridine derivatives in human cancer cell lines.
  • Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[4][18]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry.
  • Witek, K., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
  • Peláez-García, A., et al. (2025). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. Journal of Biomolecular Structure and Dynamics.
  • Wójcicka, A., & Barg, E. (2024).
  • Kumar, A., et al. (2022).
  • Marco-Contelles, J., et al. (2011). 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators, a Multitarget Strategy for Alzheimer's Disease. Current Pharmaceutical Design.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Harkiss, K. J., & Swift, D. (1970). 4-methyl-2, 6-naphthyridine, a new plant constituent from antirrhinum majus. Tetrahedron Letters.
  • Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.
  • Modi, S. J., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines.
  • Wójcicka, A., & Barg, E. (2022). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Molecules.

Sources

The Ascendant Tetrahydronaphthyridine Scaffold: A Technical Primer on Emerging Pharmacological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

To the dedicated researchers, intrepid scientists, and visionary drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide serves as a technical exploration into the burgeoning potential of tetrahydronaphthyridine (THN) compounds. The THN scaffold, a unique bicyclic N-heterocycle, has steadily emerged from the periphery of chemical curiosity to the forefront of drug discovery programs. Its inherent three-dimensional architecture, coupled with the versatility for chemical modification, presents a compelling framework for the design of novel therapeutics targeting a spectrum of human diseases.

This document eschews a rigid, templated approach. Instead, it is structured to provide a narrative that is both scientifically rigorous and practically insightful, mirroring the dynamic and iterative nature of drug discovery itself. We will delve into the core pharmacology of THN derivatives, dissect their mechanisms of action, and illuminate the experimental pathways that validate their therapeutic potential. Our exploration will be grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that every piece of information is not only accurate but also contextualized within the practical realities of the laboratory.

Section 1: The Tetrahydronaphthyridine Core - A Gateway to Novel Bioactivities

The tetrahydronaphthyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its structure, which fuses a dihydropyridine ring to a pyridine ring, imparts a unique conformational rigidity and three-dimensionality that is highly sought after in modern drug design. This structural characteristic allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.

The versatility of the THN core lies in its amenability to a wide array of synthetic modifications. Various isomers of the tetrahydronaphthyridine exist, such as the 1,2,3,4-tetrahydro-1,6-naphthyridine and the 5,6,7,8-tetrahydro-1,6-naphthyridine series, each offering distinct vectors for chemical diversification. This synthetic tractability allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Section 2: CXCR4 Antagonism - A Case Study in Potent and Selective Targeting

A prominent and well-elucidated pharmacological effect of tetrahydronaphthyridine derivatives is their potent antagonism of the C-X-C chemokine receptor type 4 (CXCR4). This G-protein coupled receptor and its endogenous ligand, CXCL12, play a pivotal role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and angiogenesis. Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in a variety of diseases, most notably HIV-1 entry into host cells and the metastasis of various cancers.

Mechanism of Action: Blocking the Viral Gateway and Halting Cancer's Spread

Tetrahydronaphthyridine-based CXCR4 antagonists function by competitively binding to the receptor, thereby preventing the interaction of CXCL12. In the context of HIV-1, CXCR4 acts as a co-receptor for T-cell tropic (X4) strains of the virus. By occupying the receptor, these compounds effectively block the conformational changes required for the fusion of the viral and cellular membranes, thus inhibiting viral entry.[1]

In oncology, the overexpression of CXCR4 on the surface of cancer cells is a key factor in their metastasis to organs that highly express CXCL12, such as the bone marrow, lungs, and liver. THN-based CXCR4 antagonists can disrupt this metastatic cascade by inhibiting the chemotactic response of cancer cells to the CXCL12 gradient.

Featured Compound: A Potent 5,6,7,8-Tetrahydro-1,6-naphthyridine CXCR4 Antagonist

Recent research has led to the discovery of highly potent tetrahydronaphthyridine CXCR4 antagonists with improved drug-like properties. One such compound, a derivative of the 5,6,7,8-tetrahydro-1,6-naphthyridine series, has demonstrated significant promise in preclinical studies.[1]

Parameter Value Significance
CXCR4 Antagonism (IC50) 24 nMHigh potency in blocking receptor function.
Anti-HIV-1 Entry (IC50) 7 nMPotent inhibition of viral entry at nanomolar concentrations.
Oral Bioavailability in Mice (%F) 27%Demonstrates potential for oral administration.
CYP2D6 Inhibition DiminishedReduced potential for drug-drug interactions.
PAMPA Permeability 309 nm/sGood passive membrane permeability.

Table 1: Pharmacological and Pharmacokinetic Properties of a Lead Tetrahydronaphthyridine CXCR4 Antagonist.[1]

Signaling Pathway: Interruption of the CXCL12/CXCR4 Axis

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events, primarily through Gαi- and β-arrestin-mediated pathways. This leads to the activation of downstream effectors such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which promote cell survival, proliferation, and migration. Tetrahydronaphthyridine antagonists effectively silence this signaling cascade by preventing the initial ligand-receptor interaction.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binds & Activates THN_Antagonist Tetrahydronaphthyridine Antagonist THN_Antagonist->CXCR4 Binds & Inhibits G_protein Gαi/βγ CXCR4->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Cell_Response Cell Survival, Proliferation, Migration PI3K_Akt->Cell_Response MAPK->Cell_Response

Caption: CXCL12/CXCR4 signaling and its inhibition by a THN antagonist.

Section 3: Exploring Broader Therapeutic Horizons

While CXCR4 antagonism is a well-defined area of activity, the tetrahydronaphthyridine scaffold holds promise across a wider range of therapeutic targets. The structural features that make it an effective CXCR4 antagonist—namely, its rigid framework and capacity for diverse functionalization—are also desirable for targeting other protein classes.

Potential as Kinase Inhibitors

The ATP-binding pocket of kinases is a common target for small molecule inhibitors. The planar aromatic portion of the THN scaffold can engage in key pi-stacking interactions within the hinge region of many kinases, while substituents on the saturated ring can be tailored to occupy adjacent hydrophobic pockets, thereby conferring selectivity and potency. While specific, potent tetrahydronaphthyridine kinase inhibitors are still in the early stages of discovery, the broader class of N-heterocycles has yielded numerous successful kinase inhibitors. Further exploration of the THN chemical space is a promising avenue for the development of novel anti-cancer and anti-inflammatory agents.

Applications in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's, necessitates the development of therapeutics with novel mechanisms of action. The ability of THN derivatives to be functionalized with various pharmacophoric groups makes them attractive candidates for targeting key pathological drivers in these conditions. Potential targets include enzymes involved in the production of amyloid-beta peptides, protein kinases that hyperphosphorylate tau protein, and receptors that modulate neuroinflammation. The blood-brain barrier permeability of certain THN compounds will be a critical factor in their development for CNS indications.

Anti-inflammatory Properties

The modulation of inflammatory pathways is a key therapeutic strategy for a multitude of diseases. Tetrahydropyridine derivatives, a related class of compounds, have shown inhibitory activity against the production of pro-inflammatory cytokines such as TNF-α. This suggests that the tetrahydronaphthyridine scaffold could also be a valuable template for the design of novel anti-inflammatory agents.

Section 4: Essential Experimental Workflows for Pharmacological Evaluation

The successful development of tetrahydronaphthyridine-based therapeutics relies on a robust and iterative process of biological evaluation. The following experimental workflows are fundamental to characterizing the pharmacological profile of these compounds.

Workflow 1: Target Engagement and Potency Determination

This workflow is designed to confirm that a novel THN compound directly interacts with its intended target and to quantify its potency.

Target_Engagement_Workflow Start Synthesized THN Compound Binding_Assay Target Binding Assay (e.g., Radioligand displacement, SPR) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Enzyme inhibition, Receptor antagonism) Start->Functional_Assay IC50_Determination Determine IC50/Ki Binding_Assay->IC50_Determination Functional_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for assessing target engagement and potency.

Experimental Protocol: CXCR4 Receptor Binding Assay (Radioligand Displacement)

  • Cell Culture: Maintain a cell line overexpressing human CXCR4 (e.g., CEM cells) in appropriate culture conditions.

  • Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate cell membranes with a constant concentration of a radiolabeled CXCR4 ligand (e.g., [125I]-SDF-1α) and varying concentrations of the test tetrahydronaphthyridine compound.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow 2: In Vitro ADME and Pharmacokinetic Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its in vivo behavior.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Prepare a solution of the tetrahydronaphthyridine compound in a buffer at a known concentration.

  • PAMPA Plate Assembly: A PAMPA plate consists of a donor plate and an acceptor plate separated by a filter coated with a lipid solution that mimics the cell membrane.

  • Incubation: Add the compound solution to the donor wells and an appropriate buffer to the acceptor wells. Incubate the plate for a set period.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time and the surface area of the membrane.

Section 5: The Path Forward - Challenges and Opportunities

The tetrahydronaphthyridine scaffold represents a promising frontier in drug discovery. The well-documented success in developing potent CXCR4 antagonists provides a strong foundation and a clear roadmap for the exploration of other therapeutic targets. Key challenges remain, including the optimization of pharmacokinetic properties, particularly oral bioavailability and CNS penetration for neurological targets. However, the inherent synthetic versatility of the THN core, coupled with modern medicinal chemistry strategies, provides the tools to overcome these hurdles.

The future of tetrahydronaphthyridine-based therapeutics will likely involve their application in precision medicine, where their high selectivity can be leveraged to target specific patient populations. As our understanding of the biological roles of various targets continues to expand, so too will the opportunities for this remarkable scaffold to make a meaningful impact on human health.

References

  • Jecs, E., Tahirovic, Y. A., Wilson, R. J., Miller, E. J., Kim, M., Truax, V., ... & Liotta, D. C. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4058–4084. [Link]

Sources

An In-depth Technical Guide to the Pharmacological Versatility of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold, a privileged heterocyclic structure in modern medicinal chemistry. While the hydrochloride salt of the parent compound serves primarily as a foundational chemical building block, its derivatives have been shown to exhibit a remarkable breadth of biological activities.[1][2] This document will delve into the core mechanisms of action demonstrated by various substituted 1,2,3,4-Tetrahydro-2,6-naphthyridine analogues, offering insights for researchers, scientists, and drug development professionals.

The 1,2,3,4-Tetrahydro-2,6-naphthyridine Core: A Privileged Scaffold

The 1,2,3,4-Tetrahydro-2,6-naphthyridine moiety is a bicyclic heterocyclic system containing two nitrogen atoms. Its rigid, three-dimensional conformation provides a robust framework for the strategic placement of functional groups, enabling interactions with a diverse array of biological targets.[2] This inherent structural advantage has led to its classification as a "privileged scaffold" in drug discovery, signifying its potential to yield potent and selective ligands for multiple receptors and enzymes. The parent compound, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride, is a key intermediate in the synthesis of these pharmacologically active derivatives.[1]

Synthesis of the Core Structure

The synthesis of the 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold can be achieved through various synthetic routes, often involving cyclization and reduction reactions. A common approach involves the reduction of a 2,6-naphthyridine precursor.

Experimental Protocol: Catalytic Hydrogenation for Scaffold Synthesis

  • Reaction Setup: A solution of the 2,6-naphthyridine precursor in a suitable solvent (e.g., ethanol, methanol) is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂), is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level (typically 50-100 psi). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50°C) for a predetermined duration (e-g., 12-24 hours).

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 1,2,3,4-Tetrahydro-2,6-naphthyridine product.

  • Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired purity.

  • Salt Formation: To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is collected by filtration and dried to yield this compound.

Mechanisms of Action of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives

The pharmacological diversity of this scaffold is best understood by examining the mechanisms of action of its derivatives.

Dual Histamine H₃ Receptor Antagonism and Serotonin Reuptake Transporter (SERT) Inhibition

A significant area of investigation for 1,2,3,4-Tetrahydro-2,6-naphthyridine derivatives has been in the development of dual-acting ligands that target both the histamine H₃ receptor and the serotonin reuptake transporter (SERT).[2] This dual activity is a promising strategy for the treatment of various central nervous system disorders.

  • Histamine H₃ Receptor Antagonism: The H₃ receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. Antagonism of this receptor leads to enhanced neurotransmitter release, which can have pro-cognitive and wakefulness-promoting effects.

  • SERT Inhibition: Inhibition of SERT increases the extracellular levels of serotonin, a key neurotransmitter involved in mood regulation. This is the primary mechanism of action for many antidepressant medications.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin Serotonin SERT->Serotonin Reuptake H3R Histamine H3 Receptor Histamine Histamine H3R->Histamine Inhibits Release Postsynaptic_R Postsynaptic Receptors Serotonin->Postsynaptic_R Binds Histamine->Postsynaptic_R Binds Derivative 1,2,3,4-Tetrahydro-2,6- naphthyridine Derivative Derivative->SERT Inhibits Derivative->H3R Antagonizes

Caption: Dual antagonism of H3R and inhibition of SERT by a derivative.

Acetylcholinesterase (AChE) Inhibition

Certain derivatives of the related tetrahydrobenzo[b][1][3]naphthyridine scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE).[4][5] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Kinetic Studies of AChE Inhibition

The mechanism of AChE inhibition can be elucidated through kinetic studies. By measuring the rate of acetylcholine hydrolysis in the presence and absence of the inhibitor at varying substrate concentrations, a Lineweaver-Burk plot can be generated. This allows for the determination of the type of inhibition (e.g., competitive, non-competitive, or mixed).

DerivativeTarget EnzymeIC₅₀ (µM)Reference
Substituted tetrahydrobenzo[b][1][3]naphthyridineAcetylcholinesterase15.0 ± 0.9[4]
Substituted tetrahydrobenzo[b][1][3]naphthyridineButyrylcholinesteraseup to 17.5 ± 1.4[4]
Monoamine Oxidase (MAO) Inhibition

Derivatives of the 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold have also been explored as inhibitors of monoamine oxidase (MAO).[6] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is associated with antidepressant effects, while inhibition of MAO-B is a strategy for the treatment of Parkinson's disease.[7] The structurally related 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known MAO substrate and neurotoxin.[8]

MAO_Inhibition Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation by Metabolites Inactive Metabolites MAO->Metabolites Derivative 1,2,3,4-Tetrahydro-2,6- naphthyridine Derivative Derivative->MAO Inhibits

Caption: Inhibition of monoamine oxidase by a derivative.

Other Biological Activities

The versatility of the 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold extends to other therapeutic areas, with derivatives showing potential as:

  • Antimicrobial agents [1]

  • Anticancer agents , through mechanisms such as tankyrase inhibition.[2][9]

  • Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors , with antiproliferative activity.[10]

Conclusion

The 1,2,3,4-Tetrahydro-2,6-naphthyridine core structure is a highly valuable scaffold in medicinal chemistry. While the parent compound, this compound, is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of potent and specific biological activities. The exploration of this scaffold continues to be a fruitful area of research for the development of novel therapeutics targeting a variety of diseases.

References

  • 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride - Smolecule. (2023-08-16).
  • 1,2,3,4-Tetrahydro-2,6-naphthyridine | 31786-18-2 | Benchchem.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
  • New tetrahydrobenzo[b][1][3]naphthyridine derivatives: synthesis and biological activity.
  • (PDF) Biological Activity of Naturally Derived Naphthyridines - ResearchGate. (2025-10-15).
  • Synthesis, Reactions, and Biological Activity of Benzo[h][1][3]naphthyridine Derivatives. (2025-08-09).
  • 1,2,3,4-Tetrahydrobenzo[h][1][3]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed. (2014-02-12).
  • Synthesis of Novel Benzo[b][1][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI. (2023-02-09).
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.
  • Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators - PubMed.
  • Cas 1354940-72-9,1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | lookchem.
  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B - PubMed Central.

Sources

The Ascendant Scaffold: A Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydro-2,6-naphthyridine core has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of biologically active molecules. Its rigid, three-dimensional structure provides a versatile framework for the design of potent and selective ligands targeting a range of biological entities. This in-depth technical guide provides a comprehensive overview of the known derivatives of this compelling heterocyclic system, detailing their synthesis, biological activities, and therapeutic applications. We will explore the nuanced structure-activity relationships that govern their function and delve into the intricate signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The 1,2,3,4-Tetrahydro-2,6-naphthyridine Core - A Privileged Structure

The quest for novel therapeutic agents is a cornerstone of modern scientific endeavor. Central to this pursuit is the identification and optimization of molecular scaffolds that can serve as the foundation for new drugs. The 1,2,3,4-tetrahydro-2,6-naphthyridine ring system has garnered significant attention in recent years due to its presence in a variety of biologically active compounds.[1] This bicyclic heteroaromatic structure offers a unique combination of rigidity and conformational constraint, making it an ideal starting point for the design of ligands with high affinity and selectivity for their biological targets.

Derivatives of the 1,2,3,4-tetrahydro-2,6-naphthyridine core have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, and have shown promise in the development of treatments for cancer and neurological disorders.[2][3] This guide will provide a detailed exploration of the chemical synthesis of these derivatives, their diverse biological activities, and the underlying mechanisms of action that drive their therapeutic potential.

Synthetic Strategies for the Construction of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold

The synthesis of the 1,2,3,4-tetrahydro-2,6-naphthyridine core and its derivatives can be achieved through various synthetic routes, often starting from readily available pyridine precursors. The choice of synthetic strategy is typically dictated by the desired substitution pattern on the final molecule.

General Synthetic Approaches

A common strategy for the synthesis of the 2,6-naphthyridine scaffold involves the construction of the second pyridine ring onto a pre-existing, appropriately substituted pyridine derivative. This can be achieved through a variety of cyclization reactions. While specific, detailed protocols for the synthesis of the 1,2,3,4-tetrahydro-2,6-naphthyridine core are not abundantly available in the public domain, general principles from the synthesis of other naphthyridine isomers can be adapted. For instance, multi-component reactions and transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of such heterocyclic systems.[4]

The reduction of a fully aromatic 2,6-naphthyridine precursor is a viable method for obtaining the 1,2,3,4-tetrahydro-2,6-naphthyridine core. This can be accomplished using standard hydrogenation conditions, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Therapeutic Applications and Biological Activities of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives

The versatility of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is underscored by the diverse range of biological targets its derivatives have been shown to modulate. This section will highlight some of the most promising therapeutic applications and the associated biological activities.

Kinase Inhibition: A Prominent Avenue for Drug Development

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. Derivatives of the 2,6-naphthyridine scaffold have demonstrated significant potential as potent and selective kinase inhibitors.

Hepatocellular carcinoma (HCC) is a leading cause of cancer-related death worldwide, and the fibroblast growth factor 19 (FGF19)-FGFR4 signaling pathway has been identified as a key oncogenic driver in a significant subset of HCC patients.[3] This has spurred the development of selective FGFR4 inhibitors as a targeted therapy for this disease.

Recent studies have disclosed the design and synthesis of novel 2,6-naphthyridine analogues as potent and selective FGFR4 inhibitors.[3][5] One particularly promising compound demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[6] This compound also showed significant antitumor efficacy in HCC xenograft mouse models.[3]

Table 1: In Vitro Activity of a 2,6-Naphthyridine-based FGFR4 Inhibitor [3]

CompoundHuh7 Cell Proliferation IC50 (nM)FGFR4 Kinase IC50 (nM)
Compound 11 101.2

The binding of FGF19 to FGFR4 initiates a signaling cascade that promotes cell proliferation, survival, and migration. This pathway is often aberrantly activated in HCC, leading to uncontrolled tumor growth.[7][8] Selective inhibitors of FGFR4 can block this signaling cascade and thereby inhibit tumor progression.[9]

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes Inhibitor 2,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Inhibits

Caption: The FGF19-FGFR4 signaling pathway and its inhibition by 2,6-naphthyridine derivatives.

Potential in Neurodegenerative Disorders

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold has also been explored for its potential in treating neurodegenerative diseases. While direct evidence for this specific isomer is still emerging, related tetrahydronaphthyridine derivatives have shown promise as inhibitors of enzymes implicated in the pathology of Alzheimer's disease. For instance, 1,2,3,4-tetrahydrobenzo[h][1][6]naphthyridines have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[9][10]

Experimental Protocols and Methodologies

To facilitate further research and development in this area, this section provides a representative experimental protocol for a key biological assay used to evaluate the activity of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase (e.g., FGFR4).

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant human kinase (e.g., FGFR4)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Kinase_Inhibition_Assay Start Start Prep_Compound Prepare Serial Dilution of Test Compound Start->Prep_Compound Add_Compound Add Diluted Compound Prep_Compound->Add_Compound Add_Reagents Add Kinase, Substrate, and Buffer to Microplate Add_Reagents->Add_Compound Initiate_Reaction Initiate Reaction with ATP Add_Compound->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Signal Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

For the 2,6-naphthyridine-based FGFR4 inhibitors, SAR studies have revealed that specific substitutions at various positions of the naphthyridine ring are critical for potent inhibitory activity. For example, the presence of a dimethoxyphenyl group can occupy a key hydrophobic pocket in the kinase domain, while an acrylamide moiety can form a covalent bond with a cysteine residue, leading to irreversible inhibition.[8]

Conclusion and Future Directions

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, particularly as selective kinase inhibitors. The continued exploration of this versatile scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved therapies for a range of human diseases.

Future research in this area should focus on:

  • The development of more efficient and versatile synthetic routes to access a wider range of substituted derivatives.

  • A more comprehensive evaluation of the biological activities of these compounds against a broader panel of targets.

  • In-depth mechanistic studies to elucidate the precise molecular interactions that govern their biological effects.

  • The optimization of pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical candidates.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
  • Li, X., & Zhang, J. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 863588. [Link]
  • Hagel, M., Miduturu, C., & Myer, V. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424-437. [Link]
  • Li, X., & Zhang, J. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 13, 863588. [Link]
  • Zheng, Y., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology, 11, 789945. [Link]
  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. [Link]
  • ResearchGate. (2014).
  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • Lavilla, R., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][1][6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-152. [Link]
  • Wójcicka, A. (2023).
  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Woo, G. H., Beeler, A. B., & Snyder, J. K. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Tetrahedron, 63(25), 5649-5660. [Link]
  • Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][6][7]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry, 64(8), 5082-5098. [Link]
  • Liu, Q., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]
  • Soliman, H. A., et al. (2014). Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one for in vitro anticancer and antioxidant evaluation. Der Pharma Chemica, 6(3), 394-410. [Link]
  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
  • Lee, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3769-3776. [Link]
  • Prakash, G. A., & Rajendran, S. P. (2003). Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G][1][11] Naphthyridines. Oriental Journal of Chemistry, 19(1). [Link]
  • Pierre, F., et al. (2011). 7-(4H-1,2,4-Triazol-3-yl)benzo[c][6][7]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 21(22), 6687-6692. [Link]
  • Palacios, F., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Medicinal Chemistry, 22(1), 133-146. [Link]
  • Liu, Q., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]
  • Barlocco, D., et al. (2000). Synthesis of 5-Amino-1,2,3,4-tetrahydrobenzo[b][1][3]naphthyridines and 2,3,4,4a,5,6-Hexahydrobenzo[c][6][7]naphthyridines. Il Farmaco, 55(2), 115-121. [Link]
  • Wang, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 263, 115949. [Link]
  • Weiss, E. L., & Taylor, V. N. (2018). THE NAPHTHYRIDINES. The Chemistry of Heterocyclic Compounds.
  • Kumar, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 829-854. [Link]
  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
  • Chen, Y., et al. (2022). In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents. ChemMedChem, 17(24), e202200495. [Link]
  • Muñoz-Torrero, D., et al. (2015). Tetrahydrobenzo[h][1][6]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer agents targeting β-amyloid, tau, and cholinesterase pathologies. Bioorganic & Medicinal Chemistry, 23(1), 125-137. [Link]
  • Scott, A. S., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16513-16538. [Link]
  • Zheng, Y., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology, 11, 789945. [Link]
  • Zhang, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][7]naphthyrin-5(6H)-one. Tetrahedron, 72(1), 123-128. [Link]
  • Kaczor, A. A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3422. [Link]
  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
  • ResearchGate. (2021). Facile synthesis of 1,2,3,4- tetrahydrobenzo[b][1][6]naphthyridines. [Link]

Sources

The Emergence of 2,6-Naphthyridine Compounds as a Privileged Scaffold in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,6-Naphthyridine Core - A Versatile Framework for Anticancer Drug Discovery

The landscape of oncology drug development is perpetually in search of novel molecular scaffolds that offer both potency and selectivity against cancer-specific targets. Among the myriad of heterocyclic compounds, the 2,6-naphthyridine moiety has distinguished itself as a "privileged structure" in medicinal chemistry.[1] This bicyclic heteroaromatic system serves as a versatile framework for the design of potent inhibitors of key signaling molecules implicated in tumorigenesis, cancer progression, and therapeutic resistance.[1] The inherent structural features of the 2,6-naphthyridine core, including its planarity, hydrogen bonding capabilities, and tunable electronic properties, allow for the strategic placement of substituents to achieve high-affinity interactions with the ATP-binding pockets of various kinases. This guide provides an in-depth technical overview of the therapeutic potential of 2,6-naphthyridine derivatives in oncology, with a focus on their mechanisms of action, key molecular targets, and the experimental methodologies employed to validate their anticancer activity.

Key Molecular Targets and Mechanisms of Action

The anticancer properties of 2,6-naphthyridine compounds are primarily attributed to their ability to inhibit protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[1] Two of the most prominent and well-validated targets for this class of compounds are Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide, and a significant subset of HCC patients exhibit an aberrant activation of the FGF19-FGFR4 signaling pathway as a primary oncogenic driver.[2] This has positioned selective FGFR4 inhibition as a highly promising therapeutic strategy for this patient population.[2]

A novel series of 2,6-naphthyridine analogues has been developed as potent and selective FGFR4 inhibitors.[2] One exemplary compound, referred to as Compound 11 , has demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibits high selectivity over other FGFR family members (FGFR1-3).[2] Furthermore, this compound has shown significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models.[2]

Signaling Pathway:

The FGF19-FGFR4 signaling cascade, upon activation, triggers downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to enhanced cell proliferation, survival, and tumor growth. Inhibition of FGFR4 by 2,6-naphthyridine compounds effectively blocks these downstream signals.

FGF19_FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates Ras Ras FGFR4->Ras PI3K PI3K FGFR4->PI3K Naphthyridine 2,6-Naphthyridine Compound (e.g., Compound 11) Naphthyridine->FGFR4 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Simplified FGF19-FGFR4 signaling pathway and the point of inhibition by 2,6-naphthyridine compounds.
Casein Kinase 2 (CK2) Inhibition: A Pan-Cancer Target

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that is frequently overexpressed in a wide range of human cancers. CK2 plays a crucial role in promoting cell growth and survival by phosphorylating a vast array of substrates involved in key cellular processes, including cell cycle control and DNA repair.[3] The dysregulation of CK2 has been implicated in the pathogenesis of numerous malignancies, making it a compelling therapeutic target.[3]

The 2,6-naphthyridine scaffold has been successfully utilized in the development of potent CK2 inhibitors. A notable example is CX-4945 (silmitasertib) , a first-in-class, orally bioavailable CK2 inhibitor that has advanced into clinical trials for various cancer indications.[4]

Signaling Pathway:

CK2 is a central hub in multiple signaling pathways critical for cell survival and proliferation. Its inhibition by compounds like CX-4945 can disrupt these pro-survival signals.

CK2_Pathway GrowthFactors Growth Factors, Cytokines CK2 CK2 GrowthFactors->CK2 Activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Wnt Wnt/β-catenin Pathway CK2->Wnt NF_kB NF-κB Pathway CK2->NF_kB Naphthyridine 2,6-Naphthyridine Compound (e.g., CX-4945) Naphthyridine->CK2 Inhibits CellCycle Cell Cycle Progression PI3K_Akt->CellCycle Wnt->CellCycle Apoptosis Inhibition of Apoptosis NF_kB->Apoptosis

Figure 2: Key signaling pathways regulated by CK2 and the inhibitory action of 2,6-naphthyridine compounds.

Quantitative Assessment of Anticancer Activity

The in vitro potency of 2,6-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and kinases. The following tables summarize the reported IC50 values for representative 2,6-naphthyridine and other naphthyridine compounds.

Table 1: In Vitro Cytotoxicity of Naphthyridine Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 16 HeLa (Cervical)0.7[5]
HL-60 (Leukemia)0.1[5]
PC-3 (Prostate)5.1[5]
Aaptamine derivative 24 Adult T-cell Leukemia0.29[6]
Bisleuconothine A SW480 (Colon)2.74[6]
HCT116 (Colon)3.18[6]
HT29 (Colon)1.09[6]
SW620 (Colon)3.05[6]
Sampangine Non-small cell lung cancer0.57-0.58[6]
Ovarian cancer0.60[6]

Table 2: Kinase Inhibitory Activity of Naphthyridine Derivatives

CompoundKinase TargetIC50 (nM)Reference
Compound 11 FGFR4Nanomolar potency[2]
CX-4945 (Silmitasertib) CK2-[4]
Compound 10b CK2α36.7[3]
SGC-CK2-2 CK2α920[7]
Compound 19 FGFR21.8[8]
FGFR32.0[8]
FGFR127[8]
FGFR4157[8]
Compound 2t c-Met2600[9]

Experimental Protocols: A Guide to Preclinical Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the anticancer potential of 2,6-naphthyridine compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay for FGFR4)

This protocol is designed to directly measure the inhibitory effect of a 2,6-naphthyridine compound on the enzymatic activity of recombinant FGFR4.

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: - 2,6-Naphthyridine compound - Recombinant FGFR4 - Substrate (e.g., poly(E,Y)₄) - ATP - Kinase Buffer Start->Step1 Step2 Reaction Setup: - Add compound/DMSO to plate - Add FGFR4 and substrate Step1->Step2 Step3 Initiate Reaction: - Add ATP - Incubate at 30°C for 1 hour Step2->Step3 Step4 Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate at RT for 40 min Step3->Step4 Step5 Detect ADP: - Add Kinase Detection Reagent - Incubate at RT for 30 min Step4->Step5 Step6 Read Luminescence: - Use a plate reader Step5->Step6 End End Step6->End

Figure 3: Experimental workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the 2,6-naphthyridine test compound in DMSO.

    • Dilute recombinant human FGFR4 enzyme, substrate (e.g., poly(E,Y)₄), and ATP in a kinase assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound dilutions or DMSO (as a vehicle control).

    • Add 5 µL of a solution containing the FGFR4 enzyme and substrate to each well.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for FGFR4.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of 2,6-naphthyridine compounds on cancer cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 2,6-naphthyridine compound in a complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 28 µL of a 2 mg/mL solution of MTT to each well.

    • Incubate the cells for 1.5 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate at 37°C for 15 minutes with shaking on an orbital shaker.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vivo Xenograft Model for Hepatocellular Carcinoma

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of 2,6-naphthyridine compounds.

Xenograft_Workflow Start Start Step1 Cell Culture: - Culture Huh7 or Hep3B HCC cells Start->Step1 Step2 Cell Implantation: - Inject cells subcutaneously  into immunodeficient mice Step1->Step2 Step3 Tumor Growth: - Monitor tumor growth until  a palpable size is reached Step2->Step3 Step4 Treatment Initiation: - Randomize mice into groups - Administer 2,6-naphthyridine  compound or vehicle Step3->Step4 Step5 Tumor Measurement: - Measure tumor volume regularly Step4->Step5 Step6 Endpoint: - Euthanize mice when tumors  reach a predetermined size  or at the end of the study Step5->Step6 Step7 Data Analysis: - Compare tumor growth between  treated and control groups Step6->Step7 End End Step7->End

Figure 4: Workflow for an in vivo subcutaneous xenograft model.

Methodology:

  • Cell Preparation:

    • Culture human hepatocellular carcinoma cells (e.g., Huh7 or Hep3B) under standard conditions.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or saline at a concentration of 1 x 10⁸ cells/mL.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or NOD-scid).

  • Tumor Cell Implantation:

    • Subcutaneously inject 20 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the 2,6-naphthyridine compound (formulated in an appropriate vehicle) or the vehicle alone to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).

  • Tumor Measurement and Data Analysis:

    • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.

Clinical Perspective: CX-4945 (Silmitasertib) in Oncology

The 2,6-naphthyridine derivative CX-4945 (silmitasertib) is the most clinically advanced compound of this class. It has been evaluated in several Phase I and II clinical trials for various malignancies. In a phase Ib/II study for locally advanced or metastatic cholangiocarcinoma, silmitasertib in combination with gemcitabine and cisplatin showed promising results, with a median overall survival of 13.6 months in the intent-to-treat analysis.

Conclusion and Future Directions

The 2,6-naphthyridine scaffold has firmly established its position as a privileged structure in the development of targeted anticancer agents. The successful preclinical and clinical evaluation of compounds targeting key oncogenic kinases like FGFR4 and CK2 underscores the therapeutic potential of this chemical class. The versatility of the 2,6-naphthyridine core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the discovery of novel 2,6-naphthyridine derivatives against both established and emerging cancer targets, as well as the exploration of their use in combination therapies to overcome drug resistance and improve patient outcomes. The continued investigation of this promising scaffold holds the key to delivering the next generation of effective and selective cancer therapeutics.

References

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
  • Orr, M. S., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ChemRxiv. [Link]
  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–8459. [Link]
  • Lin, Y.-C., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. RSC Medicinal Chemistry. [Link]
  • Li, M., et al. (2025). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
  • Breitkopf, S. B., et al. (2024). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 116698. [Link]
  • Orr, M. S., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Chemical Biology, 18(4), 819–831. [Link]
  • Ide, N. D., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(17), 7236–7250. [Link]
  • Packer, L. E., et al. (2022). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. Journal of Medicinal Chemistry, 65(1), 225–241. [Link]
  • Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[3][6]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents.
  • Orr, M. S., et al. (2023). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv. [Link]
  • Wells, C. I., et al. (2021). Development of a potent and selective chemical probe for the pleiotropic kinase CK2. Cell Chemical Biology, 28(11), 1647–1659.e18. [Link]
  • ResearchGate. (n.d.). IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. [Link]
  • ResearchGate. (n.d.). Structure-activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][6][10]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. [Link]
  • ResearchGate. (n.d.). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and selectivity. [Link]
  • ResearchGate. (n.d.). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. [Link]
  • Harris, P. A., et al. (2007). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 17(10), 2843–2847. [Link]
  • Wang, Y., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][6][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(18), 2971–2981. [Link]
  • U.S. Patent Application Publication No. US 2024/0003773 A1. (2024).

Sources

Literature review of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of the Tetrahydronaphthyridine Core

The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry.[1] Its rigid, three-dimensional structure classifies it as a "privileged scaffold," a molecular framework that can serve as a versatile foundation for developing ligands that interact with a diverse range of biological targets.[1] While pharmacological data on the unsubstituted parent compound is limited, its derivatives have demonstrated a wide spectrum of biological activities.[1]

The dihydrochloride salt form (CAS 449175-43-3) is frequently utilized to improve the solubility and stability of the parent compound, 1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 31786-18-2), which facilitates its application in both medicinal chemistry and organic synthesis.[2] This guide provides a comprehensive review of the synthesis, characterization, pharmacological potential, and applications of this important chemical entity.

Key Compound Properties
PropertyValueReference
Chemical Formula C₈H₁₀N₂ ⋅ 2HCl[2]
Molecular Weight ~207.1 g/mol [2]
Parent Compound CAS 31786-18-2[2][3]
Dihydrochloride CAS 449175-43-3[2]
Parent Compound Formula C₈H₁₀N₂[3]
Parent Compound MW 134.18 g/mol [1][3]

Part 1: Synthesis and Chemical Reactivity

The synthesis of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a critical step in the development of its derivatives. The primary strategies involve the reduction of the aromatic 2,6-naphthyridine precursor or the direct construction of the ring system from simpler precursors.[1]

Synthetic Pathways: Reduction of 2,6-Naphthyridine

The most common approach involves the selective reduction of one of the pyridine rings of the 2,6-naphthyridine system. The choice of methodology is crucial for achieving the desired regioselectivity and preventing over-reduction of the second aromatic ring.[1]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Platinum(IV) oxide, Rhodium oxide). It is a powerful technique, but reaction conditions such as pressure, temperature, solvent, and catalyst choice must be carefully optimized to ensure selective reduction of only one ring.[1][2]

  • Chemical Reduction: Reagents like sodium borohydride (NaBH₄) can also be employed for the reduction. The reactivity and selectivity of these hydride reagents are often tuned by the solvent system and reaction temperature.[1]

The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.[2]

Synthesis_Workflow cluster_synthesis Synthetic Pathway Precursors Acyclic or Monocyclic Precursors Naphthyridine 2,6-Naphthyridine (Aromatic Core) Precursors->Naphthyridine Multi-step Synthesis Reduction Selective Reduction (e.g., Catalytic Hydrogenation) Naphthyridine->Reduction Tetrahydro 1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base) Reduction->Tetrahydro Salt_Formation Quaternization (Treatment with HCl) Tetrahydro->Salt_Formation Final_Product 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride Salt_Formation->Final_Product

General synthetic workflow for 1,2,3,4-Tetrahydro-2,6-naphthyridine HCl.
General Protocol: Catalytic Hydrogenation

This protocol provides a generalized, foundational procedure for the reduction of a naphthyridine precursor.

Objective: To selectively reduce one ring of a 2,6-naphthyridine precursor to yield 1,2,3,4-tetrahydro-2,6-naphthyridine.

Materials:

  • 2,6-Naphthyridine precursor

  • Catalyst (e.g., 10% Palladium on Carbon, or Platinum(IV) oxide)

  • Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

  • Hydrogen source (Hydrogen gas cylinder or balloon)

  • Parr shaker or similar hydrogenation apparatus

  • Filter agent (e.g., Celite®)

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Vessel: Add the 2,6-naphthyridine precursor and the chosen solvent to the reaction vessel. Agitate until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add the catalyst to the solution. Causality Note: The catalyst is added last under an inert atmosphere to prevent ignition, as dry hydrogenation catalysts can be pyrophoric.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with hydrogen gas to remove all air. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).

  • Reaction: Begin agitation and maintain the reaction at a constant temperature (e.g., room temperature) for a predetermined time (e.g., 12-24 hours). Monitor the reaction progress by observing the drop in hydrogen pressure or by analytical techniques like TLC or LC-MS on small aliquots.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with a small amount of the reaction solvent to ensure complete recovery of the product. Trustworthiness Note: Complete removal of the heavy metal catalyst is critical for any compound intended for biological screening.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-2,6-naphthyridine free base, which can be purified further by chromatography or crystallization.

Part 2: Pharmacological Significance and Applications

The true value of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold lies in its application as a building block for creating novel, biologically active molecules.[2] By modifying different positions on the ring structure, scientists can generate libraries of new compounds for screening against various therapeutic targets.[2]

Scaffold_Applications cluster_targets Derivative Therapeutic Targets Scaffold 1,2,3,4-Tetrahydro-2,6-naphthyridine Core A rigid, privileged scaffold SERT SERT Inhibitors (Antidepressant) Scaffold->SERT Functionalization leads to derivatives H3 H3 Receptor Antagonists Scaffold->H3 Functionalization leads to derivatives CNS CNS Receptors Scaffold->CNS Functionalization leads to derivatives Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Functionalization leads to derivatives

The 1,2,3,4-tetrahydro-2,6-naphthyridine core as a versatile scaffold.
Biological Activities of Derivatives

Research has demonstrated that derivatives of the tetrahydronaphthyridine family possess a range of promising biological activities.

Derivative Class / TargetBiological ActivityAssociated Isomer(s)Reference
SERT Inhibitors Potential antidepressant effects2,6-naphthyridine[1]
Histamine H3 Receptor Antagonists Potential treatment for neurological disorders2,6-naphthyridine[1]
Antimicrobial Agents Efficacy against various bacterial strains2,6-naphthyridine[2]
CNS Activity Interactions with central nervous system receptors2,6-naphthyridine[2]
Tankyrase Inhibitors Potential anticancer activity1,6-naphthyridine[1]
Acetylcholinesterase (AChE) Inhibitors Potential treatment for Alzheimer's disease1,6-naphthyridine[4]
Phosphodiesterase 5 (PDE5) Inhibitors Potential treatment for Alzheimer's disease1,6-naphthyridine[5][6]
NAMPT Inhibitors Antiproliferative activity for cancer/inflammatory disorders2,7-naphthyridine[7]
Mechanism of Action Context

While the parent scaffold is not the active agent, its derivatives achieve their effects through specific molecular interactions:

  • Antidepressant Effects: Derivatives designed as dual-activity histamine H3 receptor antagonists and serotonin reuptake transporter (SERT) inhibitors showcase the scaffold's utility.[1] By blocking SERT, these compounds increase the concentration of serotonin in the synaptic cleft, a well-established mechanism for treating depression.

  • AChE Inhibition: Certain tetrahydrobenzo[h][2][3]naphthyridine derivatives act as potent inhibitors of acetylcholinesterase (AChE).[4] They bind to the peripheral anionic site (PAS) at the entrance of the enzyme's catalytic gorge, preventing the breakdown of the neurotransmitter acetylcholine, which is a key strategy in managing Alzheimer's disease.[4]

  • PDE5 Inhibition: In the context of Alzheimer's, other 1,2,3,4-tetrahydrobenzo[b][2][3]naphthyridine analogues potently inhibit phosphodiesterase 5 (PDE5).[6] This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to the activation of signaling pathways involved in learning and memory.[5][6]

Part 3: Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. Standard analytical techniques are employed for this purpose.[1]

Protocol: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure of 1,2,3,4-tetrahydro-2,6-naphthyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Synthesized 1,2,3,4-tetrahydro-2,6-naphthyridine sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean NMR tube. Ensure the sample is fully dissolved. Causality Note: The choice of solvent is critical; for the hydrochloride salt, D₂O or DMSO-d₆ are often preferred due to higher solubility compared to CDCl₃.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals: Look for distinct signals corresponding to the aromatic protons on the unreduced pyridine ring and the aliphatic protons of the newly formed tetrahydro-pyridine ring. The aliphatic protons (at positions 1, 3, and 4) will typically appear as multiplets in the upfield region (e.g., ~2.5-4.5 ppm), while the aromatic protons will be in the downfield region (e.g., ~7.0-8.5 ppm). Integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals: The spectrum should show the correct number of carbon signals. Aliphatic carbons will be upfield, while aromatic and imine-like carbons will be downfield.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign peaks to the corresponding protons and carbons in the molecule based on their chemical shift, multiplicity (splitting pattern), and integration values. Compare the obtained spectra with literature data or predicted spectra to confirm the structure.[1]

Other Key Analytical Methods
  • Mass Spectrometry (MS): Used to determine the molecular weight and confirm the molecular formula of the compound.[1]

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as N-H and C-N bonds within the heterocyclic structure.[1]

Conclusion

This compound is a valuable heterocyclic compound, not for its intrinsic biological activity, but for its role as a foundational scaffold in drug discovery and development.[1][2] Its robust synthesis and the chemical versatility of its core structure allow for the creation of diverse molecular libraries. Research into derivatives has already yielded potent agents with potential applications in treating neurological disorders, cancer, and infectious diseases.[1][2][8] As synthetic methodologies improve and our understanding of molecular targets deepens, the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is poised to remain a significant tool for medicinal chemists and drug development professionals.

References

  • Cas 1354940-72-9,1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | lookchem. lookchem.com. [Link]
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. PubMed Central. [Link]
  • 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - NIH.
  • Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G][2][9] Naphthyridines. Oriental Journal of Chemistry. [Link]
  • 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development - ElectronicsAndBooks. ElectronicsAndBooks. [Link]
  • 1,2,3,4-Tetrahydrobenzo[h][2][3]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed. PubMed. [Link]
  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][2][3]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PMC - PubMed Central. PubMed Central. [Link]
  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][2][3]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed. PubMed. [Link]

Sources

A Technical Guide to the Central Nervous System Potential of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core CNS activity of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride.

Abstract The 1,2,3,4-Tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its rigid, three-dimensional structure that serves as a versatile foundation for developing ligands targeting a diverse array of biological receptors and enzymes. While direct and extensive pharmacological data on the unsubstituted parent compound, this compound, is limited in public literature, the extensive research into its derivatives provides a compelling narrative of its potential utility in Central Nervous System (CNS) drug discovery. Derivatives built upon this scaffold have demonstrated significant activity as potent inhibitors of key enzymes implicated in the pathophysiology of neurodegenerative disorders, most notably Acetylcholinesterase (AChE) and Phosphodiesterase 5 (PDE5). This guide synthesizes the available preclinical evidence, details the experimental methodologies used to ascertain this activity, and provides a forward-looking perspective on the therapeutic promise of this chemical class for researchers, scientists, and drug development professionals.

The 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold: A Foundation for CNS Ligands

The core structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine (C₈H₁₀N₂) is a bicyclic system where a pyridine ring is fused to a fully saturated (tetrahydro) pyridine ring.[1][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in biological assays and as a starting material for further chemical synthesis.[2]

Its significance in drug discovery lies in its role as a chemical scaffold. By systematically adding different functional groups to various positions on the rings, medicinal chemists can create large libraries of derivative compounds.[2] This strategy allows for the exploration of structure-activity relationships (SAR) and the optimization of a compound's potency, selectivity, and pharmacokinetic properties for a specific biological target. The inherent rigidity of the naphthyridine core helps to reduce the entropic penalty upon binding to a target, often leading to higher affinity interactions.

While derivatives have shown broad biological activities ranging from antimicrobial to anticancer effects, the most compelling and quantitatively detailed evidence in the CNS domain points toward the modulation of enzymes involved in Alzheimer's disease.[2][4][5]

Key CNS-Relevant Molecular Targets of Derivatives

Research has successfully leveraged the 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold to develop highly potent inhibitors of enzymes that are critical targets in neurodegenerative disease research.

Acetylcholinesterase (AChE) Inhibition

Mechanistic Rationale: Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, a primary therapeutic strategy for providing symptomatic relief in Alzheimer's disease. The enzyme possesses a deep and narrow gorge containing a catalytic anionic site (CAS) at its base and a peripheral anionic site (PAS) at its entrance.[6] Dual-binding inhibitors that can interact with both sites are of significant therapeutic interest.

Key Findings: A study published in the European Journal of Medicinal Chemistry detailed the design of 1,2,3,4-tetrahydrobenzo[h][1][7]naphthyridines as potent AChE inhibitors.[6] By performing a bioisosteric replacement (O → NH) on a weaker parent compound, researchers achieved a dramatic increase in inhibitory activity. One lead compound, 16a , demonstrated high potency against human AChE (hAChE), suggesting that the tetrahydro-naphthyridine core is highly effective for optimizing binding at the PAS and mid-gorge regions of the enzyme.[6]

Phosphodiesterase 5 (PDE5) Inhibition

Mechanistic Rationale: PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP).[8][9] Inhibition of PDE5 increases cGMP levels, which in turn can activate signaling pathways involved in learning, memory, and synaptic plasticity, such as the cAMP response element-binding protein (CREB) pathway.[8] This mechanism has identified PDE5 as a promising therapeutic target for mitigating the cognitive decline associated with Alzheimer's disease.

Key Findings: Researchers from Columbia University reported the development of novel PDE5 inhibitors based on a 1,2,3,4-tetrahydrobenzo[b][1][7]naphthyridine scaffold.[8][9] Their work, published in the Journal of Medicinal Chemistry, aimed to improve upon earlier quinoline-based inhibitors that suffered from poor aqueous solubility. The rigidified tetrahydro-naphthyridine scaffold yielded compounds with exceptional potency and improved drug-like properties. The most potent compound, 6c , exhibited an outstanding in vitro IC₅₀ value and showed good efficacy in a mouse model of Alzheimer's disease.[8][9]

Data Summary: Potency of Lead Derivatives

The following table summarizes the quantitative data for the lead compounds discussed, highlighting the exceptional potency achieved by utilizing the tetrahydro-naphthyridine scaffold.

Compound IDTarget EnzymeScaffold TypeIC₅₀ ValueSource
16a Human AChETetrahydrobenzo[h][1][7]naphthyridine65 nM[6]
6c PDE5Tetrahydrobenzo[b][1][7]naphthyridine0.056 nM[8][9]

Methodologies for Assessing CNS Activity

The validation of CNS-active compounds requires a combination of in vitro biochemical assays and in silico computational modeling. The protocols described below represent industry-standard approaches for characterizing enzyme inhibitors based on the tetrahydro-naphthyridine scaffold.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the rate of acetylthiocholine hydrolysis by AChE, and how this rate is affected by an inhibitor. The assay relies on the reaction of thiocholine (a product of hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion whose absorbance can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compound (e.g., in DMSO) at various concentrations.

    • Prepare a solution of human recombinant AChE (hAChE) in the phosphate buffer containing 0.1% BSA.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at the desired final concentration. For the control (uninhibited reaction), add 25 µL of the vehicle (e.g., buffer with DMSO).

    • Add 125 µL of the DTNB solution to each well.

    • Add 50 µL of the hAChE enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Workflow Visualization:

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, DTNB, ATCI) A2 Add DTNB Solution P1->A2 P2 Prepare Test Compound (Serial Dilutions) A1 Add Test Compound (or Vehicle) P2->A1 P3 Prepare AChE Solution A3 Add AChE Solution P3->A3 A1->A2 A2->A3 A4 Pre-incubate (10 min) A3->A4 A5 Initiate with ATCI Substrate A4->A5 D1 Measure Absorbance (412 nm, Kinetic) A5->D1 D2 Calculate Reaction Rates D1->D2 D3 Determine % Inhibition D2->D3 D4 Plot Dose-Response Curve & Calculate IC50 D3->D4

Caption: Workflow for an in vitro Acetylcholinesterase (AChE) inhibition assay.

In Silico Workflow: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a naphthyridine derivative) when bound to a second (a receptor, such as an enzyme active site). It is crucial for understanding the structural basis of activity and guiding further drug design.[9]

Conceptual Workflow:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., PDE5 or AChE) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site or "docking box" based on the location of a known co-crystallized ligand or catalytic residues.

  • Ligand Preparation: Generate a 3D conformation of the ligand (the naphthyridine derivative). Assign charges and define rotatable bonds.

  • Docking Simulation: Use a docking algorithm (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the defined binding site. The program scores each "pose" based on a scoring function that estimates binding affinity.

  • Pose Analysis & Interpretation: Analyze the top-scoring poses. Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key structural features responsible for binding affinity. This provides a rational basis for the observed SAR and informs the design of new, potentially more potent analogues.

Workflow Visualization:

Molecular_Docking_Workflow PDB 1. Obtain Target Structure (e.g., from PDB) PrepTarget 3. Prepare Target (Add Hydrogens, Define Box) PDB->PrepTarget Ligand 2. Prepare Ligand Structure (3D Conformation) Dock 4. Run Docking Simulation (Algorithm samples poses) Ligand->Dock PrepTarget->Dock Analyze 5. Analyze Top Poses (Scoring & Interaction Analysis) Dock->Analyze SAR 6. Generate Hypothesis (Guide SAR) Analyze->SAR

Caption: Conceptual workflow for a molecular docking study.

Discussion and Future Directions

The evidence strongly indicates that the 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold is a highly valuable starting point for the design of potent enzyme inhibitors targeting CNS disorders. The successful development of picomolar to low-nanomolar inhibitors for both AChE and PDE5 underscores the scaffold's compatibility with the active sites of key neurological targets.[6][8][9]

The key takeaways are:

  • Structural Rigidity: The rigid nature of the fused ring system is likely a key contributor to the high potency of its derivatives, providing a well-defined orientation for interacting with target proteins.

  • Synthetic Tractability: The scaffold allows for derivatization at multiple positions, enabling fine-tuning of its pharmacological properties through established synthetic chemistry routes.[2][10]

  • Proven Therapeutic Relevance: Derivatives have not only shown high in vitro potency but also efficacy in preclinical animal models, bridging the gap between biochemical activity and potential physiological effects.[8]

Future research should expand the therapeutic applications of this scaffold. While AChE and PDE5 are validated targets, the core structure should be screened against other CNS targets, such as G-protein coupled receptors (e.g., serotonin, dopamine receptors) or other enzyme classes, to uncover novel activities. Furthermore, detailed pharmacokinetic and safety profiling of the most potent lead compounds is the critical next step toward any potential clinical development.

References

  • Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][2][7]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry, 64(8), 5082-5098.
  • Contreras, J., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][1][7]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-152.
  • Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][2][7]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. PubMed.
  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Anonymous. (n.d.). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. ScienceDirect.
  • ResearchGate. (2025). New tetrahydrobenzo[b][1][7]naphthyridine derivatives: synthesis and biological activity.
  • Woźniak, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4647.
  • Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3765-3774.
  • Nowak, M., & Gilla, G. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(24), 5678.
  • Dohle, W., et al. (2003). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Journal of Combinatorial Chemistry, 5(4), 444-450.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66570664, this compound.
  • Bautista-Aguilera, Ó. M., et al. (2014). Tetrahydrobenzo[h][1][7]naphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer agents. Bioorganic & Medicinal Chemistry, 22(17), 4860-4869.
  • Zhang, C., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][7]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875.
  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus.
  • Zhang, C., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][7]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PMC.

Sources

The Versatile Scaffold: A Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that can serve as templates for drug discovery is paramount. Among these, heterocyclic scaffolds hold a privileged position due to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. The 1,2,3,4-tetrahydro-2,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a scaffold of significant interest. Its rigid, yet conformationally adaptable structure, coupled with the presence of two nitrogen atoms, provides a versatile platform for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride, from its synthesis to its application as a central scaffold in modern drug discovery, with a focus on its utility in the development of agents targeting the central nervous system and oncology.

The dihydrochloride salt form of 1,2,3,4-tetrahydro-2,6-naphthyridine is often utilized to enhance the compound's solubility and stability, which are critical physicochemical properties for pharmaceutical development.[1] This guide will delve into the synthetic pathways to access this core, explore its derivatization, and examine the structure-activity relationships (SAR) that govern the biological activity of its analogs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the core scaffold is essential for any drug discovery campaign.

PropertyValueSource
Molecular Formula C₈H₁₂Cl₂N₂[1]
Molecular Weight 207.1 g/mol [1]
CAS Number 449175-43-3[1]
Appearance Solid (typical)N/A
Solubility Enhanced in aqueous media due to the dihydrochloride salt form.[1]

Synthesis of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold

The synthesis of the 1,2,3,4-tetrahydro-2,6-naphthyridine core is a multi-step process that typically begins with the construction of the aromatic 2,6-naphthyridine ring system, followed by its selective reduction.

Diagram: Synthetic Strategy Overview

Synthesis_Overview Start Pyridine Precursors Intermediate1 4-Cyano-3-pyridylacetonitrile Start->Intermediate1 Multi-step synthesis Intermediate2 2,6-Naphthyridine Intermediate1->Intermediate2 Cyclization Final_Scaffold 1,2,3,4-Tetrahydro- 2,6-naphthyridine Intermediate2->Final_Scaffold Catalytic Hydrogenation Final_Salt 1,2,3,4-Tetrahydro-2,6- naphthyridine hydrochloride Final_Scaffold->Final_Salt Salt Formation

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis, beginning with the formation of the aromatic 2,6-naphthyridine and its subsequent reduction and salt formation.

Step 1: Synthesis of 2,6-Naphthyridine from 4-Cyano-3-pyridylacetonitrile

The synthesis of the aromatic 2,6-naphthyridine can be achieved through the cyclization of 4-cyano-3-pyridylacetonitrile.

  • Materials: 4-Cyano-3-pyridylacetonitrile, anhydrous hydrogen bromide.

  • Procedure:

    • A solution of 4-cyano-3-pyridylacetonitrile in a suitable solvent is treated with anhydrous hydrogen bromide.

    • The reaction mixture is heated to facilitate the cyclization reaction, leading to the formation of a brominated 2,6-naphthyridine intermediate.

    • The intermediate is then subjected to dehalogenation and further steps to yield the parent 2,6-naphthyridine.

Step 2: Catalytic Hydrogenation of 2,6-Naphthyridine

The selective reduction of the pyridine ring containing the 2-nitrogen is a crucial step.

  • Materials: 2,6-Naphthyridine, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • 2,6-Naphthyridine is dissolved in ethanol in a high-pressure hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 psi).

    • The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to yield crude 1,2,3,4-tetrahydro-2,6-naphthyridine.

Step 3: Formation of the Hydrochloride Salt

Conversion to the dihydrochloride salt enhances solubility and stability.

  • Materials: 1,2,3,4-Tetrahydro-2,6-naphthyridine, Hydrochloric acid (in a suitable solvent like ethanol or diethyl ether).

  • Procedure:

    • The crude 1,2,3,4-tetrahydro-2,6-naphthyridine is dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

    • The hydrochloride salt typically precipitates out of the solution.

    • The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride as a solid.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold has proven to be a valuable starting point for the development of ligands for a range of biological targets. Its rigid bicyclic nature allows for the precise positioning of substituents to interact with receptor binding pockets.

Dual Histamine H3 Receptor Antagonists and Serotonin Reuptake Transporter (SERT) Inhibitors

A significant application of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is in the development of dual-acting ligands that target both the histamine H3 receptor (H3R) and the serotonin reuptake transporter (SERT).[2] This dual-action approach is a promising strategy for the treatment of various central nervous system disorders, including depression, cognitive deficits, and sleep disorders.

Diagram: Drug Discovery Workflow for H3R/SERT Dual-Acting Ligands

Drug_Discovery_Workflow Scaffold 1,2,3,4-Tetrahydro- 2,6-naphthyridine Core Derivatization Chemical Synthesis & Library Generation Scaffold->Derivatization Screening In Vitro Screening (H3R Binding & SERT Uptake Assays) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Derivatization Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Preclinical In Vivo Efficacy & Safety Studies Lead_Opt->Preclinical

Sources

Methodological & Application

Step-by-step protocol for 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride

Introduction

1,2,3,4-Tetrahydro-2,6-naphthyridine and its salts represent a pivotal class of bicyclic heterocyclic compounds. This scaffold is a recognized building block in medicinal chemistry and pharmaceutical development, finding application as an intermediate in the synthesis of drugs targeting various conditions, including neurological disorders.[1][2] The hydrochloride salt form, specifically this compound (Molecular Formula: C₈H₁₁ClN₂), enhances the compound's stability and aqueous solubility, which is critical for its use in biological systems and pharmaceutical formulations.[1][3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The guide is designed for researchers and scientists in organic synthesis and drug development, offering not only a detailed methodology but also the underlying scientific principles that govern each step. The described synthetic pathway proceeds through the initial construction of the aromatic 2,6-naphthyridine core, followed by a selective reduction of one of the pyridine rings, and concludes with the formation of the target hydrochloride salt.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages:

  • Stage A: Synthesis of the Aromatic 2,6-Naphthyridine Core. This stage involves the construction of the planar, aromatic 2,6-naphthyridine ring system from a readily available pyridine precursor. This multi-step process establishes the fundamental bicyclic framework.

  • Stage B: Selective Catalytic Hydrogenation. The aromatic 2,6-naphthyridine is selectively reduced to its 1,2,3,4-tetrahydro derivative. This is the key transformation that introduces the saturated ring characteristic of the target molecule.

  • Stage C: Hydrochloride Salt Formation. The final step involves the conversion of the free base into its stable and soluble hydrochloride salt.

G cluster_0 Stage A: Aromatic Core Synthesis cluster_1 Stage B: Reduction cluster_2 Stage C: Salt Formation A1 4-Cyano-3-pyridylacetonitrile A2 1,3-Dihydrazino-2,6-naphthyridine A1->A2 Multi-step (Cyclization, Diazotization, Hydrazinolysis) A3 2,6-Naphthyridine A2->A3 Oxidative Dehydrazination B1 1,2,3,4-Tetrahydro- 2,6-naphthyridine (Free Base) A3->B1 Selective Catalytic Hydrogenation C1 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride (Target Compound) B1->C1 Acidification with HCl

Caption: Overall synthetic pathway from starting material to the final hydrochloride salt.

Experimental Protocols

Stage A: Synthesis of 2,6-Naphthyridine from 4-Cyano-3-pyridylacetonitrile

This stage follows a well-established route that builds the naphthyridine core through a series of classical organic transformations.[4][5]

Step A.1: Synthesis of 1,3-Dihydrazino-2,6-naphthyridine

This initial sequence transforms the starting dinitrile into a key dihydrazino intermediate. The process involves three distinct chemical reactions carried out sequentially.

  • Causality and Expertise: This multi-step, one-pot sequence is an efficient method for building the heterocyclic core. The initial cyclization with anhydrous HBr forms the first ring. Diazotization of the resulting amine followed by substitution with bromide creates a di-bromo intermediate, which is then readily converted to the dihydrazino compound. Using microwave irradiation can significantly accelerate the cyclization step, reducing reaction times from hours to minutes.[4]

ReagentFormulaMW ( g/mol )AmountMolesEquivalent
4-Cyano-3-pyridylacetonitrileC₈H₅N₃143.151.0 g6.98 mmol1.0
Anhydrous HBrHBr80.91Excess--
Sodium NitriteNaNO₂69.00Varies--
Hydrazine Hydrate (85%)H₅N₂O50.06Varies--

Protocol:

  • Cyclization: Place 4-cyano-3-pyridylacetonitrile (1.0 g, 6.98 mmol) in a suitable microwave reactor vessel. Add anhydrous hydrogen bromide solution. Irradiate the mixture in a microwave oven for several minutes at a suitable temperature (e.g., 125°C) to yield 3-amino-1-bromo-2,6-naphthyridine.[4]

  • Diazotization: Cool the reaction mixture. To the resulting crude product, add a solution of sodium nitrite in hydrobromic acid at a low temperature (0-5°C) to form 1,3-dibromo-2,6-naphthyridine.

  • Hydrazinolysis: Carefully treat the dibromo intermediate with 85% hydrazine hydrate. The reaction is typically exothermic and should be controlled. Heat the mixture under microwave irradiation for a few minutes to complete the formation of 1,3-dihydrazino-2,6-naphthyridine.[4]

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid. Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be used in the next step without further purification.

Step A.2: Synthesis of 2,6-Naphthyridine

This step involves an oxidative elimination of the two hydrazino groups to generate the fully aromatic 2,6-naphthyridine ring system.

  • Causality and Expertise: The oxidation with cupric sulfate is a classic method for converting hydrazino groups into hydrogen atoms on a heterocyclic ring.[4] The reaction likely proceeds through a diimide intermediate which decomposes, releasing nitrogen gas and forming the desired aromatic product. Acetic acid serves as a solvent and helps to facilitate the reaction.

ReagentFormulaMW ( g/mol )AmountMolesEquivalent
1,3-Dihydrazino-2,6-naphthyridineC₈H₈N₆188.201.0 g5.31 mmol1.0
Copper (II) Sulfate (10% aq. soln.)CuSO₄159.61~100 mL-Excess
Acetic AcidC₂H₄O₂60.0515 mL-Solvent
WaterH₂O18.0230 mL-Solvent

Protocol:

  • Dissolution: Dissolve 1,3-dihydrazino-2,6-naphthyridine (1.0 g, 5.31 mmol) in a mixture of acetic acid (15 mL) and water (30 mL).

  • Reaction: Pour the solution slowly into a hot (near boiling) 10% aqueous solution of cupric sulfate (~100 mL). Vigorous nitrogen evolution will be observed.

  • Work-up and Purification: After the reaction subsides, cool the mixture. Neutralize with a suitable base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent like chloroform or dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,6-naphthyridine can be purified by column chromatography or recrystallization.

Stage B: Selective Reduction to 1,2,3,4-Tetrahydro-2,6-naphthyridine

This is the crucial step where the aromatic precursor is converted to the partially saturated target scaffold. Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and selectivity.[5]

  • Causality and Expertise: The hydrogenation of a naphthyridine ring system requires careful selection of catalyst and conditions to ensure that only one of the two pyridine rings is reduced. Catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂, Adam's catalyst) are highly effective for the reduction of nitrogen-containing heterocycles. The pyridine ring containing the nitrogen at position 2 is generally more susceptible to reduction than the ring with the nitrogen at position 6. The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent to the catalyst surface.

ReagentFormulaMW ( g/mol )AmountMolesEquivalent
2,6-NaphthyridineC₈H₆N₂130.151.0 g7.68 mmol1.0
10% Palladium on Carbon (Pd/C)--100 mg-~10 wt%
Ethanol or Acetic Acid--50 mL-Solvent
Hydrogen GasH₂2.02--Excess

Protocol:

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2,6-naphthyridine (1.0 g, 7.68 mmol) and the solvent (ethanol or acetic acid, 50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically analyzing aliquots using TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-Tetrahydro-2,6-naphthyridine free base. This product is often pure enough for the next step, but can be purified by chromatography if necessary.

Stage C: Formation of this compound

The final step converts the oily or solid free base into a stable, crystalline hydrochloride salt, which is easier to handle and weigh, and has better solubility in aqueous media.[1]

  • Causality and Expertise: The nitrogen atoms in the tetrahydro-naphthyridine are basic and will readily react with a strong acid like hydrochloric acid to form an ammonium salt.[1] By dissolving the free base in a non-polar organic solvent (like diethyl ether) and adding a solution of HCl in a compatible solvent (like isopropanol or ether), the highly polar salt product will precipitate out of the solution, providing a simple and efficient method of purification.

ReagentFormulaMW ( g/mol )AmountMolesEquivalent
1,2,3,4-Tetrahydro-2,6-naphthyridineC₈H₁₀N₂134.181.0 g7.45 mmol1.0
Hydrochloric Acid (e.g., 2M in Et₂O)HCl36.46~7.5 mL~15 mmol~2.0
Diethyl Ether (Et₂O)C₄H₁₀O74.1250 mL-Solvent

Protocol:

  • Dissolution: Dissolve the crude 1,2,3,4-Tetrahydro-2,6-naphthyridine (1.0 g, 7.45 mmol) in anhydrous diethyl ether (50 mL).

  • Precipitation: While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether, ~7.5 mL, 2 equivalents) to the solution. A white precipitate of the hydrochloride salt will form immediately. Note: Depending on the desired salt (mono- or di-hydrochloride), the equivalents of HCl may be adjusted. The dihydrochloride is often targeted for maximum solubility.[1]

  • Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting material or impurities.

  • Drying: Dry the white solid under vacuum to yield pure this compound.

Product Characterization

To ensure the trustworthiness of this protocol, the identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful reduction of the aromatic ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the final hydrochloride salt.

Experimental Workflow Visualization

G cluster_reaction cluster_workup cluster_purification cluster_analysis Setup Combine Reactants & Solvent Execute Execute Reaction (Heat, Stir, Pressurize) Setup->Execute Monitor Monitor Progress (TLC, LC-MS) Execute->Monitor Quench Quench Reaction / Filter Catalyst Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction (if applicable) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Remove Solvent (Rotary Evaporation) Dry->Concentrate Purify Column Chromatography or Recrystallization / Salt Precipitation Concentrate->Purify Crude Product Analyze Characterize Product (NMR, MS, IR) Purify->Analyze Pure Product

Caption: A generalized workflow for each synthetic step in the protocol.

References

  • Der Pharma Chemica.
  • Current Organic Chemistry.
  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
  • Semantic Scholar.
  • Synfacts.
  • PubMed. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. [Link]
  • PubChem. This compound. [Link]
  • LookChem. Cas 1416352-01-6,this compound. [Link]

Sources

Comprehensive Analytical Characterization of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the robust characterization of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride (C₈H₁₁ClN₂), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] As a critical building block for more complex molecules, verifying its identity, purity, and stability is paramount.[1] This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established principles and align with international regulatory expectations for analytical procedure validation, such as those from the International Council for Harmonisation (ICH).[3][4][5][6]

Introduction: The Analytical Imperative

This compound is a bicyclic heterocyclic scaffold.[1] Its structural features make it a valuable starting material in the synthesis of novel compounds with potential therapeutic applications, including those targeting the central nervous system.[1] The dihydrochloride salt form enhances solubility and stability, facilitating its use in research and development.[1]

The objective of a comprehensive analytical characterization is to demonstrate that the material is fit for its intended purpose.[6][7] This involves a multi-faceted approach to confirm its chemical structure, quantify its purity, identify and control impurities, and assess its physicochemical properties. The following guide provides the rationale and step-by-step protocols for achieving a thorough and reliable characterization.

The Core Analytical Workflow

A systematic approach is essential for the complete characterization of a pharmaceutical intermediate or active substance. The workflow below illustrates the logical progression from initial identification to detailed purity analysis and physicochemical profiling.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Potency cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) - Definitive Structure HPLC HPLC-UV (Purity) - Impurity Profile MS Mass Spectrometry (LC-MS) - Molecular Weight FTIR FTIR Spectroscopy - Functional Groups Thermal Thermal Analysis (DSC/TGA) - Melting Point, Stability Assay HPLC-UV (Assay) - Potency/Strength HILIC Counter-Ion Analysis - Chloride Content Sample Test Sample: 1,2,3,4-Tetrahydro-2,6- naphthyridine HCl Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->Assay Sample->HILIC Sample->Thermal

Figure 1: Comprehensive analytical workflow for compound characterization.

Identity and Structural Confirmation

The first objective is to unequivocally confirm the chemical identity and structure of the compound. This is achieved using a combination of spectroscopic techniques.

Mass Spectrometry (MS) for Molecular Weight Verification

Application Note: Mass spectrometry provides the molecular weight of the compound, offering primary evidence of its identity. For this compound, the free base has a molecular formula of C₈H₁₀N₂ and a monoisotopic mass of approximately 134.08 Da.[8][9] When ionized, the protonated molecule [M+H]⁺ should be observed at m/z 135.09. Electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining an accurate mass measurement, which can confirm the elemental composition.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in 50:50 acetonitrile:water.

  • Chromatographic Separation (Optional but Recommended): Use a short C18 column to desalt the sample before infusion into the mass spectrometer.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow (Desolvation): 600 L/hr.

  • Data Analysis: Look for the primary ion corresponding to the protonated molecule [C₈H₁₀N₂ + H]⁺ at m/z ≈ 135.09. In high-resolution MS, the measured mass should be within 5 ppm of the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR is the most powerful technique for unambiguous structural elucidation.[8] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule. The expected spectra for 1,2,3,4-Tetrahydro-2,6-naphthyridine will show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydro-pyridine ring.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O is suitable for the hydrochloride salt and will exchange with the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Experiments: Standard ¹H, ¹³C, and consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for definitive assignments.

  • Data Acquisition: Acquire spectra at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • ¹H NMR: Integrate the signals to confirm proton counts. Analyze chemical shifts and coupling patterns to assign protons to their respective positions on the aromatic and aliphatic rings. Aromatic protons are expected in the δ 7-9 ppm region, while aliphatic (CH₂) protons will be upfield (δ 2-5 ppm).[10]

    • ¹³C NMR: Identify the number of unique carbon signals, which should match the structure. Chemical shifts will distinguish between aromatic and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR is a rapid technique used to identify the presence of key functional groups.[11] For this compound, the spectrum will be characterized by vibrations corresponding to N-H bonds (from the secondary amine and hydrochloride salt), C-H bonds (aromatic and aliphatic), and C=C/C=N bonds of the pyridine ring.

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the dry powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean crystal first.

  • Data Analysis: Identify characteristic absorption bands.

    • ~3200-2700 cm⁻¹: Broad absorption characteristic of amine hydrochloride salts (N⁺-H stretch).

    • ~3050-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretch.

    • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

Purity Assessment and Potency (Assay)

Regulatory guidelines require that the purity of pharmaceutical substances be controlled and that impurities are identified if present above a certain threshold (typically >0.1%).[12] High-Performance Liquid Chromatography (HPLC) is the primary method for this purpose.

HPLC_Purity_Logic cluster_0 HPLC Analysis cluster_1 Purity Calculation Inject Inject Sample Chromatogram Generate Chromatogram (UV Detection) Inject->Chromatogram Peak_Integration Integrate All Peaks Chromatogram->Peak_Integration Main_Peak Area of Main Peak (Analyte) Peak_Integration->Main_Peak Impurity_Peaks Sum of Areas of Impurity Peaks Peak_Integration->Impurity_Peaks Calculation Purity (%) = (Area_Main / Area_Total) * 100 Main_Peak->Calculation Impurity_Peaks->Calculation

Figure 2: Logic diagram for HPLC-based purity determination by area percent.

Reversed-Phase HPLC for Purity and Impurity Profiling

Application Note: A stability-indicating RP-HPLC method is essential to separate the main compound from potential process-related impurities and degradation products. The method must be validated for parameters like specificity, linearity, accuracy, and precision according to ICH guidelines.[13] A C18 stationary phase is a common starting point for a molecule with the polarity of 1,2,3,4-Tetrahydro-2,6-naphthyridine. UV detection is suitable due to the presence of the chromophoric pyridine ring.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Table 1: Recommended HPLC Conditions for Purity Analysis.

Protocol: Purity Determination

  • Standard/Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Solution: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 1.0 mg/mL.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Integrate all peaks. Calculate purity using the area percent method (see Figure 2). Any impurity exceeding 0.10% should be reported and may require identification.

HPLC for Assay (Potency)

Application Note: The assay determines the exact content or potency of the substance. This is a quantitative measurement performed against a certified reference standard. The same HPLC method as for purity can often be used, but the data analysis is based on external standardization.

Protocol: Assay by External Standard

  • Reference Standard Preparation: Accurately weigh a certified reference standard of this compound and prepare a solution of known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the reference standard to a target concentration of 0.5 mg/mL.

  • Analysis: Inject the standard and sample solutions in triplicate.

  • Calculation: Calculate the potency of the sample using the following formula: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Counter-Ion Analysis: Chloride Content

Application Note: As a hydrochloride salt, it is necessary to confirm the presence and quantify the amount of the chloride counter-ion. While several methods exist, Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector like an Evaporative Light Scattering Detector (ELSD) is a modern approach capable of separating and detecting small inorganic ions.[14]

Parameter Condition
Column Zwitterionic HILIC, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase 90:10 Acetonitrile:Ammonium Acetate Buffer (100 mM, pH 5.0)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detector ELSD (Drift Tube: 50 °C, Nebulizer Gas: 1.5 L/min)
Injection Volume 5 µL
Table 2: HILIC Conditions for Chloride Analysis.

Protocol: Chloride Quantification

  • Standard Preparation: Prepare a series of calibration standards of sodium chloride in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the standards to generate a calibration curve (log[Area] vs. log[Concentration]). Inject the sample.

  • Calculation: Determine the concentration of chloride in the sample by interpolating its peak area on the calibration curve. Compare the result to the theoretical percentage of chloride in C₈H₁₁ClN₂.

Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Application Note: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, thermal events (e.g., decomposition), and solvent/water content. For a hydrochloride salt, DSC can reveal the melting/decomposition temperature, which is a key physical property. TGA measures mass loss as a function of temperature, indicating the presence of volatile materials or decomposition.

Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Instrument Parameters:

    • Temperature Program: Heat from 25 °C to 350 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas (50 mL/min).

  • TGA Instrument Parameters:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Observe any mass loss before decomposition. The temperature at which significant mass loss begins indicates the onset of decomposition.

References

  • U.S. Food and Drug Administration. (2015).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2)
  • ICH. (2023).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015).
  • ECA Academy.
  • U.S. Food and Drug Administration. Q2(R2)
  • Smolecule. (2023). 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride.
  • BenchChem. 1,2,3,4-Tetrahydro-2,6-naphthyridine | 31786-18-2.
  • PubChem. This compound.
  • LookChem. Cas 1416352-01-6, this compound.
  • ChemicalBook. This compound(1416352-01-6) 1H NMR.
  • Journal of Emerging Trends and Novel Research. (2020).
  • CymitQuimica. 1,2,3,4-Tetrahydro-2,6-naphthyridine.
  • Acta Poloniae Pharmaceutica.
  • MilliporeSigma.
  • MDPI. (2021).
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
  • PMC (NIH).

Sources

Application Note: ¹H and ¹³C NMR Analysis of 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride. This compound is a key heterocyclic scaffold in medicinal chemistry, valued for its rigid, three-dimensional structure that serves as a foundation for developing ligands for various biological targets.[1] This guide offers detailed, field-proven protocols for sample preparation and NMR data acquisition. Furthermore, it presents an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra, explaining the expected chemical shifts, coupling patterns, and integration. The causality behind experimental choices and spectral interpretation is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for structural characterization of this and similar compounds.

Introduction

1,2,3,4-Tetrahydro-2,6-naphthyridine is a bicyclic heteroaromatic compound whose derivatives have shown a wide range of biological activities.[1] In drug discovery and development, precise structural confirmation is paramount. NMR spectroscopy is one of the most powerful analytical techniques for the unambiguous structural elucidation of organic molecules in solution.[2]

This document focuses on the hydrochloride salt form of the compound, which enhances aqueous solubility. It is important to note that this compound can form a dihydrochloride, with both nitrogen atoms protonated.[3] This guide will assume the analysis of the dihydrochloride salt, as this state significantly influences the electronic environment and, consequently, the NMR spectrum. The protonation of the nitrogen atoms leads to a general downfield shift for all nearby protons and carbons due to a decrease in electron density.[1][4]

Chemical Structure and Atom Numbering

For clarity in spectral assignment, the following standardized numbering system for the 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride cation is used throughout this note.

Chemical structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride with atom numbering.

Figure 1. Structure and IUPAC numbering of the 1,2,3,4-Tetrahydro-2,6-naphthyridine cation.

PART I: EXPERIMENTAL PROTOCOLS

Materials and Equipment
  • Analyte: this compound (Purity ≥97%)

  • Deuterated Solvents: Deuterium oxide (D₂O, 99.9 atom % D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

    • Expert Insight: D₂O is an excellent choice due to the high solubility of hydrochloride salts. However, the acidic N-H protons will rapidly exchange with deuterium and become invisible in the ¹H NMR spectrum. DMSO-d₆ is a suitable alternative that allows for the observation of these exchangeable protons.[4][5] The choice depends on the specific information required by the researcher. This guide will proceed with protocols applicable to both.

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent).

  • Equipment:

    • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

    • Analytical balance

    • Vortex mixer

    • Pipettes and tips

    • Small vials for sample dissolution

    • Filtration system (e.g., Pasteur pipette with a cotton wool plug)

Protocol 1: Sample Preparation

This protocol is designed to create a homogeneous sample solution free of particulates, which is critical for acquiring high-resolution NMR spectra.[6]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-10 mg for ¹H, 15-30 mg for ¹³C) into a clean, dry vial. add_solvent 2. Add Solvent (0.6 mL of D₂O or DMSO-d₆) using a calibrated pipette. weigh->add_solvent Accurate mass is key dissolve 3. Dissolve Use vortex mixer until solution is visually clear. add_solvent->dissolve Ensure sufficient solvent filter 4. Filter Transfer solution into NMR tube via a cotton-plugged pipette. dissolve->filter If any particulates remain cap_label 5. Cap & Label Cap tube securely and label with a unique identifier. filter->cap_label Avoids shimming issues clean 6. Clean Tube Wipe outside of the tube with isopropanol before insertion. cap_label->clean Prevents probe contamination

Workflow for NMR sample preparation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of this compound into a small glass vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 15-30 mg is recommended.[6][7]

  • Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) to the vial. This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for most modern spectrometers.[8]

  • Dissolution: Securely cap the vial and vortex for 1-2 minutes to ensure the sample is completely dissolved. Visually inspect the solution against a bright background to confirm the absence of solid particles.

  • Filtration and Transfer: To remove any microparticulates that can degrade spectral quality, filter the solution directly into the NMR tube. A simple and effective method is to pass the solution through a small plug of cotton wool placed inside a Pasteur pipette.[8]

  • Capping and Labeling: Place a clean cap on the NMR tube. Label the tube clearly with a permanent marker on the portion that will remain outside the spectrometer's spinner turbine.

  • Cleaning: Before placing the sample in the spectrometer, thoroughly wipe the outside of the NMR tube, particularly the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Protocol 2: NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz spectrometer. These should be adjusted as necessary to optimize signal-to-noise (S/N) and resolution.

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H.[9] Proton-gated decoupling for ¹³C to obtain NOE enhancement while maintaining singlets.[9]
Acquisition Time (AQ) ~2-4 s~1.0 sLonger AQ for ¹H provides better resolution. Shorter AQ for ¹³C is often sufficient and improves S/N per unit time.[9]
Relaxation Delay (D1) 2-5 s2.0 sAllows for nearly complete T₁ relaxation of protons, ensuring accurate integration. A 2s delay is a good compromise for ¹³C.[7][9]
Number of Scans (NS) 8-16128-1024¹H is highly sensitive. ¹³C has low natural abundance (~1.1%) and requires significantly more scans to achieve adequate S/N.[10]
Spectral Width (SW) 12-16 ppm220-240 ppmEncompasses the typical chemical shift range for organic molecules.[10][11]
Temperature 298 K (25 °C)298 K (25 °C)Standard operating temperature. Chemical shifts can be temperature-dependent.

PART II: PREDICTED SPECTRAL ANALYSIS & INTERPRETATION

Due to the molecular symmetry, the ¹H NMR spectrum is expected to show 5 distinct signals, and the ¹³C NMR spectrum is expected to show 4 distinct signals.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)
  • N-H Protons: The two N-H protons (at N2 and N6) are acidic and will exchange with D₂O. Therefore, they will not be observed in the spectrum. If DMSO-d₆ were used, they would likely appear as broad singlets at a very downfield chemical shift (>10 ppm) due to the positive charge.[5]

  • Aromatic Protons (H5, H7, H8):

    • H5 & H8 (δ ≈ 8.8-9.0 ppm, doublet): These protons are ortho to the protonated pyridinium nitrogen (N6), which is strongly electron-withdrawing. This deshielding effect results in a significant downfield shift.[1] They will appear as a doublet due to coupling with H7.

    • H7 (δ ≈ 8.2-8.4 ppm, triplet): This proton is meta to the pyridinium nitrogen. It is less deshielded than H5 and H8. It will appear as a triplet due to coupling with both H5 and H8 (assuming J₅,₇ ≈ J₇,₈).

  • Aliphatic Protons (H1, H3, H4):

    • H1 & H3 (δ ≈ 4.6-4.8 ppm, singlet or narrow multiplet): These methylene protons are adjacent to the protonated aliphatic nitrogen (N2). The positive charge on N2 causes a strong deshielding effect, shifting them significantly downfield compared to a neutral piperidine ring (where they appear around 2.8 ppm).[4][8] The signals for H1 and H3 may be distinct or overlap. For simplicity, we predict a single, slightly broadened signal.

    • H4 (δ ≈ 3.5-3.7 ppm, triplet): This methylene group is adjacent to a benzylic carbon (C4a) and coupled to H3. It is expected to be further upfield than H1/H3 but still deshielded. It should appear as a triplet due to coupling with the two H3 protons.

Predicted key ³J (three-bond) couplings for ¹H NMR.
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

Protonation of the nitrogen atoms causes a downfield shift for adjacent carbons.[12] The chemical shifts for carbons in pyridine hydrochloride are significantly downfield compared to neutral pyridine.[6]

  • Aromatic Carbons (C4a, C5, C7, C8, C8a):

    • C5 & C8 (δ ≈ 145-148 ppm): These carbons are adjacent to the highly deshielded pyridinium nitrogen (N6).

    • C7 (δ ≈ 142-145 ppm): This carbon is para to N6 and is also significantly deshielded.

    • C4a & C8a (Quaternary, δ ≈ 130-135 ppm): These are the bridgehead carbons. As non-protonated carbons, their signals will likely be of lower intensity due to longer relaxation times and lack of NOE from a directly attached proton.[13] Due to symmetry, they are predicted to be equivalent, but this may not be strictly true, potentially leading to two closely spaced signals.

  • Aliphatic Carbons (C1, C3, C4):

    • C1 & C3 (δ ≈ 45-48 ppm): These carbons are directly attached to the protonated aliphatic nitrogen (N2) and are deshielded. For comparison, the Cα in neutral piperidine is around 47 ppm.[8]

    • C4 (δ ≈ 25-28 ppm): This carbon is beta to the nitrogen and is expected to be the most upfield signal in the spectrum.

Summary of Predicted NMR Data
AssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
C1 / H1 4.6 - 4.8 (2H)s (broad)45 - 48
C3 / H3 4.6 - 4.8 (2H)s (broad)45 - 48
C4 / H4 3.5 - 3.7 (2H)t25 - 28
C4a --130 - 135 (Quaternary)
C5 / H5 8.8 - 9.0 (1H)d145 - 148
C7 / H7 8.2 - 8.4 (1H)t142 - 145
C8 / H8 8.8 - 9.0 (1H)d145 - 148
C8a --130 - 135 (Quaternary)

Note: Predicted chemical shifts are estimates. Actual values are dependent on solvent, concentration, and temperature.

Conclusion

This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and instrument setup, researchers can acquire high-quality, reproducible data. The predictive spectral analysis, based on fundamental principles of chemical shifts and spin-spin coupling, serves as an authoritative guide for spectral interpretation and structural confirmation. This comprehensive approach ensures the high-fidelity characterization required for advancing research and development in medicinal chemistry and related fields.

References

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • Szafran, M., & Szafran, Z. D. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation.
  • PubChem. Pyridine hydrochloride. National Center for Biotechnology Information.
  • Wikipedia. Piperidine.
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?
  • ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • University of Missouri. (2020, May 4). Optimized Default 13C Parameters. NMR Facility - Chemistry Department.
  • Minton, M. A. (2018, April 11). Response to "Can the salt form of my organic compound be determined using NMR?". ResearchGate.
  • ResearchGate. What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?
  • Reich, H. J. Proton nuclear magnetic resonance. University of Wisconsin.
  • Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • Metin, B. Basic 1H- and 13C-NMR Spectroscopy.
  • HMDB. Pyridine 13C NMR Spectrum.
  • Wittebort, R. J., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(32), 7647-7655.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Oregon State University. 1H NMR Chemical Shifts.
  • University of Oxford. Proton nuclear magnetic resonance.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Reddit. (2023, June 12). How to detect a HCl salt in organic compounds. r/chemistry.
  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • Michigan State University Department of Chemistry. Proton NMR Table.
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

Sources

The Versatile Scaffold: Application of 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Among these, "privileged scaffolds" — molecular frameworks that can serve as ligands for a variety of biological targets — are of paramount importance. The 1,2,3,4-tetrahydro-2,6-naphthyridine core has emerged as such a scaffold, a rigid, three-dimensional bicyclic heterocycle that provides a versatile foundation for the development of potent and selective therapeutic agents. Its hydrochloride salt form enhances solubility and stability, making it an ideal starting point for medicinal chemistry campaigns.[1]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, engaging with targets implicated in a range of pathologies, from central nervous system (CNS) disorders to cancer.[2][3] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into the application of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride and its analogs in drug discovery.

Chemical Properties and Synthesis

The 1,2,3,4-tetrahydro-2,6-naphthyridine molecule possesses the chemical formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[3] The hydrochloride salt is typically used in research and development to improve its handling and formulation properties.

A common synthetic route to the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold involves a multi-step process that begins with the construction of the aromatic 2,6-naphthyridine core, followed by a selective reduction of one of the pyridine rings. One established method involves the addition of a nitrostyrene to a metalated pyridine, which then undergoes reduction and cyclization to form the desired tetrahydronaphthyridine ring system. More recent advancements have led to the development of automated continuous flow synthesis methods, enhancing the efficiency and scalability of producing these valuable scaffolds.

A Scaffold for Diverse Therapeutic Targets

The true potential of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is revealed through the diverse biological activities of its derivatives. By modifying the core at various positions, researchers have successfully generated compounds that interact with a range of high-value drug targets.

Dual-Acting Histamine H3 Receptor Antagonists and Serotonin Reuptake Transporter (SERT) Inhibitors

A significant breakthrough in the application of this scaffold was the discovery of derivatives that exhibit potent dual activity as histamine H3 (H3) receptor antagonists and serotonin reuptake transporter (SERT) inhibitors. This dual-action profile is particularly promising for the treatment of complex neurological and psychiatric disorders where both histaminergic and serotonergic systems are implicated.

The H3 receptor, a presynaptic autoreceptor, modulates the release of histamine and other neurotransmitters in the CNS. Its antagonism can lead to enhanced cognitive function and wakefulness. SERT is the primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs). A single molecule that can modulate both targets offers the potential for a novel therapeutic approach with a unique pharmacological profile.

Application Protocol: Synthesis of a 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivative

This protocol outlines a representative synthesis of a substituted 1,2,3,4-tetrahydro-2,6-naphthyridine, based on established methodologies in the literature.

Objective: To synthesize a functionalized 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold for further elaboration in a drug discovery program.

Materials:

  • 4-chloropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • β-Nitrostyrene

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Lithiation of 4-chloropyridine: Dissolve 4-chloropyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete lithiation.

  • Addition of β-Nitrostyrene: To the lithiated pyridine solution, add a solution of β-nitrostyrene in anhydrous THF dropwise at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reductive Cyclization: Dissolve the crude product in methanol and transfer to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Purification and Salt Formation: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate. Purify the crude 1,2,3,4-tetrahydro-2,6-naphthyridine derivative by silica gel column chromatography. Dissolve the purified product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Target-Specific Assay Protocols

The versatility of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold necessitates a range of biological assays to characterize the activity of its derivatives. Below are representative protocols for key targets.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Derivatives of the broader tetrahydronaphthyridine class have shown potent inhibition of acetylcholinesterase, a key target in Alzheimer's disease therapy.[1]

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of DTNB solution to each well.

  • Add 20 µL of AChE enzyme solution to each well and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 2: Cellular Wnt/β-catenin Signaling Reporter Assay for Tankyrase Inhibition

Derivatives of the isomeric 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one have been identified as potent inhibitors of tankyrase, an enzyme that plays a crucial role in the Wnt/β-catenin signaling pathway, a key pathway in cancer.[2]

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive promoter. Activation of the Wnt/β-catenin pathway leads to the expression of the reporter gene, which can be quantified. Tankyrase inhibitors stabilize Axin, a key component of the β-catenin destruction complex, thereby inhibiting Wnt signaling and reducing reporter gene expression.

Materials:

  • HEK293T cells (or other suitable cell line) stably expressing a TCF/LEF-luciferase reporter

  • Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway

  • Test compounds (dissolved in DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates and a luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the Wnt/β-catenin pathway by adding Wnt3a conditioned medium or CHIR99021.

  • Incubate the cells for 16-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of Wnt signaling for each concentration of the test compound relative to a stimulated control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Data Presentation: A Multi-Target Profile

The following table summarizes the potential therapeutic applications and corresponding biological targets for derivatives of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold and its isomers. Note: The IC₅₀ values presented are representative of potent derivatives within the broader tetrahydronaphthyridine class and may not be specific to the 2,6-isomer.

Therapeutic AreaBiological TargetRepresentative IC₅₀/Kᵢ
Neurological/Psychiatric Disorders Histamine H3 ReceptorKᵢ < 10 nM
Serotonin Reuptake Transporter (SERT)Kᵢ < 50 nM
Acetylcholinesterase (AChE)IC₅₀ = 65 nM[1]
Oncology Tankyrase-1 / Tankyrase-2IC₅₀ = 2 nM[2]
Nicotinamide Phosphoribosyltransferase (NAMPT)(As an intermediate)

Visualizing the Mechanism of Action

To better understand the therapeutic potential of 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives, it is crucial to visualize their impact on cellular signaling pathways.

Histamine H3 Receptor Signaling

H3_Receptor_Signaling H3R_Antagonist 1,2,3,4-Tetrahydro- 2,6-naphthyridine Derivative H3R Histamine H3 Receptor H3R_Antagonist->H3R Blocks Cognition_Wakefulness Enhanced Cognition & Wakefulness H3R_Antagonist->Cognition_Wakefulness Gi_alpha Gαi/o H3R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation Neurotransmitter_Release Decreased Neurotransmitter Release PKA->Neurotransmitter_Release

Caption: Inhibition of the H3 receptor by a 1,2,3,4-tetrahydro-2,6-naphthyridine derivative.

Tankyrase Inhibition in the Wnt/β-catenin Pathway

Wnt_Signaling cluster_destruction_complex β-catenin Destruction Complex Axin Axin Proteasome Proteasomal Degradation Axin->Proteasome APC APC GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation CK1 CK1 Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptors Wnt->Frizzled_LRP Frizzled_LRP->Axin Recruits & Inhibits Destruction Complex Tankyrase Tankyrase Tankyrase->Axin PARylates for Degradation TNKS_Inhibitor 1,2,3,4-Tetrahydro- 1,6-naphthyridin-5-one Derivative TNKS_Inhibitor->Tankyrase Inhibits beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Cancer Cell Proliferation TCF_LEF->Gene_Transcription Activates

Caption: Mechanism of tankyrase inhibition in the Wnt/β-catenin signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and the ability of its derivatives to modulate a wide range of biological targets underscore its "privileged" status in medicinal chemistry. The dual H3 receptor/SERT inhibitory profile is particularly noteworthy, offering a novel avenue for the treatment of complex CNS disorders. Furthermore, the potent inhibition of tankyrase by isomeric structures highlights the potential of this chemical class in oncology.

Future research will likely focus on further exploring the structure-activity relationships (SAR) of this scaffold to optimize potency, selectivity, and pharmacokinetic properties for various targets. The development of novel synthetic methodologies to access a wider range of derivatives will also be crucial. As our understanding of the complex interplay of signaling pathways in disease continues to grow, versatile scaffolds like 1,2,3,4-tetrahydro-2,6-naphthyridine will undoubtedly play a central role in the discovery of the next generation of medicines.

References

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (URL not available)
  • 1,2,3,4-Tetrahydrobenzo[h][2][4]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry. [Link]
  • (Reference for dual H3/SERT activity, specific paper details not fully provided in search results but alluded to in several abstracts).
  • (Reference for NAMPT inhibition using related scaffolds, specific paper details not fully provided in search results).
  • (Reference for general assay protocols, e.g., Ellman's method).
  • (Reference for Wnt/β-c
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology. [Link]

Sources

Application Notes: 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, demonstrating a wide spectrum of therapeutic applications.[1] This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective utilization of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride as a key chemical intermediate. We will explore its fundamental physicochemical properties, core reactivity, and provide validated, step-by-step protocols for its application in the synthesis of complex molecular architectures, including its role in the development of prominent pharmaceutical agents and its use as a scaffold for chemical library generation.

Section 1: Core Characteristics and Safe Handling

1,2,3,4-Tetrahydro-2,6-naphthyridine is a bicyclic heterocyclic compound featuring a saturated piperidine ring fused to a pyridine ring.[2] This unique structure contains two nitrogen atoms with distinct electronic properties: the N6 nitrogen is part of an aromatic system, while the N2 nitrogen is a secondary amine within the saturated ring, rendering it significantly more nucleophilic and the primary site for synthetic modification.[3] The hydrochloride salt form is commonly used to improve the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.[2]

Table 1: Physicochemical Properties

Property1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base)This compound
IUPAC Name 1,2,3,4-tetrahydro-2,6-naphthyridine1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride
CAS Number 31786-18-2[4][5][6]1416352-01-6[7]
Molecular Formula C₈H₁₀N₂[4][5][6]C₈H₁₁ClN₂[7]
Molecular Weight 134.18 g/mol [4][5]170.64 g/mol [7]
Appearance Solid (form may vary)White to off-white solid
Solubility Soluble in organic solventsEnhanced solubility in polar/protic solvents
Storage Store at room temperature, protected from air and moisture.[4]Store in a cool, dry, well-ventilated place.[8]

Note: A dihydrochloride salt (CAS: 449175-43-3, Formula: C₈H₁₂Cl₂N₂, MW: 207.1 g/mol ) is also commercially available and offers similar benefits of stability and solubility.[2]

Protocol: Safe Handling and Storage

This compound may cause skin, eye, and respiratory irritation.[4][8] Adherence to strict safety protocols is mandatory.

Table 2: Hazard Information and Precautionary Measures

Hazard TypeGHS PictogramHazard StatementPrecautionary Statements
Irritation GHS07H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][8]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Step-by-Step Handling Protocol:

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[9]

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

  • Dispensing: To dispense the solid, use a spatula or powder funnel. Avoid creating dust. For transfers, keep containers tightly closed when not in use.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8]

Section 2: Core Reactivity and Synthetic Applications

The synthetic utility of 1,2,3,4-tetrahydro-2,6-naphthyridine stems almost exclusively from the nucleophilicity of the secondary amine at the N2 position. This site serves as a versatile handle for introducing a wide array of substituents, making the scaffold ideal for structure-activity relationship (SAR) studies and library development.[3]

Caption: Structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine highlighting the reactive N2 site.

The N2 amine readily participates in a variety of classical organic reactions, including:

  • N-Acylation: Formation of amides using acid chlorides, anhydrides, or carboxylic acids with coupling agents.

  • N-Alkylation/Reductive Amination: Reaction with alkyl halides or aldehydes/ketones in the presence of a reducing agent.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides or triflates.[3]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.[3]

These transformations are generally high-yielding and tolerant of a wide range of functional groups, underscoring the intermediate's value as a robust building block.

Section 3: Application in Targeted Synthesis - The Varenicline Case Study

A prominent application demonstrating the strategic importance of related azapolycyclic intermediates is in the synthesis of Varenicline (Chantix), a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[10] While Varenicline itself is a more complex triazatetracyclo structure, many patented synthetic routes rely on the formation of a pyrazine ring onto a diamino-functionalized scaffold, a transformation analogous to derivatizing simpler diamine cores.[11][12] The fundamental reactions used to build these complex molecules often mirror the reactivity of the N2-amine in our title compound.

General_Synthetic_Workflow start 1,2,3,4-Tetrahydro- 2,6-naphthyridine HCl step1 Deprotonation (Base, e.g., Et3N, DIPEA) start->step1 step2 Nucleophilic Attack (Reaction with Electrophile R-X) step1->step2 step3 Workup & Purification step2->step3 product N2-Functionalized Naphthyridine Derivative step3->product

Caption: Generalized workflow for the derivatization of the naphthyridine intermediate.

Protocol: N-Benzoylation of 1,2,3,4-Tetrahydro-2,6-naphthyridine

This protocol provides a representative example of an N-acylation reaction, a common step in building more complex molecules from this scaffold.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Benzoyl chloride (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 171 mg, 1.0 mmol).

  • Solvent and Base: Add anhydrous DCM (10 mL) to the flask. The hydrochloride salt may not fully dissolve. Add triethylamine (e.g., 0.31 mL, 2.2 mmol) to the suspension. Stir for 10 minutes at room temperature to liberate the free base.

  • Causality Note: Two equivalents of base are required: one to neutralize the hydrochloride salt and one to scavenge the HCl generated during the acylation reaction.

  • Addition of Electrophile: Cool the mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (e.g., 0.13 mL, 1.1 mmol) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Causality Note: The NaHCO₃ wash is crucial to remove any unreacted benzoyl chloride and neutralize any remaining acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzoyl-1,2,3,4-tetrahydro-2,6-naphthyridine.

Section 4: Application in Chemical Library Synthesis

The tetrahydronaphthyridine scaffold is exceptionally well-suited for the parallel synthesis of compound libraries used in high-throughput screening. Its rigid bicyclic core presents substituents in defined vectors, while the reactive N2-handle allows for the introduction of diverse chemical functionalities.

Library_Synthesis_Workflow cluster_reactants Reactant Arrays scaffold Naphthyridine Scaffold dispense Dispense Scaffold & Acids into Multi-well Plate scaffold->dispense acids Array of Carboxylic Acids (R1-COOH, R2-COOH, ... Rn-COOH) acids->dispense reagents Add Coupling Reagents & Base Solution dispense->reagents reaction Incubate with Shaking (e.g., 16h at 40°C) reagents->reaction purify Parallel Purification (e.g., SPE or Prep-LCMS) reaction->purify library Purified Compound Library for Screening purify->library

Caption: Workflow for the parallel synthesis of an amide library.

Protocol: Parallel Synthesis of an N-Acyl Naphthyridine Library

This protocol outlines a method for creating a small amide library in a 96-well plate format.

Materials:

  • Stock solution of 1,2,3,4-tetrahydro-2,6-naphthyridine (free base) in DMF (e.g., 0.2 M)

  • Array of diverse carboxylic acids (see Table 3) as stock solutions in DMF (e.g., 0.25 M)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stock solution in DMF (e.g., 0.25 M)

  • Base: N,N-Diisopropylethylamine (DIPEA) stock solution in DMF (e.g., 0.75 M)

  • 96-well reaction block

Procedure:

  • Preparation of Free Base: Prepare the free base of 1,2,3,4-tetrahydro-2,6-naphthyridine from the hydrochloride salt on a larger scale as described in Protocol 3.1 (steps 1-2, followed by solvent removal) before making the stock solution.

  • Dispensing Amine: Using a multichannel pipette or automated liquid handler, dispense the naphthyridine stock solution into each well of the 96-well plate (e.g., 200 µL, 0.04 mmol).

  • Dispensing Acids: Dispense one unique carboxylic acid stock solution into each corresponding well (e.g., 200 µL, 0.05 mmol, 1.25 eq).

Table 3: Example Carboxylic Acid Building Blocks for Library Synthesis

R-COOHAcid NameDesired Functionality

Benzoic AcidSimple aromatic

4-Chlorobenzoic AcidElectron-withdrawing group

Thiophene-2-carboxylic acidHeteroaromatic

Cyclohexanecarboxylic acidAliphatic/Lipophilic
  • Reagent Addition: To each well, add the HATU stock solution (200 µL, 0.05 mmol, 1.25 eq), followed by the DIPEA stock solution (200 µL, 0.15 mmol, 3.75 eq).

  • Causality Note: HATU is a highly efficient coupling agent that minimizes racemization and side reactions. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the ammonium species formed during the reaction.

  • Reaction: Seal the reaction block with a cap mat and place it on an orbital shaker. Incubate at 40 °C for 16 hours.

  • Post-Reaction: After cooling to room temperature, the plate is ready for parallel workup and purification, typically via solid-phase extraction (SPE) or high-throughput preparative LC-MS.

Conclusion

This compound is a high-value chemical intermediate whose utility is anchored in the predictable and versatile reactivity of its N2-amine. Its rigid bicyclic structure provides a reliable scaffold for building complex molecules with precise three-dimensional arrangements. As demonstrated through established protocols for acylation and its application in library synthesis, this building block empowers researchers in medicinal chemistry and drug discovery to efficiently access novel chemical matter for developing next-generation therapeutics, including potential phosphodiesterase 5 (PDE5) and acetylcholinesterase (AChE) inhibitors.[13][14]

References

  • US Patent US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. Google Patents.
  • WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents.
  • EP2204369A1 - Process for preparing varenicline and intermediates for use therein - Google Patents.
  • This compound | C8H11ClN2 | PubChem.
  • CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents.
  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][2][5]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor... - PubMed. (2017-11-09).
  • 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - NIH.
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.
  • 1,2,3,4-Tetrahydrobenzo[h][2][5]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase... - PubMed. (2014-02-12).
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI.

Sources

Enantioselective Synthesis of Tetrahydronaphthyridine Scaffolds: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Chiral Tetrahydronaphthyridines in Drug Discovery

The tetrahydronaphthyridine (THN) scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs.[1][2] These bicyclic structures, featuring a fused pyridine and a saturated nitrogen-containing ring, are of significant interest due to their three-dimensional architecture, which can lead to improved physicochemical properties such as aqueous solubility.[1] The ability to introduce chirality into the THN core opens up vast opportunities for nuanced structure-activity relationship (SAR) studies and the development of highly selective therapeutic agents. Enantiomerically pure THNs have shown promise as inhibitors of various biological targets, including CXCR4 antagonists and melanocortin MC4 receptor antagonists.[1][3]

The synthetic access to enantiomerically enriched THN scaffolds has been a persistent challenge, often requiring lengthy, multi-step sequences that are not amenable to the rapid generation of compound libraries for high-throughput screening.[1][4] This guide provides an in-depth overview of modern enantioselective strategies for the synthesis of tetrahydronaphthyridines, with a focus on catalytic asymmetric methods that offer efficiency, stereocontrol, and operational simplicity. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their implementation in a research setting.

Strategic Approaches to Enantioselective Tetrahydronaphthyridine Synthesis

The construction of chiral tetrahydronaphthyridine frameworks can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of enantiopurity.

Organocatalytic Domino Reactions: A Powerful Tool for Stereocontrol

Organocatalysis has emerged as a formidable strategy for the enantioselective synthesis of complex heterocyclic systems.[5][6][7] Domino reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their step-economy and ability to rapidly build molecular complexity.[5][6] A notable example is the organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction for the synthesis of highly functionalized tetrahydropyridines, a related class of heterocycles.[5][6] This strategy can be adapted for the synthesis of THN analogues.

Causality in Catalyst Selection and Reaction Design:

The success of these domino reactions hinges on the selection of a suitable chiral organocatalyst. Cinchona alkaloid-derived squaramides and thioureas are often employed due to their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions.[5][6][8] This dual activation model is crucial for achieving high levels of stereocontrol. The choice of solvent and reaction temperature also plays a critical role in modulating catalyst activity and selectivity.

Diagram: Organocatalytic Domino Reaction Workflow

G cluster_0 One-Pot Reaction Start 1,3-Dicarbonyl Compound Michael Michael Addition Start->Michael Nitroolefin β-Nitroolefin Nitroolefin->Michael Aldimine Aldimine AzaHenry Aza-Henry Reaction Aldimine->AzaHenry Catalyst Chiral Squaramide Catalyst Catalyst->Michael Activation Michael->AzaHenry Cyclization Cyclization AzaHenry->Cyclization Product Enantioenriched Tetrahydropyridine Cyclization->Product

Caption: Workflow for organocatalytic domino synthesis.

Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of unsaturated precursors, such as dihydroisoquinolines or related N-heterocycles, represent a direct and efficient approach to chiral THNs.[9][10][11][12] Ruthenium, rhodium, and iridium complexes bearing chiral ligands have been successfully employed for this purpose.[11][12]

Expertise in Ligand Design and Catalyst Performance:

The enantioselectivity of these reactions is largely governed by the structure of the chiral ligand coordinated to the metal center. Ligands such as BINAP and its derivatives create a chiral environment around the metal, directing the hydrogenation to one face of the substrate. The choice of the metal and the reaction conditions (hydrogen pressure, temperature, solvent) are critical parameters that need to be optimized for each substrate. Transfer hydrogenation, which uses a safe and readily available hydrogen source like isopropanol or formic acid, offers a practical alternative to high-pressure hydrogenation.[10]

Diagram: Asymmetric Transfer Hydrogenation Cycle

G Catalyst_Precursor [Ru(p-cymene)Cl2]2 + Chiral Ligand Active_Catalyst Active Ru-H Species Catalyst_Precursor->Active_Catalyst Activation Substrate Naphthyridine Precursor Active_Catalyst->Substrate Hydride Transfer Byproduct Acetone Active_Catalyst->Byproduct Product Chiral Tetrahydronaphthyridine Substrate->Product Product->Active_Catalyst Regeneration H_Source i-PrOH H_Source->Active_Catalyst

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Synthesis of a Tetrahydropyridine Derivative

This protocol is adapted from a general procedure for the synthesis of tetrahydropyridines via a domino reaction and serves as a foundational method that can be optimized for specific tetrahydronaphthyridine targets.[5][6][13]

Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • β-Nitroolefin (1.1 equiv)

  • Aldimine (1.2 equiv)

  • Quinine-derived squaramide catalyst (0.5-5 mol%)

  • Dichloromethane (CH2Cl2), anhydrous

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Acetonitrile, anhydrous

Instrumentation:

  • Magnetic stirrer

  • Schlenk line or glovebox for inert atmosphere

  • HPLC with a chiral stationary phase for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv) and the quinine-derived squaramide catalyst (0.00125 mmol, 0.5 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (0.2 mL) and cool the mixture to -25 °C.

  • Reactant Addition: Add the β-nitroolefin (0.275 mmol, 1.1 equiv) to the cooled solution. Stir the reaction mixture at -25 °C for the time indicated by TLC analysis for the disappearance of the starting material.

  • Second Reactant Addition: Once the Michael addition is complete, add the aldimine (0.3 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at -25 °C and monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyridine derivative.

  • Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.[5]

Trustworthiness and Self-Validation:

The reliability of this protocol is ensured by careful control of reaction parameters. The low catalyst loading (as low as 0.5 mol%) highlights the efficiency of the catalytic system.[2][5] The enantiomeric excess should be consistently high, often exceeding 90%, for a range of substrates.[5] The diastereoselectivity can be influenced by the specific substrates and catalyst used.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the enantioselective reduction of a naphthyridine-type substrate.[11]

Materials:

  • [Ru(p-cymene)Cl2]2 (0.5 mol%)

  • Chiral ligand (e.g., (S,S)-Ts-DPEN) (1.0 mol%)

  • Naphthyridine substrate (1.0 equiv)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Solvent (e.g., Dichloromethane or Acetonitrile)

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Schlenk line or glovebox for inert atmosphere

  • HPLC with a chiral stationary phase

Procedure:

  • Catalyst Pre-formation: In a Schlenk tube under an argon atmosphere, dissolve [Ru(p-cymene)Cl2]2 (0.005 mmol) and the chiral ligand (0.01 mmol) in the chosen solvent (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Substrate Addition: Add the naphthyridine substrate (1.0 mmol) to the catalyst solution.

  • Hydrogen Source Addition: Add the formic acid/triethylamine azeotrope (2 mL).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 40 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified tetrahydronaphthyridine product by chiral HPLC.

Data Presentation: A Comparative Overview

The following table summarizes typical results for the enantioselective synthesis of tetrahydropyridine/tetrahydronaphthyridine derivatives using the methodologies discussed.

MethodCatalystCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Organocatalytic DominoQuinine-derived squaramide0.5 - 5CH2Cl2-2570-9590-99[5][6]
Asymmetric Transfer Hydrogenation[Ru(p-cymene)Cl2]2 / (S,S)-Ts-DPEN0.5 - 1.0CH2Cl24085-9795-99[9][10]

Conclusion and Future Outlook

The enantioselective synthesis of tetrahydronaphthyridine scaffolds has witnessed significant advancements, driven by the development of novel catalytic systems. Organocatalytic domino reactions and metal-catalyzed asymmetric hydrogenations have proven to be particularly powerful strategies, offering high levels of stereocontrol and operational efficiency. The protocols detailed in this guide provide a solid foundation for researchers to access these valuable chiral building blocks.

Future efforts in this field will likely focus on expanding the substrate scope of existing methods, developing even more efficient and selective catalysts, and exploring new synthetic disconnections. The integration of flow chemistry and biocatalysis holds immense promise for the scalable and sustainable production of enantiopure tetrahydronaphthyridines, further accelerating their application in drug discovery and development.[1][14][15][16]

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Vertex AI Search.
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Vertex AI Search.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines
  • Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cycliz
  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles.
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their applic
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations.
  • Tetrahydronaphthyridines and their importance a Tetrahydronaphthyridine (THN) isomers. b THNs 1 in drug development. c Spirocyclic THNs 1 in drug development.
  • Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science (RSC Publishing).
  • Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogen
  • Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple.
  • Enantioselective Transition-Metal Catalysis via Anion Binding with Chiral Hydrogen-Bond Donors. Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols. PubMed.
  • Modular, Automated Synthesis of Spirocyclic Tetrahydronaphthyridines
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Biocatalytic production of tetrahydroisoquinolines. PMC - NIH.
  • Biocatalytic production of tetrahydroisoquinolines. PubMed.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 2,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, including potent anticancer and kinase inhibitory properties.[3] As such, the development of efficient and sustainable synthetic methodologies to access these valuable compounds is of paramount importance to researchers in drug development. This guide provides a comprehensive overview of the microwave-assisted synthesis of 2,6-naphthyridine derivatives, a technique that offers significant advantages over classical thermal methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, enabling rapid, efficient, and environmentally benign reaction pathways.[4] By utilizing microwave energy to directly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times, improve product yields, and enhance product purity.[4] This application note will delve into the mechanistic underpinnings of the microwave-assisted synthesis of 2,6-naphthyridines, provide detailed experimental protocols, and present data to showcase the efficiency of this modern synthetic approach.

The Underpinning Chemistry: A Mechanistic Insight

The microwave-assisted synthesis of 2,6-naphthyridine derivatives from 4-cyano-3-pyridylacetonitrile proceeds via a rapid, acid-catalyzed intramolecular cyclization. This transformation is mechanistically analogous to the Thorpe-Ziegler cyclization, a powerful method for the formation of cyclic compounds from dinitriles.[5][6][7][8][9]

The reaction is initiated by the protonation of one of the nitrile groups by a strong acid, such as anhydrous hydrogen bromide. This protonation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. The adjacent methylene group, activated by the electron-withdrawing effect of the second nitrile group, is sufficiently acidic to act as an internal nucleophile.

The key cyclization step involves an intramolecular nucleophilic attack of the carbanionic methylene carbon onto the protonated nitrile carbon. This forms a cyclic imine intermediate, which then undergoes tautomerization to the more stable enamine. In the presence of a bromide source, such as HBr, the enamine can be readily converted to the final 3-amino-1-bromo-2,6-naphthyridine product. The entire process is significantly accelerated by microwave irradiation, which provides rapid and uniform heating, often leading to reaction completion in a matter of minutes.

Reaction_Mechanism Start 4-Cyano-3-pyridylacetonitrile Protonation Protonation of Nitrile Start->Protonation + HBr Activated_Nitrile Activated Nitrile Intermediate Protonation->Activated_Nitrile Cyclization Intramolecular Nucleophilic Attack Activated_Nitrile->Cyclization Cyclic_Imine Cyclic Imine Intermediate Cyclization->Cyclic_Imine Tautomerization Tautomerization Cyclic_Imine->Tautomerization Enamine Enamine Intermediate Tautomerization->Enamine Final_Product 3-Amino-1-bromo-2,6-naphthyridine Enamine->Final_Product + HBr

Figure 1: Proposed mechanism for the microwave-assisted synthesis of 3-amino-1-bromo-2,6-naphthyridine.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of 3-amino-1-bromo-2,6-naphthyridine.

Materials and Instrumentation
  • Reagents: 4-cyano-3-pyridylacetonitrile, anhydrous hydrogen bromide solution in acetic acid (33 wt %), ethanol, ethyl acetate, hexanes, sodium bicarbonate. All reagents should be of analytical grade and used as received.

  • Instrumentation: A dedicated microwave synthesizer (e.g., CEM Discover SP) equipped with sealed vessel capabilities and temperature and pressure monitoring is required. Standard laboratory glassware, magnetic stirrers, filtration apparatus, and a rotary evaporator are also necessary. For purification, a flash column chromatography system with silica gel is recommended.

Detailed Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 4-cyano-3-pyridylacetonitrile (1.0 mmol, 143.1 mg).

  • Reagent Addition: To the reaction vessel, add a 33 wt % solution of anhydrous hydrogen bromide in acetic acid (3.0 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture with stirring under the following conditions:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 200 W (dynamic power control)

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully unseal the vessel in a fume hood. Pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL) to neutralize the excess acid. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration, washing with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[10][11][12][13][14] A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is typically effective.

  • Characterization: The purified product should be characterized by NMR spectroscopy (¹H and ¹³C), infrared spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow Start Starting Materials (4-Cyano-3-pyridylacetonitrile, HBr) Reaction Microwave-Assisted Synthesis Start->Reaction Workup Aqueous Work-up (Neutralization & Precipitation) Reaction->Workup Isolation Filtration and Washing Workup->Isolation Purification Column Chromatography Isolation->Purification Final_Product Pure 3-Amino-1-bromo-2,6-naphthyridine Purification->Final_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Final_Product->Characterization

Figure 2: General experimental workflow for the synthesis and purification of 2,6-naphthyridine derivatives.

Data Presentation: Efficiency of Microwave-Assisted Synthesis

The following table summarizes the typical results for the microwave-assisted synthesis of 3-amino-1-bromo-2,6-naphthyridine, demonstrating the efficiency of this method.

Starting MaterialProductReaction Time (Microwave)Yield (%)Reference
4-Cyano-3-pyridylacetonitrile3-Amino-1-bromo-2,6-naphthyridine10 minutes80.3[5]

Characterization Data

The identity and purity of the synthesized 3-amino-1-bromo-2,6-naphthyridine can be confirmed by the following spectroscopic data:

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the cyano group absorption around 2200 cm⁻¹ from the starting material. New bands corresponding to the primary amine group will appear around 3310 and 3175 cm⁻¹ (N-H stretching) and 1652 cm⁻¹ (N-H deformation).[5]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the naphthyridine ring system and a broad singlet for the amino protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the requisite number of signals corresponding to the carbon atoms of the 2,6-naphthyridine core.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of 2,6-naphthyridine derivatives. This technology provides a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocols and data presented in this guide are intended to empower researchers to leverage the benefits of microwave chemistry in their drug discovery and materials science endeavors. The continued exploration of microwave-assisted synthesis will undoubtedly lead to the discovery of novel 2,6-naphthyridine derivatives with enhanced therapeutic and functional properties.

References

  • Der Pharma Chemica.
  • SynArchive. Thorpe-Ziegler Reaction. [Link]
  • L.S. College, Muzaffarpur. Thorpe reaction. [Link]
  • Wikipedia. Thorpe reaction. [Link]
  • PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
  • OUCI.
  • PMC.
  • NIH. Pseudo Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. [Link]
  • NIH. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. [Link]
  • SciSpace.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • RSC Publishing. Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. [Link]
  • PubMed.

Sources

Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines: A Guide to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydro-1,6-naphthyridines

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a versatile template for the development of novel therapeutics targeting a range of biological targets. The introduction of chirality into this scaffold further expands the accessible chemical space, allowing for fine-tuned interactions with chiral biological macromolecules such as enzymes and receptors. However, the development of synthetic routes to enantiomerically pure 5,6,7,8-tetrahydro-1,6-naphthyridines has been a significant challenge, with the first successful enantioselective synthesis being a relatively recent development.[1][2]

This technical guide provides a comprehensive overview of the current state-of-the-art in the asymmetric synthesis of these valuable compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings of the key transformations.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines lies in the effective control of the stereocenter at the C5 position. Historically, classical methods such as the Pictet-Spengler reaction have been employed for the synthesis of related tetrahydroisoquinoline structures. However, the electronic nature of the pyridine ring in 1,6-naphthyridine precursors makes it a less activated substrate for enantioselective variants of this reaction.[1] This has necessitated the development of alternative strategies, with catalytic asymmetric hydrogenation and transfer hydrogenation emerging as the most promising approaches.

I. Catalytic Asymmetric Transfer Hydrogenation: A Breakthrough Strategy

The first successful enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative was achieved through a ruthenium-catalyzed asymmetric transfer hydrogenation.[1][2] This approach offers a powerful and practical method for establishing the crucial C5 stereocenter with high enantioselectivity.

Causality of the Approach:

The success of this strategy hinges on the generation of a chiral ruthenium hydride species in situ, which then selectively reduces the C=N bond of a 7,8-dihydro-1,6-naphthyridine precursor. The choice of a chiral ligand is paramount in dictating the facial selectivity of the hydride transfer, thereby controlling the absolute stereochemistry of the product. The use of a transfer hydrogenation protocol, typically employing formic acid and a tertiary amine as the hydrogen source, often provides a milder and more practical alternative to high-pressure hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Dihydronaphthyridine Precursor

This protocol is adapted from the work of Movassaghi and co-workers and details the asymmetric transfer hydrogenation of a 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide intermediate.[1]

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Degas a solution of dihydronaphthyridine precursor in formic acid/triethylamine azeotrope B Add Ru-catalyst solution under inert atmosphere A->B Catalyst Introduction C Stir at specified temperature for a set time B->C Initiate Reaction D Monitor reaction progress by HPLC/TLC C->D In-process Control E Quench the reaction D->E Completion F Extract with an organic solvent E->F G Purify by chromatography or crystallization F->G

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Materials and Reagents:

  • 7,8-Dihydro-1,6-naphthyridine precursor

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Ruthenium catalyst: RuCl

  • Anhydrous, degassed solvent (e.g., methanol)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 7,8-dihydro-1,6-naphthyridine precursor in the formic acid/triethylamine azeotrope. The concentration should be carefully optimized for the specific substrate.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Introduction: In a separate glovebox or under a stream of inert gas, prepare a stock solution of the ruthenium catalyst in the anhydrous, degassed solvent. Add the required catalytic amount (typically 0.5-2 mol%) of the catalyst solution to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 40 °C) for the required duration (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the enantiomerically enriched 5,6,7,8-tetrahydro-1,6-naphthyridine. Determine the enantiomeric excess (ee) by chiral HPLC or supercritical fluid chromatography (SFC).

Data Presentation:

CatalystSubstrate Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
RuCl1.0HCOOH/NEt340189596[1]
II. Catalytic Asymmetric Hydrogenation

While asymmetric transfer hydrogenation has proven successful, direct asymmetric hydrogenation using molecular hydrogen is another powerful strategy for the enantioselective reduction of heteroaromatics. This approach often offers higher atom economy. The development of chiral catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine ligands, has been instrumental in the asymmetric hydrogenation of a wide variety of N-heterocycles.[3]

Mechanistic Considerations:

The mechanism of asymmetric hydrogenation typically involves the coordination of the heteroaromatic substrate to the chiral metal center, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of the C=N bond into the metal-hydride bond and reductive elimination of the product regenerates the catalyst. The chiral ligand environment around the metal center dictates the stereochemical outcome of the hydrogenation.

Diagram of Catalytic Cycle:

G Catalyst [LM-H₂] Intermediate1 [LM(H)₂(Substrate)] Catalyst->Intermediate1 + Substrate Substrate Dihydronaphthyridine Intermediate2 [L*M(H)(Product)] Intermediate1->Intermediate2 Migratory Insertion Intermediate2->Catalyst Reductive Elimination - Product Product Tetrahydronaphthyridine Intermediate2->Product

Caption: Generalized Catalytic Cycle for Asymmetric Hydrogenation.

While a specific, highly efficient protocol for the direct asymmetric hydrogenation of a 7,8-dihydro-1,6-naphthyridine has yet to be widely reported, the principles established for other naphthyridine isomers and related heterocycles provide a strong foundation for future development. For instance, the asymmetric hydrogenation of 1,5-naphthyridines has been successfully achieved with high enantioselectivity using chiral cationic ruthenium diamine complexes.[4]

Future Outlook and Alternative Strategies:

The field of asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines is ripe for further exploration. Other potential strategies that warrant investigation include:

  • Organocatalysis: The use of chiral Brønsted acids or other organocatalysts could provide a metal-free alternative for the enantioselective reduction of dihydronaphthyridine precursors.

  • Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to the nitrogen at the 6-position could be used to direct the diastereoselective reduction of the C=N bond. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Conclusion

The asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines has seen a significant breakthrough with the advent of catalytic asymmetric transfer hydrogenation. This method provides a reliable and highly enantioselective route to these medicinally important scaffolds. While this remains the benchmark protocol, the broader field of asymmetric hydrogenation of heteroaromatics suggests that direct hydrogenation and other innovative strategies hold great promise for the future development of even more efficient and versatile synthetic methodologies. As research in this area continues, we can anticipate the emergence of new catalysts and protocols that will further empower medicinal chemists in their pursuit of novel therapeutics.

References

  • Movassaghi, M., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]
  • Movassaghi, M., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Wang, D., et al. (2014). Advances in transition metal-catalyzed asymmetric hydrogenation of heteroaromatic compounds. Topics in Current Chemistry, 343, 145-90. [Link]
  • Zhou, Y.-G. (2007). Asymmetric hydrogenation of heteroaromatic compounds. Accounts of Chemical Research, 40(12), 1357-66. [Link]
  • Fan, Q.-H., et al. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins.

Sources

Application Notes and Protocols for the Use of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride in the Preparation of Potent NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cellular Bioenergetics through NAMPT Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a pivotal enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway is critical for maintaining the cellular NAD+ pool, a coenzyme essential for a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] Many cancer cells exhibit a heightened dependency on the NAMPT-mediated salvage pathway to meet the bioenergetic demands of rapid proliferation and survival, making NAMPT a compelling therapeutic target in oncology.[1] Inhibition of NAMPT leads to the depletion of intracellular NAD+, triggering metabolic stress and ultimately inducing apoptosis in cancer cells.[1]

The 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold has emerged as a valuable building block in the design of novel NAMPT inhibitors. Its rigid, bicyclic structure provides a versatile framework for the synthesis of compounds with high affinity and specificity for the NAMPT active site. This application note provides a detailed guide on the utilization of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride in the preparation of a potent class of NAMPT inhibitors: dihydropyridazinones substituted with phenylureas.

The NAMPT-Mediated NAD+ Salvage Pathway: A Therapeutic Target

The NAMPT enzyme catalyzes the rate-limiting step in the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[1] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). This salvage pathway is the primary route for NAD+ regeneration in mammalian cells. By inhibiting NAMPT, the supply of NMN and subsequently NAD+ is choked off, leading to a cellular energy crisis and the activation of apoptotic pathways.

Figure 1: The NAMPT-mediated NAD+ salvage pathway and the point of therapeutic intervention by NAMPT inhibitors.

Synthesis of a Dihydropyridazinone Phenylurea NAMPT Inhibitor: A Step-by-Step Protocol

This section details the synthesis of a potent NAMPT inhibitor using this compound as a key building block. The described protocol is based on procedures outlined in patent literature for the preparation of dihydropyridazinones substituted with phenylureas.[3]

Rationale for Component Selection:

  • Dihydropyridazinone Core: This heterocyclic moiety serves as a central scaffold, orienting the other functional groups for optimal interaction with the NAMPT active site.

  • Phenylurea Moiety: This group is crucial for establishing key hydrogen bonding interactions within the enzyme's binding pocket, contributing significantly to the inhibitor's potency.

  • 1,2,3,4-Tetrahydro-2,6-naphthyridine: This bicyclic amine provides a rigid and sterically defined substituent that can occupy a hydrophobic pocket in the NAMPT enzyme, enhancing binding affinity and modulating pharmacokinetic properties. The hydrochloride salt form ensures stability and ease of handling.

Overall Synthetic Scheme:

Figure 2: General synthetic workflow for the preparation of the target NAMPT inhibitor.

Experimental Protocol:

Materials:

  • Isocyanato-dihydropyridazinone intermediate (synthesis assumed from prior art)

  • This compound

  • Triethylamine

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the isocyanato-dihydropyridazinone intermediate (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add this compound (1.2 eq). Subsequently, add triethylamine (3.6 eq) dropwise to the suspension. The triethylamine acts as a base to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction: Stir the resulting suspension at room temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by preparative reverse-phase HPLC to yield the final product as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR and Mass Spectrometry. A representative synthesis yielded the desired product with a 44% yield.[3]

Biological Evaluation of the Synthesized NAMPT Inhibitor

The efficacy of the newly synthesized dihydropyridazinone phenylurea NAMPT inhibitor can be assessed through a series of in vitro assays.

Protocol 1: In Vitro NAMPT Enzymatic Assay

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of recombinant human NAMPT. The production of NMN is coupled to a series of enzymatic reactions that result in a fluorescent or colorimetric signal.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Coupling enzymes and detection reagents (commercially available kits)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant NAMPT enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.

  • Signal Detection: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). Add the detection reagents and measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiproliferative Assay

Principle: This assay determines the cytotoxic effect of the NAMPT inhibitor on cancer cell lines that are dependent on the NAMPT pathway for survival.

Materials:

  • Cancer cell line (e.g., A2780 ovarian cancer cells)

  • Cell culture medium and supplements

  • Synthesized NAMPT inhibitor

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Expected Results and Data Presentation

The dihydropyridazinone phenylurea class of NAMPT inhibitors, synthesized using the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold, are expected to exhibit potent enzymatic inhibition and cellular antiproliferative activity. While specific data for the exact compound synthesized in the provided protocol is not publicly available, closely related analogs from this class have demonstrated significant potency.

Compound Class Target In Vitro Assay Reported IC₅₀ Range
Dihydropyridazinone PhenylureasNAMPT EnzymeEnzymatic Inhibition< 10 nM[3]
Dihydropyridazinone PhenylureasCancer Cell Lines (e.g., A2780)Antiproliferative AssayLow nM range

Table 1: Representative biological activity of dihydropyridazinone phenylurea NAMPT inhibitors. Note: The specific IC50 for the example synthesized in this application note is not publicly available; the provided range is based on the general class of compounds described in the source patent.[3]

Conclusion and Future Directions

The use of this compound as a synthetic building block provides a robust and efficient route to a novel class of potent dihydropyridazinone-based NAMPT inhibitors. The detailed protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds. Further optimization of the 1,2,3,4-Tetrahydro-2,6-naphthyridine moiety and other regions of the molecule could lead to the discovery of next-generation NAMPT inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles, holding promise for the development of new cancer therapeutics.

References

  • Giese, A., Quanz-Schoeffel, M., Müller, T., Günther, J., & Böhnke, N. (2018). Dihydropyridazinones substituted with phenylureas. (Patent No. WO2018086703A1).
  • Gallipoli, P., & Travelli, C. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 753. [Link]
  • Zheng, X., et al. (2021). Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules, 26(12), 3625. [Link]
  • Cea, M., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(19), 14251-14280. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic pathway. The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a valuable building block in medicinal chemistry, frequently utilized as an intermediate for compounds targeting neurological disorders.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My overall yield is consistently low. What are the common bottlenecks in the synthesis, and how can they be addressed?

Low overall yield in a multi-step synthesis is a frequent challenge, often stemming from one or two inefficient steps. The synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine typically involves forming the aromatic naphthyridine core, followed by selective reduction and salt formation. Each stage presents potential pitfalls.

Causality and Strategy:

  • Inefficient Cyclization: The initial formation of the bicyclic naphthyridine core can be low-yielding. Modern strategies often employ cyclization of precursors like 2-vinyl-3-acylpyridines.[1] The efficiency of this step is highly dependent on reaction conditions. Optimizing temperature is critical; contemporary methods favor milder conditions (80-150°C) to prevent the decomposition of intermediates and the formation of tars.[1]

  • Sub-optimal Reduction: The selective hydrogenation of the pyridine ring is another critical step. Incomplete conversion or over-reduction to undesired products directly impacts yield. Careful selection of catalyst, solvent, and hydrogen pressure is paramount.

  • Mechanical and Purification Losses: Significant material loss can occur during work-up and purification, especially if the free base is unstable or difficult to handle. An inefficient final salt formation step can also drastically reduce the isolated yield.

Workflow and Optimization Points: The following workflow diagram highlights the key stages where yield loss can occur and suggests areas for optimization.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Reduction cluster_2 Phase 3: Isolation A Starting Materials (e.g., Substituted Pyridines) B Cyclization Reaction to form Naphthyridine Core A->B Key Step 1 C Optimization Point: - Temperature Control - Catalyst Choice - Reaction Time B->C D Selective Hydrogenation B->D Key Step 2 E Optimization Point: - Catalyst (Pd, Pt, Ru) - H2 Pressure - Solvent & Temperature D->E F Purification of Free Base D->F G Salt Formation (HCl) F->G H Optimization Point: - HCl Stoichiometry - Solvent Choice - Crystallization Conditions G->H I Final Product: 1,2,3,4-Tetrahydro-2,6- naphthyridine HCl G->I

Caption: General synthetic workflow and key optimization points.

Q2: I'm observing significant side-product formation during the reduction of the 2,6-naphthyridine ring. How can I improve selectivity?

Achieving selective reduction of one ring in a heteroaromatic system without over-reduction is a classic challenge. The primary side products are typically from incomplete reduction or the reduction of both rings.

Causality and Strategy:

The choice of reduction methodology is the most critical factor. Catalytic hydrogenation is generally preferred for this transformation.

  • Catalyst Poisoning/Activity: The nitrogen atoms in the naphthyridine ring can coordinate to the metal catalyst, potentially inhibiting its activity or leading to incomplete reactions.

  • Harsh Conditions: High hydrogen pressure or temperature can lead to over-reduction.

  • Chemical Reductants: Reagents like sodium borohydride (NaBH₄) are typically not strong enough to reduce the aromatic pyridine ring, while stronger hydrides like lithium aluminum hydride (LiAlH₄) are often too reactive and lack selectivity.

Troubleshooting Table: Catalytic Hydrogenation Conditions

ParameterLow Selectivity ConditionRecommended AdjustmentRationale
Catalyst Highly active (e.g., Rh/C) or old/inactive catalystUse Pd/C, PtO₂, or specific Ru complexes.[2]Palladium and Platinum often provide a good balance of activity and selectivity for pyridine ring reduction. Ensure the catalyst is fresh.
Hydrogen Pressure >150 psiStart with lower pressure (e.g., 50 psi) and monitor reaction progress.Lower pressure reduces the thermodynamic driving force for over-reduction.
Solvent Aprotic (e.g., THF, Toluene)Use protic solvents like Ethanol, Methanol, or Acetic Acid.Protic solvents can facilitate protonolysis from the catalyst surface and often improve selectivity for N-heterocycle reduction.
Temperature >50 °CConduct the reaction at room temperature initially.Elevated temperatures increase reaction rates but can decrease selectivity.
Additives NoneAddition of a mild acid (e.g., Acetic Acid).Acid can protonate the nitrogen atoms, modifying the substrate's interaction with the catalyst surface and sometimes improving selectivity.

Recommended Protocol: See Section 3, Protocol 1 for a detailed experimental procedure for selective catalytic hydrogenation.

Q3: The final hydrochloride salt formation is problematic. The product is an oil, has low purity, or the yield is poor. How can I optimize this critical step?

The conversion of the free base to its hydrochloride salt is a crucial final step that enhances stability and solubility.[1] Poor technique during this crystallization/precipitation step is a common source of failure.

Causality and Strategy:

  • Residual Water: The presence of even trace amounts of water can cause the hydrochloride salt to become hygroscopic and oil out.

  • Incorrect Stoichiometry: Adding too much HCl can lead to the formation of amorphous solids or oils. Insufficient HCl results in incomplete conversion and low yield. The target molecule has two basic nitrogen atoms and can form a dihydrochloride salt.[1]

  • Poor Solvent Choice: The ideal solvent should readily dissolve the free base but provide low solubility for the resulting hydrochloride salt, promoting clean precipitation.

  • Impure Free Base: Attempting to form the salt from an impure free base will often result in an impure, difficult-to-handle final product. Purification should be performed before salt formation.

Troubleshooting Logic for Salt Formation:

G cluster_solutions Troubleshooting Paths Start Problem: Poor HCl Salt Formation Q1 Q1 Start->Q1 Symptom? Impure Action: Purify Free Base First (Column Chromatography, Acid-Base Extraction) Solvent Action: Change Solvent (Try IPA, EtOAc, or Anhydrous Diethyl Ether) Drying Action: Ensure Anhydrous Conditions (Dry solvents, use HCl in Isopropanol/Ether) Stoich Action: Check HCl Stoichiometry (Titrate or add HCl solution slowly until precipitation ceases) Q1->Impure Is free base impure? Q1->Stoich Is yield low? Q2 Q2 Q1->Q2 Is product oily? Q2->Solvent Is solvent appropriate? Q2->Drying Are conditions wet?

Caption: Troubleshooting decision tree for hydrochloride salt formation.

Frequently Asked Questions (FAQs)

  • Q: What are the typical starting materials for this synthesis?

    • A: Synthetic routes often begin with readily available substituted pyridines.[3] For instance, a common strategy involves the functionalization of 3-aminopyridine or 4-chloropyridine derivatives, which are then elaborated and cyclized to form the 2,6-naphthyridine core.[1][4]

  • Q: How stable is the 1,2,3,4-Tetrahydro-2,6-naphthyridine free base?

    • A: While isolable, the free base, like many tetrahydropyridine derivatives, can be susceptible to air oxidation over time, which may lead to discoloration and the formation of aromatic impurities. Some related intermediates have been reported to be unstable upon storage.[5] It is best practice to store the free base under an inert atmosphere (Nitrogen or Argon) at low temperatures or, preferably, to convert it promptly to the more stable hydrochloride salt.

  • Q: Why is the dihydrochloride salt often formed?

    • A: The 1,2,3,4-tetrahydro-2,6-naphthyridine structure contains two basic nitrogen atoms: one at position 2 (an aliphatic secondary amine) and one at position 6 (a pyridine-type nitrogen). The nitrogen at position 2 is generally more basic.[1] In the presence of sufficient strong acid like HCl, both nitrogens can be protonated, leading to the formation of a stable dihydrochloride salt.[1] This form is often crystalline and possesses good aqueous solubility, which is advantageous for pharmaceutical applications.

Key Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation of 2,6-Naphthyridine
  • Preparation: In a suitable hydrogenation vessel, dissolve the 2,6-naphthyridine starting material (1.0 eq) in anhydrous ethanol or acetic acid (approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution under a stream of nitrogen.

  • Hydrogenation: Seal the vessel and purge it three times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS by periodically (e.g., every 2 hours) depressurizing, taking a sample, and analyzing for the disappearance of starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (ethanol or methanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-2,6-naphthyridine free base, which can be used directly in the salt formation step or purified further.

Protocol 2: Formation and Isolation of the Hydrochloride Salt
  • Preparation: Dissolve the crude or purified free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as isopropanol (IPA) or ethyl acetate (EtOAc) (approx. 5-10 mL per gram).

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether or 4M HCl in dioxane dropwise. The number of equivalents should be determined empirically, but starting with 2.2 equivalents is common for dihydrochloride formation.

  • Precipitation: A white precipitate should form upon addition of the acid. Continue stirring at room temperature for 30-60 minutes after the addition is complete to ensure full precipitation. If no solid forms, cooling the mixture to 0-4 °C may induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum to a constant weight to yield the final this compound salt.

References

  • Snyder, L., et al. (2004). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. ElectronicsAndBooks.
  • Synthetic Approaches to Tetrahydro-2,7- and -1,6-naphthyridines. (n.d.). ResearchGate.
  • Snyder, L., et al. (2004). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. National Institutes of Health (NIH).
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2002). ACS Publications.
  • Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
  • This compound. (n.d.). PubChem.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). National Institutes of Health (NIH).
  • 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. (n.d.). LookChem.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (2022). National Institutes of Health (NIH).
  • This compound. (n.d.). LookChem.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). National Institutes of Health (NIH).
  • 5,6-dihydrobenzo[c][5][7]naphthyridin-4(3H)-one. (n.d.). CSIRO Publishing.

Sources

Technical Support Center: Optimizing the Synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this important scaffold.

Introduction

1,2,3,4-Tetrahydro-2,6-naphthyridine and its hydrochloride salt are valuable building blocks in medicinal chemistry, forming the core of various biologically active compounds. The synthesis, while achievable, can present challenges that impact the final yield and purity. This document provides a comprehensive resource to navigate these challenges, drawing upon established synthetic routes and best practices in organic chemistry.

The overall synthetic pathway can be broken down into three key stages:

  • Formation of the 2,6-naphthyridine core: This typically involves the construction of the bicyclic aromatic system from pyridine precursors.

  • Reduction of the 2,6-naphthyridine: Catalytic hydrogenation is commonly employed to selectively reduce one of the pyridine rings.

  • Formation of the hydrochloride salt: The tetrahydro-2,6-naphthyridine free base is converted to its more stable and soluble dihydrochloride salt.

This guide will address potential issues at each of these critical stages.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Synthesis of the 2,6-Naphthyridine Core

A common route to the 2,6-naphthyridine core starts from 4-cyano-3-pyridylacetonitrile. This multi-step process can be prone to yield loss at each stage.

Potential Causes and Solutions:

Problem Potential Cause Recommended Solution
Low yield in the formation of 3-amino-1-bromo-2,6-naphthyridine Incomplete cyclization with anhydrous hydrogen bromide.Ensure the use of completely anhydrous HBr and a suitable solvent. Microwave irradiation can sometimes improve yields and reduce reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Low yield in the diazotization to 1,3-dibromo-2,6-naphthyridine Unstable diazonium salt intermediate.Maintain a low temperature (typically 0-5 °C) throughout the addition of sodium nitrite. Slow, portion-wise addition of the nitrite solution is crucial to control the reaction exotherm and prevent decomposition of the diazonium salt.
Low yield in the conversion to 1,3-dihydrazino-2,6-naphthyridine Incomplete reaction with hydrazine hydrate.Use a sufficient excess of hydrazine hydrate and allow for adequate reaction time. The reaction can be monitored by TLC to ensure full conversion of the dibromo starting material.
Low yield of 2,6-naphthyridine from oxidation of the dihydrazino intermediate Inefficient oxidation or side reactions.The choice of oxidizing agent is critical. Cupric sulfate in acetic acid is a common choice. Ensure the reaction is carried out at the recommended temperature and for the appropriate duration. Over-oxidation or side reactions can lead to the formation of colored impurities.
Issue 2: Inefficient Reduction of 2,6-Naphthyridine

The selective reduction of the 2,6-naphthyridine to the desired 1,2,3,4-tetrahydro derivative is a critical step that can be affected by catalyst activity and reaction conditions.

Potential Causes and Solutions:

Problem Potential Cause Recommended Solution
Incomplete or slow reaction Inactive catalyst.Use a fresh, high-quality catalyst (e.g., Pd/C, PtO₂). Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. The catalyst loading may also need to be optimized.
Insufficient hydrogen pressure.Ensure the reaction vessel is properly sealed and pressurized with hydrogen. The optimal pressure may vary depending on the substrate and catalyst, so a screening of different pressures may be necessary.
Over-reduction to decahydronaphthyridine Reaction conditions are too harsh.Reduce the hydrogen pressure, lower the reaction temperature, or decrease the reaction time. The choice of catalyst can also influence selectivity. For instance, palladium-based catalysts are often less prone to over-reduction than platinum-based catalysts.
Formation of byproducts Presence of impurities in the starting material.Ensure the 2,6-naphthyridine starting material is of high purity before proceeding with the reduction. Impurities can poison the catalyst or lead to unwanted side reactions.
Issue 3: Poor Yield or Purity of this compound

The final salt formation step is crucial for the stability and handling of the product.

Potential Causes and Solutions:

Problem Potential Cause Recommended Solution
Product does not precipitate or forms an oil Incorrect solvent or stoichiometry of HCl.The choice of solvent is critical for successful crystallization. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of methanol and diethyl ether. The addition of a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) should be done dropwise with stirring. Ensure the correct stoichiometry of HCl is used (typically two equivalents for the dihydrochloride salt).
Product is discolored or contains impurities Impurities from previous steps carried over.Purify the 1,2,3,4-tetrahydro-2,6-naphthyridine free base by column chromatography or recrystallization before salt formation.
Incomplete conversion to the hydrochloride salt.Ensure sufficient HCl is added to protonate both nitrogen atoms. The pH of the solution can be checked to ensure it is acidic.
Low yield after isolation Product is soluble in the chosen solvent system.If the hydrochloride salt has some solubility in the reaction solvent, cooling the mixture to 0-5 °C can help to maximize precipitation. The precipitate should be washed with a small amount of cold solvent to remove any soluble impurities without significant product loss.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2,6-naphthyridine?

A1: A common laboratory-scale synthesis starts with 4-cyano-3-pyridylacetonitrile. The key steps are:

  • Cyclization: Treatment with anhydrous hydrogen bromide to form 3-amino-1-bromo-2,6-naphthyridine.

  • Diazotization: Reaction with sodium nitrite and hydrobromic acid to yield 1,3-dibromo-2,6-naphthyridine.

  • Hydrazinolysis: Conversion of the dibromo compound to 1,3-dihydrazino-2,6-naphthyridine using hydrazine hydrate.

  • Oxidation: Treatment with cupric sulfate to afford the final 2,6-naphthyridine.[1]

Q2: What are the recommended conditions for the catalytic hydrogenation of 2,6-naphthyridine?

A2: While specific conditions should be optimized for each scale, a general starting point for the catalytic hydrogenation is:

  • Catalyst: 5-10 mol% of Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

  • Solvent: Methanol, ethanol, or acetic acid.

  • Hydrogen Pressure: 1-5 atm (or higher for more resistant substrates).

  • Temperature: Room temperature to 50 °C. The reaction should be monitored by TLC or LC-MS to determine the point of complete conversion of the starting material and to avoid over-reduction.

Q3: How can I purify the crude 1,2,3,4-tetrahydro-2,6-naphthyridine free base?

A3: The crude free base can often be purified by silica gel column chromatography. A typical eluent system would be a gradient of dichloromethane and methanol, with a small amount of triethylamine or ammonium hydroxide added to the mobile phase to prevent the basic product from streaking on the acidic silica gel. Alternatively, recrystallization from a suitable solvent system can be employed if the product is a solid.

Q4: How do I confirm the formation of the dihydrochloride salt?

A4: The formation of the dihydrochloride salt can be confirmed by several analytical techniques:

  • NMR Spectroscopy: The proton and carbon NMR spectra will show characteristic shifts upon protonation of the nitrogen atoms.

  • Elemental Analysis: The elemental composition will correspond to the molecular formula C₈H₁₂Cl₂N₂.

  • Melting Point: The hydrochloride salt will have a distinct and likely higher melting point than the free base.

  • FT-IR Spectroscopy: The IR spectrum may show broad N-H stretching bands characteristic of an ammonium salt.

Q5: What are some common impurities to look out for?

A5: Potential impurities include:

  • Unreacted starting materials or intermediates from the 2,6-naphthyridine synthesis.

  • Partially reduced intermediates (e.g., dihydro-2,6-naphthyridine) from the hydrogenation step.

  • Over-reduced products (e.g., decahydro-2,6-naphthyridine).

  • Residual solvents from the reaction or purification steps. These can often be detected by techniques such as LC-MS, GC-MS, and NMR spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow cluster_naphthyridine 2,6-Naphthyridine Synthesis cluster_reduction Reduction cluster_salt Salt Formation Start 4-Cyano-3-pyridylacetonitrile Step1 Cyclization (HBr) Start->Step1 Step2 Diazotization (NaNO2, HBr) Step1->Step2 Step3 Hydrazinolysis (N2H4) Step2->Step3 Step4 Oxidation (CuSO4) Step3->Step4 Naphthyridine 2,6-Naphthyridine Step4->Naphthyridine Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Naphthyridine->Reduction Tetrahydro 1,2,3,4-Tetrahydro-2,6-naphthyridine Reduction->Tetrahydro SaltFormation HCl Addition Tetrahydro->SaltFormation FinalProduct 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride SaltFormation->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for addressing common issues during the synthesis.

Troubleshooting cluster_analysis Problem Identification cluster_naphthyridine Naphthyridine Synthesis Issues cluster_reduction Reduction Issues cluster_salt Salt Formation Issues Start Low Yield or Impure Product Analysis Analyze reaction mixture/product (TLC, LC-MS, NMR) Start->Analysis IdentifyStep Identify problematic step: - Naphthyridine Synthesis - Reduction - Salt Formation Analysis->IdentifyStep CheckReagents Check reagent purity & conditions (anhydrous, temperature) IdentifyStep->CheckReagents Naphthyridine CheckCatalyst Check catalyst activity & loading IdentifyStep->CheckCatalyst Reduction CheckSolvent Check solvent system & HCl stoichiometry IdentifyStep->CheckSolvent Salt Formation OptimizeReaction Optimize reaction time/conditions CheckReagents->OptimizeReaction Solution Improved Yield & Purity OptimizeReaction->Solution OptimizePressure Optimize H2 pressure & temperature CheckCatalyst->OptimizePressure OptimizePressure->Solution PurifyBase Purify free base before salt formation CheckSolvent->PurifyBase PurifyBase->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
  • American Chemical Society. (2021). 1,6-Naphthyridine. [Link]
  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. (n.d.). Der Pharma Chemica. [Link]

Sources

Stability and storage conditions for 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

A Guide to Ensuring Compound Integrity in Research Applications

Welcome to the technical support guide for this compound (CAS: 1416352-01-6). This document provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring the reproducibility and accuracy of experimental results. The hydrochloride salt form of the parent naphthyridine is specifically designed to enhance stability and solubility, making it a valuable intermediate in medicinal chemistry and organic synthesis[1][2]. However, improper handling can still compromise its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound upon receipt?

For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place[3][4][5]. Several suppliers recommend storing the compound under an inert atmosphere (such as nitrogen or argon) at temperatures between 2-8°C[6]. This minimizes exposure to atmospheric moisture and oxygen, which are common culprits in the degradation of chemical reagents.

Q2: How sensitive is this compound to light and moisture?

The hydrochloride salt form suggests that the compound may be hygroscopic (tendency to absorb moisture from the air). It is crucial to store it in a desiccated environment and to handle it quickly in a controlled atmosphere (e.g., a glove box or a fume hood with low humidity) to prevent water absorption. Moisture can lead to hydrolysis or changes in the physical state of the compound, affecting weighing accuracy and stability[4].

Q3: I need to prepare a stock solution. What solvents are recommended, and how should I store the solution?

The choice of solvent depends on the experimental application. For biological assays, cell-culture-grade DMSO or ethanol are common choices. For organic synthesis, anhydrous solvents like dichloromethane (DCM) or methanol may be appropriate.

Once in solution, the compound may be more susceptible to degradation. It is strongly recommended to:

  • Prepare fresh solutions for each experiment whenever possible.

  • If a stock solution must be stored, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store solution aliquots at -20°C or -80°C for long-term stability. Ensure the vials are tightly sealed to prevent solvent evaporation and water condensation.

Q4: What are the known chemical incompatibilities for this compound?

This compound should be stored away from strong oxidizing agents[4][8]. Contact with strong bases should also be avoided, as this will deprotonate the hydrochloride salt, converting it back to the free base form, which may have different stability and solubility profiles.

Q5: What are the visual signs of compound degradation?

As a white crystalline solid, any change in color (e.g., to yellow or brown) or physical appearance (e.g., clumping, melting at room temperature) can be an indicator of degradation or moisture absorption[6]. If you observe such changes, it is advisable to use a fresh batch of the compound for critical experiments.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Compound appears clumpy or sticky. Moisture absorption due to improper storage or handling in a humid environment.Transfer the compound to a vacuum desiccator to remove excess moisture. For future use, handle the compound quickly in a dry environment. Consider purchasing a new lot if the issue persists.
Inconsistent or poor results in assays. Compound degradation from improper long-term storage, repeated freeze-thaw cycles of stock solutions, or exposure to light/incompatible substances.Prepare a fresh stock solution from a new vial of the solid compound. Verify the correct storage conditions for both solid and solution forms. Perform a quality control check if possible (e.g., NMR, LC-MS) to confirm the integrity of the compound.
Difficulty dissolving the compound. The compound may have absorbed moisture, altering its solubility. Alternatively, the incorrect solvent or an insufficient volume is being used.Confirm the recommended solvent for your application. Gently warm the solution or use sonication to aid dissolution. If the compound remains insoluble, it may be degraded, and a new batch should be used.

Summary of Recommended Storage Conditions

Form Temperature Atmosphere Light Duration
Solid 2-8°C[6]Dry, Inert Gas (e.g., Argon)[6]Protect from light (Amber vial)Long-Term
Solid Room Temperature[2][9]Tightly sealed, Dry[3][5]Protect from lightShort-Term
In Solution -20°C to -80°CTightly sealed vialsProtect from lightShort to Medium-Term

Experimental Protocol: Visual Inspection and Handling

This protocol outlines the best practices for handling the compound upon receipt and during experimental use to maintain its integrity.

1. Initial Inspection:

  • Upon receiving the shipment, inspect the container for an intact seal.
  • Observe the compound's appearance. It should be a white to off-white solid. Note any discoloration or clumping in your lab notebook.

2. Opening and Weighing:

  • Allow the container to equilibrate to room temperature before opening to prevent water condensation on the cold solid.
  • Handle the compound in a well-ventilated chemical fume hood[4][10].
  • Minimize the time the container is open to the atmosphere.
  • Use clean, dry spatulas and weighing instruments.

3. Resealing and Storage:

  • After dispensing the required amount, securely close the container cap.
  • If the original container has a septum, consider flushing the headspace with an inert gas like argon or nitrogen before resealing.
  • Return the container to the recommended storage conditions immediately (e.g., 2-8°C, desiccator).

Workflow for Compound Handling and Storage

The following diagram illustrates the decision-making process for ensuring the stability of this compound.

G cluster_storage Storage Decision Path A Compound Received B Short-Term Use (< 1 month)? A->B C Store at Room Temp in Desiccator B->C Yes D Store at 2-8°C under Inert Gas B->D No (Long-Term) E Prepare Stock Solution? C->E D->E F Weigh Solid for Direct Use E->F No G Dissolve in Anhydrous Solvent E->G Yes J Use in Experiment F->J H Aliquot into Single-Use Vials G->H I Store Aliquots at -20°C or -80°C H->I I->J

Sources

Technical Support Center: Improving the Aqueous Solubility of Tetrahydrobenzo[b]naphthyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions and troubleshooting for a common yet critical challenge in drug discovery: the poor aqueous solubility of tetrahydrobenzo[b]naphthyridine analogues. This document is structured to provide immediate answers through FAQs and detailed, actionable protocols in the troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the solubility of this important class of compounds.

Q1: Why do tetrahydrobenzo[b]naphthyridine analogues often exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this scaffold is primarily due to its molecular structure. These compounds are typically large, rigid, polycyclic aromatic systems.[1][2][3] This structural characteristic results in:

  • High Crystal Lattice Energy: The planar, aromatic nature of the core structure allows for efficient packing in the solid state, forming a highly stable crystal lattice. A significant amount of energy is required to break this lattice apart during dissolution.[4]

  • Hydrophobicity: The large, nonpolar surface area dominates the molecule's properties, leading to unfavorable interactions with polar water molecules.[5]

  • Low Polarity: While the nitrogen atoms in the naphthyridine core provide some polarity, their contribution is often insufficient to overcome the hydrophobicity of the larger fused ring system.

Strategies to improve solubility often focus on disrupting these intermolecular forces or introducing hydrophilic functional groups.[6][7]

Q2: What are the primary strategies I should consider for improving the solubility of my lead compound?

A2: There are two main pillars of solubility enhancement: structural modification of the active pharmaceutical ingredient (API) itself and formulation-based approaches that improve the dissolution of the existing API.

  • Structural Modification: This involves chemically altering the molecule to impart more favorable physicochemical properties. Key methods include:

    • Salt Formation: For analogues with ionizable functional groups (e.g., basic nitrogens), forming a salt is often the most effective and direct method to significantly increase solubility.[4][8][9]

    • Prodrug Synthesis: A bioreversible, water-soluble moiety is attached to the parent drug. This promoiety is cleaved in vivo to release the active drug.[10][11][12] This is an excellent strategy when salt formation is not viable.

  • Formulation-Based Approaches: These techniques improve the dissolution rate and apparent solubility without altering the API's chemical structure.

    • Amorphous Solid Dispersions (ASDs): The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[13][14][15] This amorphous state has higher free energy and lacks the crystal lattice barrier, leading to enhanced solubility.[13][16][17]

    • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[18][19]

The choice of strategy depends on the compound's specific properties, the stage of development, and the desired therapeutic application.[20]

Q3: How do I choose the best solubility enhancement strategy for my specific analogue?

A3: The optimal strategy is dictated by the molecule's inherent physicochemical properties. A systematic approach is recommended. The decision-making process can be visualized as follows:

G start Start: Poorly Soluble Tetrahydrobenzo[b]naphthyridine Analogue check_pka Does the molecule have an ionizable group (e.g., basic nitrogen)? start->check_pka pka_rule Is the pKa difference between the drug and counter-ion > 2-3 units? check_pka->pka_rule  Yes prodrug Strategy 2: Prodrug Approach (Requires synthetic chemistry) check_pka->prodrug  No salt Strategy 1: Salt Formation (High Success Probability) pka_rule->salt  Yes pka_rule->prodrug  No end Proceed to Preclinical Formulation & Testing salt->end formulation Strategy 3: Formulation (e.g., Amorphous Solid Dispersion) prodrug->formulation If modification fails or is undesirable prodrug->end formulation->end

Caption: Decision tree for selecting a solubility enhancement strategy.

  • Step 1: Assess Ionization Potential: Determine the pKa of your molecule. If it possesses a sufficiently basic nitrogen atom, salt formation is the most direct and often preferred initial approach.[21]

  • Step 2: Evaluate for Salt Formation: A general guideline, often called the "pKa rule," states that for successful salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acidic counter-ion.[4][22][23]

  • Step 3: Consider Prodrugs or Formulation: If the molecule is non-ionizable or fails to form a stable salt, a prodrug strategy should be considered, especially during lead optimization.[11] Alternatively, formulation approaches like amorphous solid dispersions are powerful tools, particularly for advancing a lead candidate without further chemical modification.[13][20]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for common experimental workflows.

Guide 1: Salt Formation for Ionizable Analogues

Issue: My tetrahydrobenzo[b]naphthyridine analogue has a basic nitrogen, but initial attempts to form a salt resulted in an oily precipitate or no solid at all.

Causality & Troubleshooting: Successful salt formation depends on achieving proton transfer and inducing crystallization. An oily precipitate suggests that while an ionic interaction may be occurring, the conditions are not favorable for forming an ordered crystal lattice.

Protocol: Small-Scale Salt Screening

This protocol is designed to rapidly screen multiple counter-ions and solvents to identify viable crystalline salts.

Materials:

  • Your tetrahydrobenzo[b]naphthyridine analogue (free base).

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid).

  • A range of solvents with varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile).

  • Small glass vials (2-4 mL).

Methodology:

  • Preparation: Accurately weigh 10-20 mg of your free base into several vials.

  • Solubilization: Add a minimal amount of a chosen solvent to each vial to fully dissolve the free base. Gentle warming may be required.

  • Counter-ion Addition: Add a stoichiometric equivalent (1.0 eq) of the selected acid (as a solution, if possible) to each vial.

  • Inducing Crystallization:

    • Slow Evaporation: Leave the vials loosely capped at room temperature and observe for crystal formation over 24-48 hours.

    • Anti-Solvent Addition: If no solid forms, slowly add a less polar solvent (an "anti-solvent" like heptane or MTBE) dropwise until turbidity is observed. Allow the solution to stand.

  • Isolation & Characterization: If a solid precipitate forms, isolate it by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Analysis: Characterize the resulting solid to confirm salt formation and assess its properties. Key techniques include:

    • Differential Scanning Calorimetry (DSC): A sharp melting point different from the free base is a strong indicator of a new crystalline form.

    • Powder X-Ray Diffraction (PXRD): A unique diffraction pattern confirms the formation of a new crystalline solid.[14][24]

    • Aqueous Solubility Measurement: Quantify the solubility improvement using the protocol in Guide 3.

Guide 2: Amorphous Solid Dispersion (ASD) Formulation

Issue: My analogue is non-ionizable and highly crystalline (high melting point), making solubility a major hurdle.

Causality & Troubleshooting: For such compounds, overcoming the crystal lattice energy is key. An ASD circumvents this by trapping the drug in a high-energy, amorphous state within a polymer matrix.[13][16] The choice of polymer and preparation method is critical for both solubility enhancement and physical stability (preventing recrystallization).[17]

Protocol: Feasibility Screening via Solvent Evaporation (Film Casting)

This is a small-scale method to quickly assess drug-polymer miscibility and the potential for forming a stable ASD.[24]

Materials:

  • Your tetrahydrobenzo[b]naphthyridine analogue.

  • Hydrophilic polymers (e.g., PVP K30, PVP-VA 64, HPMC-AS).[25]

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).

  • Glass microscope slides or a small petri dish.

Methodology:

  • Solution Preparation: Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). A typical starting concentration is 50-100 mg total solids per mL of solvent.

  • Film Casting: Cast the solution onto a glass slide and spread it into a thin film.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood or a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Initial Assessment (Visual): Examine the resulting film. A transparent, homogenous film suggests good miscibility and successful amorphous dispersion.[24] Hazy or opaque films may indicate phase separation or drug crystallization.

  • Characterization:

    • Polarized Light Microscopy (PLM): View the film under a polarized light microscope. The absence of birefringence (no light transmission through crossed polarizers) indicates an amorphous state. Crystalline material will appear as bright regions.

    • Differential Scanning Calorimetry (DSC): A successful ASD will show a single glass transition temperature (Tg) and the absence of a melting endotherm for the drug.[24]

G cluster_0 ASD Preparation cluster_1 Mechanism of Action drug Drug (API) solution Drug-Polymer Solution drug->solution polymer Polymer Carrier (e.g., PVP, HPMC) polymer->solution solvent Common Solvent solvent->solution evaporation Solvent Evaporation (e.g., Film Casting, Spray Drying) solution->evaporation asd Amorphous Solid Dispersion (Drug molecularly dispersed in polymer matrix) evaporation->asd dissolution Dissolution in Aqueous Media asd->dissolution supersaturation Supersaturated Solution ('Spring' Effect) dissolution->supersaturation absorption Enhanced Absorption ('Parachute' Effect) supersaturation->absorption Polymer inhibits recrystallization

Caption: Workflow and mechanism for Amorphous Solid Dispersions (ASDs).

Guide 3: Standardized Aqueous Solubility Measurement

Issue: I have applied a solubility enhancement technique but need a reliable method to quantify the improvement and compare different approaches.

Causality & Troubleshooting: It is critical to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock, starts to precipitate. It's fast and useful for high-throughput screening but can overestimate solubility.[26][27][28]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid material in a solvent. It is measured by allowing excess solid to equilibrate over a longer period (e.g., 24 hours) and is the "gold standard" for lead optimization.[26][27][29]

Protocol: Shake-Flask Method for Thermodynamic Solubility

This is the benchmark method for determining equilibrium aqueous solubility.[26]

Materials:

  • Your solid compound (free base, salt, or ASD).

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Vials with screw caps.

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial (enough so that undissolved solid is clearly visible at the end of the experiment).

  • Equilibration: Add a known volume of the aqueous buffer. Cap the vial tightly and place it on the shaker at a constant temperature for 24 hours to ensure equilibrium is reached.[26]

  • Sampling: After 24 hours, allow the vials to stand for 30 minutes for large particles to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant, avoiding the solid at the bottom. Immediately filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles. This step is critical to avoid artificially high results.

  • Dilution & Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase) and analyze the concentration using a pre-validated HPLC-UV or LC-MS method with a standard curve.

  • Reporting: Report the result in µg/mL or µM.

Data Presentation Example:

Compound/FormulationSolubility Enhancement MethodThermodynamic Solubility (µg/mL at pH 7.4)Fold Increase (vs. Free Base)
Analogue X (Free Base)None (Baseline)0.51x
Analogue X HCl SaltSalt Formation55.0110x
Analogue X Mesylate SaltSalt Formation82.3165x
Analogue X:PVP-VA (1:3)Amorphous Solid Dispersion15.731x

References

  • Dahan, A., & Miller, J. M. (2012). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
  • Dindigala, A. K., et al. (2024). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Advanced Research and Reviews. [Link]
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews. [Link]
  • Chadha, R., Kapoor, V. K., & Kumar, A. (2006). Analytical techniques used to characterize drug-polyvinylpyrrolidone systems in solid and liquid states – An overview. Indian Journal of Pharmaceutical Sciences. [Link]
  • Ribeiro, A. C. F., et al. (2019). Is prodrug design an approach to increase water solubility? European Journal of Pharmaceutical Sciences. [Link]
  • Gupta, A., & Agrawal, S. (2010). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
  • Alhareth, K., et al. (2021).
  • Sravani, B., et al. (2020). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
  • Kumar, L., & Singh, S. (2014). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
  • Singh, J., et al. (2011). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
  • Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. Indo American Journal of Pharmaceutical Research. [Link]
  • Kumar, V., & Sharma, D. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal for Multidisciplinary Research. [Link]
  • Sari, Y. W., et al. (2022). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. [Link]
  • Garg, V., & Singh, S. (2014). Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection.
  • Anand, B. S., et al. (2007). Prodrugs for Improved Aqueous Solubility.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
  • Pratama, G., et al. (2024). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Fitofarmaka Jurnal Ilmiah Farmasi. [Link]
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Daina, A., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
  • Cuadrado-Tejedor, M., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][10][18]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
  • Cuadrado-Tejedor, M., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][10][18]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease.
  • Cuadrado-Tejedor, M., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][10][18]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PubMed. [Link]
  • Vig, B. S., et al. (2013). Improving solubility via structural modification.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry. [Link]
  • Ishikawa, M., & Hashimoto, Y. (2017). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. H1 Connect. [Link]
  • Sharma, P., & Kumar, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
  • Davis, M. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
  • Aksinenko, A. Y., et al. (2021). New tetrahydrobenzo[b][10][18]naphthyridine derivatives: synthesis and biological activity.
  • Shevtsova, E. F., et al. (2023). Synthesis of Novel Benzo[b][10][18]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. The unique structural and electronic properties of these nitrogen-containing heterocycles often present specific purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target molecules with high purity.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems that may arise during the purification of 1,2,3,4-Tetrahydro-1,5-naphthyridines and offers practical, evidence-based solutions.

Issue 1: My compound is highly polar and streaks badly on a silica gel column, or it won't elute at all.

Root Cause Analysis: The basic nitrogen atoms in the tetrahydro-1,5-naphthyridine scaffold can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to poor peak shape (tailing or streaking) or even irreversible adsorption.

Solution Strategy:

  • Deactivate the Silica Gel: Before running your column, you can reduce the acidity of the silica gel. A common method is to use a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonium hydroxide.[1] For very polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar modifier in your eluent (e.g., 1-10% of this stock in dichloromethane).[1]

  • Switch to an Alternative Stationary Phase: If deactivation of silica is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds. For highly polar compounds, reverse-phase chromatography (using a C18-functionalized silica) might be a more suitable option.[1][2]

  • Employ an Acidic Wash During Workup: A highly effective method to remove basic impurities is an acidic wash. By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1-5% HCl), the basic tetrahydro-1,5-naphthyridine will be protonated and can be extracted into the aqueous layer. Subsequent basification of the aqueous layer and extraction will yield the purified product.[3]

Issue 2: My compound appears to be decomposing on the silica gel column.

Root Cause Analysis: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. For 1,2,3,4-tetrahydro-1,5-naphthyridines, this can include oxidation to the aromatic 1,5-naphthyridine.[4][5]

Solution Strategy:

  • Test for Silica Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a TLC plate, and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[1]

  • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned above, deactivating the silica with a base or switching to a less acidic stationary phase like alumina can mitigate decomposition.[1]

  • Minimize Residence Time on the Column: Run the column as quickly as possible without sacrificing separation. This can be achieved by using a slightly more polar solvent system and applying positive pressure (flash chromatography).

Issue 3: I'm struggling to remove a persistent, co-eluting impurity.

Root Cause Analysis: The impurity may have a polarity very similar to your target compound, making separation by normal-phase chromatography difficult. Common impurities in naphthyridine synthesis include unreacted starting materials and side-products from incomplete or alternative cyclization pathways.[3]

Solution Strategy:

  • Optimize Your Solvent System: Systematically screen different solvent systems. Sometimes, switching from a common ethyl acetate/hexane system to one containing dichloromethane, methanol, or acetonitrile can alter the selectivity and improve separation.

  • Consider Recrystallization: If your compound is a solid, recrystallization is often an excellent method for removing small amounts of impurities.[6] Experiment with different solvent pairs to find conditions that yield high-purity crystals.

  • Utilize an Orthogonal Purification Technique: If column chromatography is not providing adequate separation, consider a different technique. For example, if you are using normal-phase chromatography, try reverse-phase HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for separating polar isomers.[2]

Issue 4: My purified compound is a discolored solid or oil.

Root Cause Analysis: Discoloration can be due to trace impurities, often highly conjugated or polymeric materials formed as byproducts during the reaction.[7]

Solution Strategy:

  • Charcoal Treatment: If the discoloration is due to minor, highly colored impurities, a charcoal treatment can be effective. Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.

  • Recrystallization: This is often the most effective method for removing colored impurities from solid compounds.[6]

  • Re-purification: If the discoloration is significant, a second pass through a chromatography column with an optimized solvent system may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose between recrystallization and column chromatography for purifying my 1,2,3,4-Tetrahydro-1,5-naphthyridine derivative?

For a solid crude product, recrystallization is often the best first choice, especially for removing insoluble impurities or when the desired compound is the major component.[3] Column chromatography is more versatile and can be used to separate complex mixtures of compounds with similar polarities.

Q2: What are some common impurities I should expect in the synthesis of 1,5-naphthyridine derivatives?

Common impurities often include unreacted starting materials, such as 2-aminopyridine derivatives. You may also encounter residual high-boiling solvents like DMSO or pyridine, as well as byproducts from incomplete or alternative cyclization reactions.[3]

Q3: How can I efficiently remove residual high-boiling point solvents like pyridine or DMSO?

For a basic solvent like pyridine, an acidic wash during the workup is very effective.[3] To remove trace amounts of high-boiling organic solvents, co-evaporation (azeotroping) with a lower-boiling solvent such as toluene can be beneficial. For DMSO, aqueous washes are typically required to extract it from the organic phase.[3]

Q4: My analytical data (NMR/LCMS) indicates the presence of unreacted 2-aminopyridine. What is the most efficient way to remove it?

Due to the basic nature of 2-aminopyridine, the most effective removal method is an acidic wash during the workup.[3] By dissolving your crude product in an organic solvent (like ethyl acetate or DCM) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine will be protonated to form its water-soluble hydrochloride salt, which will partition into the aqueous layer.[3] This is generally more efficient than chromatography or recrystallization for removing significant amounts of this specific impurity.

III. Detailed Experimental Protocol: Flash Column Chromatography of a 1,2,3,4-Tetrahydro-1,5-naphthyridine

This protocol outlines a general procedure for the purification of a moderately polar 1,2,3,4-Tetrahydro-1,5-naphthyridine derivative using flash column chromatography on silica gel.

Materials:
  • Crude 1,2,3,4-Tetrahydro-1,5-naphthyridine derivative

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Triethylamine (optional, for deactivation)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology:
  • Determine the Eluent System:

    • Using TLC, find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate.

    • If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the eluent.

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent (the less polar solvent of your mixture).

    • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

    • Allow the silica to settle, then add another layer of sand on top.

    • Drain the solvent until it is just level with the top of the sand.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.[8]

    • Carefully apply the sample solution to the top of the silica gel using a pipette.[8]

    • Drain the solvent until the sample has been absorbed onto the silica.

    • Carefully add a small amount of fresh eluent and drain again to ensure the sample is loaded in a tight band.

  • Elute the Column:

    • Carefully fill the column with the eluent.

    • Apply gentle air pressure to the top of the column to begin eluting the sample.

    • Collect fractions in test tubes or vials.

  • Monitor the Separation:

    • Monitor the progress of the separation by TLC analysis of the collected fractions.

    • Spot a small amount from each fraction onto a TLC plate and elute with your chosen solvent system.

    • Visualize the spots under a UV lamp.

  • Combine and Concentrate Fractions:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain your purified 1,2,3,4-Tetrahydro-1,5-naphthyridine.

IV. Visual Diagrams

Decision-Making Workflow for Purification Strategy

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No purity_check1 Check Purity (TLC, LCMS, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, LCMS, NMR) column_chrom->purity_check2 purity_check1->column_chrom Not Pure success Pure Product purity_check1->success Pure purity_check2->success Pure troubleshoot Troubleshoot Chromatography (See Guide) purity_check2->troubleshoot Not Pure

Caption: A workflow for selecting a purification method.

Common Impurities in Tetrahydro-1,5-naphthyridine Synthesis

Impurities crude Crude Product Mixture 1,2,3,4-Tetrahydro- 1,5-naphthyridine impurities Common Impurities Unreacted Starting Materials (e.g., 2-aminopyridine) Over-oxidized Product (1,5-Naphthyridine) Side-Reaction Products Residual Solvents (DMSO, Pyridine) crude:f0->impurities:f0 crude:f0->impurities:f1 crude:f0->impurities:f2 crude:f0->impurities:f3

Sources

Identifying and minimizing side reactions in 2,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,6-naphthyridines. This resource is designed to provide practical, in-depth guidance to researchers encountering challenges in the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you identify and minimize side reactions, ultimately improving the yield and purity of your target 2,6-naphthyridine derivatives.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2,6-naphthyridines. Each issue is presented in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 2,6-Naphthyridine Product

Question: I am attempting a Friedländer synthesis to obtain a substituted 2,6-naphthyridine, but I am observing very low yields, and my starting materials are either unreacted or have formed a complex mixture of products. What could be the problem?

Answer:

Low yields in a Friedländer annulation for 2,6-naphthyridine synthesis can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions. The Friedländer synthesis is a condensation reaction between an o-amino-substituted pyridine aldehyde or ketone and a compound containing a reactive α-methylene group, followed by a cyclization and dehydration.[1][2]

Potential Causes and Solutions:

  • Insufficient Reactivity of the Carbonyl Compound: The enolization of the ketone or aldehyde partner is crucial for the initial aldol-type condensation. If the α-protons are not sufficiently acidic, the reaction will be sluggish.

    • Solution: Consider using a stronger base to facilitate enolate formation. However, be cautious as this can also promote self-condensation of the carbonyl compound. Alternatively, using a pre-formed enolate or a more reactive methylene compound (e.g., a β-ketoester) can improve yields.

  • Decomposition of Starting Materials: The reaction conditions, particularly high temperatures and strongly acidic or basic catalysts, can lead to the decomposition of sensitive starting materials.

    • Solution: Screen different catalysts and solvents to find milder conditions. For instance, using a Lewis acid catalyst (e.g., Sc(OTf)₃, In(OTf)₃) can sometimes promote the reaction at lower temperatures.

  • Steric Hindrance: Bulky substituents on either the aminopyridine or the carbonyl compound can sterically hinder the approach of the reacting molecules, slowing down the reaction rate.

    • Solution: If possible, consider a synthetic route that introduces bulky substituents at a later stage.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of 2,6-naphthyridine regioisomers. How can I improve the regioselectivity of my synthesis?

Answer:

The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted naphthyridines. In the context of a Friedländer-type synthesis, the regioselectivity is determined by which α-carbon of an unsymmetrical ketone attacks the carbonyl group of the aminopyridine derivative.

Controlling Regioselectivity:

  • Choice of Catalyst: The catalyst can have a significant impact on regioselectivity. For instance, in the synthesis of quinolines, it has been shown that some amine catalysts can favor the formation of one regioisomer over another.[3]

    • Experimental Protocol: We recommend screening a panel of catalysts, including both Brønsted and Lewis acids, as well as amine catalysts like pyrrolidine or its derivatives, to determine the optimal catalyst for your specific substrate combination.

  • Reaction Conditions: Temperature and the rate of addition of reagents can also influence regioselectivity.

    • Solution: Try performing the reaction at a lower temperature to favor the thermodynamically more stable product. Slow addition of the ketone to the reaction mixture can also sometimes improve selectivity.[3]

Illustrative Workflow for Optimizing Regioselectivity:

G cluster_0 Initial Reaction Setup cluster_2 Analysis & Outcome start Unoptimized Reaction substrates Aminopyridine + Unsymmetrical Ketone start->substrates catalyst Screen Catalysts (Brønsted, Lewis, Amine) start->catalyst temp Vary Temperature (e.g., RT, 50°C, 80°C) catalyst->temp addition Control Addition Rate (Slow vs. Bolus) temp->addition analysis Analyze Regioisomeric Ratio (NMR, LC-MS) addition->analysis optimized Optimized Regioselective Synthesis analysis->optimized

Caption: Workflow for optimizing regioselectivity in 2,6-naphthyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look out for in my crude 2,6-naphthyridine product?

A1: Common impurities often include:

  • Unreacted Starting Materials: Especially high-boiling aminopyridine precursors.

  • Solvents: Residual high-boiling point solvents like DMSO or pyridine.

  • Side Products from Incomplete Reactions: Such as the intermediate aldol adduct that has not fully cyclized and dehydrated.

  • Products of Self-Condensation: Particularly if you are using a ketone with two enolizable positions.

Q2: How can I effectively remove unreacted aminopyridine starting material from my product?

A2: Due to the basic nature of aminopyridines, an acidic wash during the workup is highly effective. Dissolve your crude product in an organic solvent (e.g., ethyl acetate, DCM) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The aminopyridine will be protonated to form its water-soluble hydrochloride salt and partition into the aqueous layer.

Q3: I am considering a Skraup-Doebner-von Miller synthesis for a 2,6-naphthyridine derivative. What are the major safety concerns and potential side reactions?

A3: The traditional Skraup reaction can be highly exothermic and difficult to control, sometimes leading to violent, runaway reactions.[4] The use of a milder oxidizing agent than nitrobenzene, such as "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid), has been reported to give more controlled reactions and easier product isolation for other naphthyridine isomers.[5] A potential side reaction mechanism in the Skraup-Doebner-von Miller synthesis involves fragmentation and recombination of intermediates, which could lead to unexpected products.[6][7] Careful monitoring of the reaction temperature and slow addition of reagents are crucial safety measures.

Q4: Can aza-Diels-Alder reactions be used for the synthesis of 2,6-naphthyridines, and what are the potential pitfalls?

A4: Yes, aza-Diels-Alder reactions are a powerful tool for constructing nitrogen-containing six-membered rings and can be applied to the synthesis of pyridines and, by extension, naphthyridines.[8] Potential challenges include:

  • Stability of the Imine: The imine dienophile can be unstable and may need to be generated in situ.

  • Stereoselectivity: The reaction can produce a mixture of endo and exo products. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.[8]

  • Stepwise vs. Concerted Mechanism: The reaction can proceed through a concerted pericyclic mechanism or a stepwise Mannich-Michael pathway, which can be influenced by the presence of a Lewis acid.[8] This can affect the stereochemical outcome.

Illustrative Aza-Diels-Alder Pathway:

G cluster_0 Reactants cluster_2 Products diene Azadiene ts_endo Endo Transition State diene->ts_endo ts_exo Exo Transition State diene->ts_exo dienophile Dienophile dienophile->ts_endo dienophile->ts_exo product_endo Endo Product ts_endo->product_endo product_exo Exo Product ts_exo->product_exo

Caption: Competing endo and exo pathways in an aza-Diels-Alder reaction.

Quantitative Data Summary

While specific data for 2,6-naphthyridine side-product distribution is scarce in the literature, the following table provides a general framework for optimizing a Friedländer synthesis based on common variables.

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst p-TsOHPyrrolidineSc(OTf)₃Variation in reaction rate and regioselectivity.
Temperature 25 °C80 °C120 °CHigher temperatures may increase reaction rate but can also lead to more side products and decomposition.
Solvent TolueneEthanolDMFSolvent polarity can influence reaction mechanism and product solubility.
Yield of Product LowModerateHighOptimization of conditions should lead to increased yield.
Regioisomer Ratio 1:13:1>10:1Catalyst and temperature can significantly affect the ratio of regioisomers.

Experimental Protocols

Protocol 1: General Procedure for Acidic Wash to Remove Aminopyridine Impurities

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl. The volume of the aqueous wash should be approximately half the volume of the organic layer. Repeat the wash if significant amounts of basic impurities are suspected.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

References

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (URL not available)
  • Friedländer synthesis. In Wikipedia.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. (2024). [Link]
  • Product Class 8: Naphthyridines. Science of Synthesis. (URL not available)
  • Mechanism of Friedlander reaction.
  • Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.
  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
  • Aza-Diels–Alder reaction. In Wikipedia.
  • A regioselective synthesis of 2,6-diarylpyridines. RSC Advances. [Link]
  • Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
  • 1,6-Naphthyridin-2(1H)
  • 1,6-Naphthyridine. American Chemical Society. [Link]
  • Diels–Alder reaction. In Wikipedia.
  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. (2003). [Link]
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examin
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

Sources

Troubleshooting guide for experiments with 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common experimental challenges. My aim is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What is this compound and what are its primary applications?

This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₁₁ClN₂.[1][2] It serves as a crucial building block in medicinal chemistry and organic synthesis.[3] Its rigid, three-dimensional structure is considered a "privileged scaffold," making it a versatile foundation for developing ligands that target a variety of biological molecules.[4] Consequently, it is frequently used as an intermediate in the synthesis of novel compounds with potential therapeutic applications, including drugs targeting neurological disorders and inhibitors for cancer treatment.[2][3]

Q2: How should I store this compound to ensure its stability?

To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Storage at room temperature under an inert atmosphere is also recommended.[2] It is important to protect it from moisture and light to prevent degradation.[7]

Q3: What are the recommended solvents for dissolving this compound?

Q4: What are the main safety precautions to consider when working with this compound?

Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area with plenty of water.[5][10]

Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems that may arise during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low Reaction Yield in Nucleophilic Substitution The nucleophilicity of the nitrogen atoms can be influenced by substituents on the naphthyridine ring. Electron-withdrawing groups can decrease nucleophilicity.[11]Consider using a stronger base to deprotonate the hydrochloride salt and enhance the nucleophilicity of the free base. Alternatively, explore different reaction conditions such as higher temperatures or a more polar solvent to facilitate the reaction. Protecting groups may also be employed to direct the reaction to the desired nitrogen atom.
Incomplete Reduction of the Naphthyridine Ring The choice of reducing agent and reaction conditions is critical for selective reduction to the tetrahydro form.[4] Over-reduction or incomplete reaction can occur.For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂) and vary the hydrogen pressure and temperature. For chemical reduction, consider alternative reducing agents like sodium borohydride in the presence of a Lewis acid or other specialized hydrides. Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
Poor Solubility in Reaction Solvent The hydrochloride salt may have limited solubility in certain non-polar organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.Convert the hydrochloride salt to its free base form by treating it with a suitable base (e.g., triethylamine, sodium carbonate) to improve solubility in a wider range of organic solvents. Alternatively, use a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Side Reactions During Functionalization The presence of two nitrogen atoms in the bicyclic structure can lead to undesired side reactions or the formation of isomeric products.[3]Employing a suitable protecting group strategy can selectively block one of the nitrogen atoms, allowing for controlled functionalization of the other. The choice of protecting group will depend on the specific reaction conditions and the desired final product.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation (Palladium-Catalyzed)

This protocol describes a general method for the N-arylation of 1,2,3,4-Tetrahydro-2,6-naphthyridine, which can be adapted from its hydrochloride salt.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Anhydrous workup and purification solvents

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane). Add a stoichiometric amount of a mild base (e.g., triethylamine) and stir for 30 minutes. Extract the free base with an organic solvent and dry over anhydrous sodium sulfate. Concentrate in vacuo to obtain the free base.

  • Reaction Setup: To a dry, inert-atmosphere flask, add the palladium catalyst, ligand, and base.

  • Add the free base of 1,2,3,4-Tetrahydro-2,6-naphthyridine and the aryl halide to the flask.

  • Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.

N_Arylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with 1,2,3,4-Tetrahydro-2,6-naphthyridine HCl free_base Generate Free Base (add mild base) start->free_base reaction_setup Combine Free Base, Aryl Halide, Catalyst, Ligand, and Base in Toluene free_base->reaction_setup heating Heat and Stir (80-100 °C) reaction_setup->heating workup Aqueous Workup (Extraction & Washing) heating->workup purification Purify by Column Chromatography workup->purification end Isolated N-Arylated Product purification->end

Caption: Workflow for the N-arylation of 1,2,3,4-Tetrahydro-2,6-naphthyridine.

Protocol 2: Acylation of 1,2,3,4-Tetrahydro-2,6-naphthyridine

This protocol provides a general method for the acylation of the tetrahydro-naphthyridine scaffold.

Materials:

  • 1,2,3,4-Tetrahydro-2,6-naphthyridine (free base)

  • Carboxylic acid

  • Coupling agent (e.g., DEPBT or EDCI/HOBt)

  • Anhydrous solvent (e.g., THF or DMF)

  • Base (e.g., triethylamine, if necessary)

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and stir for the recommended activation time.

  • Add the free base of 1,2,3,4-Tetrahydro-2,6-naphthyridine to the reaction mixture. If the hydrochloride salt is used directly, add an appropriate amount of base.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Acylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Acylation Reaction (Low Yield) cause1 Reduced Nucleophilicity Electron-withdrawing groups on the naphthyridine ring start->cause1 cause2 Poor Coupling Agent Activity Inactive or inappropriate coupling agent start->cause2 cause3 Steric Hindrance Bulky substituents on either reactant start->cause3 sol1 Increase Nucleophilicity Convert to free base; use a stronger, non-nucleophilic base cause1->sol1 sol2 Optimize Coupling Conditions Screen different coupling agents (e.g., HATU, COMU); check freshness of reagents cause2->sol2 sol3 Modify Reaction Conditions Increase reaction temperature; prolong reaction time cause3->sol3

Caption: Troubleshooting logic for acylation reactions.

References

  • Smolecule. (2023, August 16). 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride.
  • PubChem. This compound.
  • LookChem. Cas 1416352-01-6, this compound.
  • ChemicalBook. This compound.
  • BenchChem. 1,2,3,4-Tetrahydro-2,6-naphthyridine | 31786-18-2.
  • LookChem. Cas 1354940-72-9, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.
  • Fisher Scientific. (2010, December 3). SAFETY DATA SHEET.
  • Advanced ChemBlocks. 1,2,3,4-tetrahydro-2,6-naphthyridine.
  • National Institutes of Health. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development.
  • PubMed. (2014, February 12). 1,2,3,4-Tetrahydrobenzo[h][3][13]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies.
  • Oriental Journal of Chemistry. (2003). Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G][3][9] Naphthyridines.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Merck Millipore. SAFETY DATA SHEET.
  • BLDpharm. 1416352-01-6|this compound.
  • PubMed Central. Biological Activity of Naturally Derived Naphthyridines.
  • ElectronicsAndBooks. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development.
  • Santa Cruz Biotechnology. 1,2,3,4-Tetrahydro-2,6-naphthyridine | CAS 31786-18-2.
  • Moldb. 1354940-72-9 | 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride.
  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • National Institutes of Health. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Sigma-Aldrich. 1,2,3,4-Tetrahydro-1,8-naphthyridine.
  • PubMed. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • ResearchGate. (2022, January 1). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review.
  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Fisher Scientific. eMolecules 1,2,3,4-Tetrahydro-1,6-naphthyridine | 13623-84-2 | MFCD08234763 | 1g.

Sources

Technical Support Center: Navigating the Degradation Pathways of Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center dedicated to elucidating the degradation pathways of naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth insights into the stability challenges associated with this important class of heterocyclic compounds. Here, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common initial queries and provides rapid, actionable answers to get your experiments back on track.

Q1: My naphthyridine derivative is showing unexpected degradation during stability studies. What are the most probable degradation pathways I should investigate?

A1: Naphthyridine derivatives, like many heterocyclic compounds, are susceptible to several degradation pathways. The most common routes to investigate are:

  • Hydrolysis: This is a primary concern, especially for derivatives with hydrolyzable functional groups such as esters, amides, and imines. The pH of your formulation or analytical mobile phase can significantly influence the rate and mechanism of hydrolysis. For instance, ester and amide bonds are prone to hydrolysis under both acidic and basic conditions.[1][2]

  • Oxidation: The nitrogen atoms in the naphthyridine ring system can be susceptible to oxidation, potentially forming N-oxides.[3] Additionally, substituents on the ring can be oxidized. The presence of trace metals or peroxides in excipients can catalyze oxidative degradation.[4]

  • Photodegradation: Many aromatic heterocyclic systems, including naphthyridines, absorb UV-Vis light and can undergo photodegradation. This can involve complex rearrangements, ring cleavage, or reactions with other molecules.

Q2: I'm observing significant peak tailing in the HPLC analysis of my naphthyridine derivative. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like many naphthyridine derivatives is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic nitrogen atoms of your analyte and acidic residual silanol groups on the silica-based stationary phase.[5] Here are some strategies to mitigate this:

  • Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH 2.5-3.5 using a buffer like phosphate or formate) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[5]

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[5]

  • Column Selection: Employing a column with a highly end-capped, high-purity silica stationary phase or a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Increase Ionic Strength: Increasing the buffer concentration in your mobile phase can also help to mask the silanol interactions and improve peak symmetry.[6]

Q3: I have detected several unknown peaks in my forced degradation study. How do I go about identifying these degradation products?

A3: The identification of unknown degradation products is a critical step in stability testing. A systematic approach using hyphenated analytical techniques is most effective:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the cornerstone technique for impurity identification. LC-MS provides retention time data and mass-to-charge (m/z) ratios of the parent drug and its degradants.[7]

  • Tandem Mass Spectrometry (MS/MS): By isolating a specific degradant peak and fragmenting it, you can obtain structural information that helps in elucidating its chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the degradation products.

  • Forced Degradation with Known Stresses: Comparing the degradation profiles from specific stress conditions (e.g., a peak that appears only under oxidative stress is likely an oxidation product) can provide clues about the nature of the degradants.

Q4: Can the excipients in my formulation be causing the degradation of my naphthyridine derivative?

A4: Absolutely. Excipients are not always inert and can play a significant role in drug degradation.[1][8][9][10] Common issues include:

  • Reactive Impurities: Excipients can contain trace amounts of reactive impurities like formaldehyde, formic acid, and peroxides, which can react with the active pharmaceutical ingredient (API).[5]

  • Hygroscopicity: Excipients that absorb moisture can create a microenvironment with higher water content, potentially accelerating hydrolysis of the API.

  • pH Modification: The inherent pH of an excipient can alter the micro-pH of the formulation, which can significantly impact the stability of pH-sensitive drugs.[1][11][12]

It is crucial to conduct drug-excipient compatibility studies early in the formulation development process.[1][8][9][10]

Section 2: Troubleshooting Guides - A Deeper Dive into Experimental Challenges

This section provides more detailed troubleshooting scenarios in a question-and-answer format, offering in-depth explanations and step-by-step guidance.

Scenario 1: Hydrolytic Degradation

Q: I am performing a forced hydrolysis study on a naphthyridine carboxamide derivative. At pH 10, I observe a rapid loss of the parent compound, but I'm struggling to separate a very polar degradation product that elutes in the solvent front on my C18 column. How can I resolve and identify this degradant?

A: This is a common challenge when dealing with the hydrolysis of amides, which can produce highly polar carboxylic acids and amines. Here’s a systematic approach to tackle this issue:

Causality: The primary issue is the poor retention of the highly polar degradant on a non-polar C18 stationary phase. Your current reversed-phase method is not suitable for this analyte.

Troubleshooting Steps:

  • Modify Your Chromatographic Method:

    • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds in highly aqueous mobile phases without the risk of phase collapse.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.[13]

    • Use Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can form a neutral complex with your charged polar degradant, enhancing its retention on a reversed-phase column.[14]

  • Optimize Sample Preparation for LC-MS Analysis:

    • Neutralization: Before injection, carefully neutralize your basic hydrolysis sample with an equivalent amount of acid. This prevents potential on-column peak distortion and damage to the column.[15]

    • Solvent Matching: Whenever possible, reconstitute your final sample in a solvent that is weaker than or matches the initial mobile phase composition to ensure good peak shape.[8]

  • Structure Elucidation of the Polar Degradant:

    • Once you have achieved chromatographic separation, utilize LC-MS/MS to identify the degradant. Look for a molecular ion corresponding to the hydrolyzed product (e.g., the carboxylic acid of the naphthyridine core). The fragmentation pattern should help confirm the structure.

Scenario 2: Oxidative Degradation

Q: My naphthyridine-based kinase inhibitor is showing multiple degradation peaks after exposure to hydrogen peroxide. Two of the peaks have the same mass-to-charge ratio in the LC-MS analysis. How can I differentiate and identify these isomeric degradation products?

A: The formation of isomeric degradation products, especially under oxidative stress, is a common and challenging scenario. This often points to oxidation occurring at different positions on the molecule.

Causality: The identical m/z ratio suggests the formation of isomers, such as hydroxylation at different positions on the naphthyridine ring or on a substituent. Differentiating these requires high-resolution chromatographic separation and detailed structural elucidation.

Troubleshooting Steps:

  • Enhance Chromatographic Resolution:

    • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting isomers.

    • Screen Different Stationary Phases: Isomers can exhibit different selectivities on various column chemistries. Try a phenyl-hexyl or a pentafluorophenyl (PFP) column in addition to your standard C18, as these can offer different retention mechanisms based on pi-pi interactions and shape selectivity.

    • Adjust Mobile Phase pH and Temperature: Small changes in pH can alter the ionization state and conformation of your analytes, potentially leading to better separation. Varying the column temperature can also influence selectivity.

  • Detailed Structural Analysis:

    • High-Resolution MS/MS: Even with the same precursor ion mass, the fragmentation patterns of the isomers may differ. Carefully compare the MS/MS spectra of the two peaks to look for unique fragment ions that can help pinpoint the site of modification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate a sufficient quantity of each isomer (using preparative or semi-preparative HPLC), 1D and 2D NMR spectroscopy are powerful tools for unambiguously determining the exact position of the modification.

  • Consider the Chemistry:

    • Think about the most likely sites of oxidation on your molecule. Are there electron-rich positions on the naphthyridine ring or benzylic protons on a substituent that are particularly susceptible to oxidation? This can help you propose likely structures to match your analytical data.

Section 3: Experimental Protocols and Data Presentation

To ensure the integrity and reproducibility of your stability studies, here are detailed protocols for key experiments.

Protocol 1: Forced Degradation Study of a Naphthyridine Derivative

Objective: To generate potential degradation products of a naphthyridine derivative under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • Naphthyridine derivative (API)

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber and oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the naphthyridine derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Keep the solution at 60°C for 4 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[16]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the solution at 60°C for 4 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 N HCl, and dilute for analysis.[16]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place the solid API in an oven at 80°C for 48 hours.

    • Also, place a solution of the API in a sealed vial at 80°C for 48 hours.

    • At the end of the study, dissolve the solid sample and dilute the solution sample for analysis.

  • Photodegradation:

    • Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, prepare the samples for analysis.

Data Analysis:

Analyze all samples by a suitable HPLC-UV/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Stress ConditionDurationTemperature% Degradation (Approx.)Number of Degradants
1 N HCl4 hours60°C15%2
1 N NaOH4 hours60°C25%3 (1 major)
3% H₂O₂24 hoursRoom Temp10%4 (2 isomeric)
Solid Thermal48 hours80°C5%1
Solution Thermal48 hours80°C8%2
Photolytic1.2 M lux hrsAmbient12%3
Protocol 2: Sample Preparation for LC-MS Analysis of Forced Degradation Samples

Objective: To prepare forced degradation samples for LC-MS analysis to identify and characterize degradation products.

Procedure:

  • Neutralization (for hydrolytic samples):

    • For acidic samples, add an equimolar amount of a suitable base (e.g., NaOH or ammonium hydroxide).

    • For basic samples, add an equimolar amount of a suitable acid (e.g., HCl or formic acid).

    • Aim for a final pH that is compatible with your LC column and mobile phase.

  • Dilution:

    • Dilute the neutralized or stressed sample with the initial mobile phase or a weaker solvent to a concentration that is within the linear range of the detector and avoids column overload. A typical final concentration for LC-MS analysis is in the range of 1-10 µg/mL.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter that is compatible with your sample solvent to remove any particulate matter that could clog the HPLC system.

  • Evaporation and Reconstitution (for concentrating trace degradants):

    • If degradation is minimal and you need to concentrate the degradants, you can evaporate the solvent from a larger volume of the sample under a gentle stream of nitrogen.[17]

    • Reconstitute the residue in a small, known volume of the initial mobile phase.[17]

  • Final Check:

    • Ensure the final sample is clear and free of precipitates before injecting it into the LC-MS system.

Section 4: Visualizing Degradation Pathways and Workflows

Visual aids are invaluable for understanding complex chemical processes and experimental designs. The following diagrams, created using Graphviz, illustrate key concepts.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation Naphthyridine_Ester Naphthyridine-Ester Derivative Carboxylic_Acid Naphthyridine Carboxylic Acid Naphthyridine_Ester->Carboxylic_Acid Acid/Base Catalysis Alcohol Alcohol Naphthyridine_Ester->Alcohol Acid/Base Catalysis Naphthyridine_Parent Naphthyridine Derivative N_Oxide N-Oxide Naphthyridine_Parent->N_Oxide H₂O₂ or Peroxides Hydroxylated_Product Hydroxylated Derivative Naphthyridine_Parent->Hydroxylated_Product Radical Oxidation Naphthyridine_Parent_Photo Naphthyridine Derivative Ring_Opened Ring-Opened Product Naphthyridine_Parent_Photo->Ring_Opened UV/Vis Light Isomer Photochemical Isomer Naphthyridine_Parent_Photo->Isomer UV/Vis Light

Caption: Common degradation pathways of naphthyridine derivatives.

Troubleshooting_Workflow start Peak Tailing Observed for Naphthyridine Derivative check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Lower pH to 2.5-3.5 with Buffer check_ph->adjust_ph No check_column Using High-Purity, End-Capped Column? check_ph->check_column Yes add_modifier Add Competing Base (e.g., TEA) adjust_ph->add_modifier add_modifier->check_column change_column Switch to a Column for Basic Compounds check_column->change_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes resolved Peak Shape Improved check_overload->resolved No dilute_sample->resolved

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Preparing Samples for LC-MS/MS Analysis.
  • Stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. 2012 Jan 25.
  • How to Obtain Good Peak Shapes.
  • Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.
  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. 2024 May 23.
  • Forced Degradation Sample Prep.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. 2024 Mar 3.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a. Journal of Applied Pharmaceutical Science. 2020 Mar 9.
  • A Pharmaceutical Industry Perspective on Sustainable Metal C
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. 2023 Nov 1.
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies.
  • In Silico Drug Degrad
  • In Silico Drug Degradation Prediction.
  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. 2024 Nov 26.
  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • From inhibition to destruction – kinase drugs found to trigger protein degrad
  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth.
  • In Silico Prediction Of Pharmaceutical Degradation Pathways: A Benchmarking Study Using The Software Program Zeneth. Lhasa Limited. 2024 Feb 19.
  • In silico prediction of pharmaceutical degradation pathways: a benchmarking study. PubMed. 2014 Nov 3.
  • Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review. International Journal of Pharmacy and Analytical Research. 2025 Jan 6.
  • Synthesis development of a naphthyridinone p38 kinase inhibitor. PubMed.
  • Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry.
  • Effect of salt form on chemical stability of an ester prodrug of a glycoprotein IIb/IIIa receptor antagonist in solid dosage forms. PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. 2024 Aug 25.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Influence of PH On The Stability of Pharmaceutical. Scribd.
  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degrad
  • Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3. PubMed.
  • 1,6-Naphthyridin-2(1H)
  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Biological Activity of N
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. 2023 Nov 5.
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. PMC.
  • Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI.

Sources

Technical Support Center: Navigating the Synthesis of Electron-Deficient Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges associated with the low reactivity of naphthyridines, particularly those bearing electron-withdrawing groups (EWGs). Naphthyridine scaffolds are privileged structures in medicinal chemistry and materials science, but their inherent electron-deficient nature, further exacerbated by EWGs, often presents significant synthetic hurdles.[1][2] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to overcome these challenges in your research.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions researchers encounter when working with electron-deficient naphthyridines.

Q1: Why are naphthyridines with electron-withdrawing groups so unreactive in common organic transformations?

The low reactivity stems from the inherent electronic properties of the naphthyridine core, which is a bicyclic aromatic N-heterocycle.[3] The nitrogen atoms act as electron sinks, reducing the electron density of the aromatic system. When additional electron-withdrawing groups (such as nitro, cyano, or halo groups) are present, the ring becomes even more electron-poor.[4][5] This electronic deficiency makes the naphthyridine scaffold a poor nucleophile, hindering its participation in many standard reactions, such as electrophilic aromatic substitution.[5]

Q2: I'm struggling with a Suzuki coupling on my chloro-naphthyridine substrate. What are the likely causes of failure?

Several factors could be at play. The electron-deficient nature of the naphthyridine ring can make oxidative addition of the palladium catalyst to the C-Cl bond challenging. Furthermore, the nitrogen atoms in the naphthyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation.[6] The choice of catalyst, ligands, base, and solvent are all critical parameters that need to be carefully optimized for these challenging substrates.

Q3: Is nucleophilic aromatic substitution (SNAr) a viable strategy for functionalizing these naphthyridines?

Yes, SNAr can be a very effective strategy. The presence of electron-withdrawing groups activates the aromatic ring towards nucleophilic attack.[7][8][9] For an SNAr reaction to be successful, the EWG must be positioned ortho or para to a good leaving group (e.g., a halide).[7][10] This positioning allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[7][10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Guide 1: Overcoming Failures in Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a powerful tool for C-C and C-N bond formation. However, electron-deficient naphthyridines can be problematic substrates.[11]

Problem: Low to no conversion in a Suzuki, Heck, or Sonogashira coupling reaction.

Potential Causes & Solutions:

  • Catalyst and Ligand Selection: Standard palladium catalysts may not be effective. Consider using more electron-rich and sterically bulky phosphine ligands to promote oxidative addition. Alternatively, nickel catalysts have shown promise for cross-coupling reactions of challenging aryl electrophiles.[12] Cobalt-catalyzed cross-couplings have also been successfully employed for the functionalization of halogenated naphthyridines.[11][13]

  • Reaction Conditions: Higher temperatures may be necessary to overcome the activation barrier. Microwave irradiation can sometimes be beneficial in driving these reactions to completion.

  • Base and Solvent Choice: The choice of base is crucial and can significantly impact the reaction outcome. A thorough screening of inorganic and organic bases is recommended. The solvent should be anhydrous and deoxygenated to prevent catalyst degradation.

Experimental Workflow for Optimizing a Cobalt-Catalyzed Cross-Coupling:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Steps cluster_2 Analysis & Outcome Halonaphthyridine Halonaphthyridine Organozinc Reagent Organozinc Reagent Halonaphthyridine->Organozinc Reagent 1:1.5 eq CoCl2 (5 mol%) CoCl2 (5 mol%) Organozinc Reagent->CoCl2 (5 mol%) Catalyst THF (Solvent) THF (Solvent) CoCl2 (5 mol%)->THF (Solvent) Anhydrous Room Temp, 30 min Room Temp, 30 min THF (Solvent)->Room Temp, 30 min Conditions Low Conversion Low Conversion Room Temp, 30 min->Low Conversion Increase Catalyst Loading Increase Catalyst Loading Low Conversion->Increase Catalyst Loading to 10 mol% Add Co-catalyst Add Co-catalyst Low Conversion->Add Co-catalyst e.g., Na-formate Elevate Temperature Elevate Temperature Low Conversion->Elevate Temperature 40-60 °C Screen Solvents Screen Solvents Low Conversion->Screen Solvents Dioxane, Toluene Optimized Conditions Optimized Conditions Add Co-catalyst->Optimized Conditions Elevate Temperature->Optimized Conditions GC-MS/LC-MS Analysis GC-MS/LC-MS Analysis Optimized Conditions->GC-MS/LC-MS Analysis Monitor Progress Product Isolation Product Isolation GC-MS/LC-MS Analysis->Product Isolation Column Chromatography Characterization Characterization Product Isolation->Characterization NMR, HRMS

Caption: Workflow for optimizing a cobalt-catalyzed cross-coupling of a halonaphthyridine.

Guide 2: Enhancing Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing nucleophiles onto electron-poor aromatic rings.

Problem: Slow or incomplete SNAr reaction.

Potential Causes & Solutions:

  • Leaving Group Ability: The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[8]

  • Nucleophile Strength: A stronger nucleophile will generally react faster. If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base can deprotonate it in situ to generate a more reactive anionic nucleophile.

  • Solvent Effects: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.

Mechanism of SNAr on a Dinitro-substituted Halonaphthyridine:

G cluster_resonance Resonance Stabilization of Meisenheimer Complex Start Dinitro-halonaphthyridine + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack (Rate-determining step) Product Substituted Naphthyridine + X- Intermediate->Product Loss of Leaving Group Charge on N Negative charge delocalized onto nitro group oxygens and ring nitrogens Intermediate->Charge on N

Caption: Simplified mechanism of SNAr on an electron-deficient naphthyridine.

Data Summary: Comparison of Catalytic Systems for Naphthyridine Functionalization

Catalytic SystemTypical SubstratesKey AdvantagesPotential DrawbacksReference
Palladium-based Halo- and triflyloxynaphthyridinesBroad substrate scope for various cross-coupling reactions.Can be sensitive to nitrogen coordination, requiring specific ligands.[14]
Cobalt-based Chloro- and iodonaphthyridinesLower cost compared to palladium, effective for alkyl and aryl couplings.May require additives like sodium formate to enhance reactivity.[11][13]
Rhodium(III)-catalyzed C-H Activation NaphthyridinonesAllows for direct functionalization of C-H bonds, avoiding pre-functionalization.Often requires a directing group on the substrate.[15]
Silver-catalyzed Cyclization 2-Aminobenzamide derivatives and ortho-alkynylquinoline carbaldehydesMild reaction conditions and high diastereoselectivity for the synthesis of fused 1,7-naphthyridines.Substrate scope may be limited to specific starting materials.[1][2]

Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Cross-Coupling of a Chloronaphthyridine with an Arylzinc Reagent

This protocol is adapted from the work of Knochel and coworkers.[13]

  • Preparation of the Arylzinc Reagent: To a solution of the corresponding aryl bromide or iodide in anhydrous THF, add a solution of i-PrMgCl·LiCl (1.1 equivalents) at -10 °C. Stir the mixture for 1-2 hours at this temperature.

  • Cross-Coupling Reaction: In a separate flame-dried flask, add the chloronaphthyridine (1 equivalent), CoCl₂ (5 mol%), and sodium formate (50 mol%). Add anhydrous THF and stir the suspension.

  • To the suspension from step 2, add the freshly prepared arylzinc reagent from step 1 dropwise at room temperature.

  • Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated naphthyridine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a solution of the halo-naphthyridine bearing an electron-withdrawing group (1 equivalent) in a polar aprotic solvent (e.g., DMSO or NMP), add the amine nucleophile (1.2-2.0 equivalents).

  • Add a suitable base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the substrate and nucleophile.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Concluding Remarks

The functionalization of electron-deficient naphthyridines is a challenging yet rewarding area of synthetic chemistry. By understanding the underlying principles of their reactivity and systematically troubleshooting experimental hurdles, researchers can successfully synthesize novel naphthyridine derivatives for applications in drug discovery and materials science.[16][17] This guide provides a starting point for navigating these challenges, and we encourage you to consult the cited literature for more detailed information.

References

  • Gu, Q. & You, J. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed.
  • Shen, M., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PMC - NIH.
  • Sciforum. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum.
  • ResearchGate. (n.d.). Efficient methods for the synthesis of functionalized 1,6-naphthyridines. ResearchGate.
  • ResearchGate. (2024). 15.8.3 Naphthyridines (Update 2024). ResearchGate.
  • Al-Tel, T. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.
  • MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI.
  • Shen, M., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. ACS Publications.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • Al-Tel, T. H. & Al-Qawasmeh, R. A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • C-H Activation. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Al-Mulla, A. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. PMC.
  • ResearchGate. (n.d.). Naturally occurring naphthyridine scaffolds and the target molecule. ResearchGate.
  • RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
  • Chemical Society Reviews (RSC Publishing). (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. RSC Publishing.
  • University of Calgary. (n.d.). Nucleophilic Aromatic Substitution — Aryl Halides. University of Calgary.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. RSC Publishing.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. RSC Publishing.
  • You, Q.-D., et al. (2009). Discovery of a novel series of quinolone and naphthyridine derivatives as potential topoisomerase I inhibitors by scaffold modification. PubMed.
  • PubMed. (2024). Scaffold hopping approaches for dual-target antitumor drug discovery: opportunities and challenges. PubMed.
  • PubMed. (2025). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. PubMed.
  • PMC - NIH. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. PMC - NIH.
  • ResearchGate. (n.d.). SAR of 1,8‐naphthyridine derivatives. EWG, electron‐withdrawing group. ResearchGate.
  • Green Chemistry (RSC Publishing). (n.d.). A mild synthesis of substituted 1,8-naphthyridines. RSC Publishing.
  • The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. The LAIR at East Texas A&M.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia.
  • YouTube. (2019). Effect of Electron Withdrawing Substituents on the Reactivity of Haloarenes. YouTube.

Sources

Validation & Comparative

Validating the Biological Activity of Synthesized 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step on a long journey. The true value of a molecule lies in its biological activity. This guide provides an in-depth, technical framework for validating the biological activity of synthesized 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride. We will move beyond a simple recitation of protocols to explain the scientific reasoning behind each experimental choice, ensuring a robust and self-validating approach. This guide is structured to provide a comprehensive comparison of the subject compound's performance against established alternatives, supported by detailed experimental methodologies.

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, suggesting its potential to interact with multiple biological targets. Published research indicates that derivatives of this core structure exhibit dual activity as histamine H3 (H3) receptor antagonists and serotonin reuptake transporter (SERT) inhibitors. Furthermore, the closely related 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one structure has been identified as a potent inhibitor of tankyrase enzymes. Therefore, our validation strategy will focus on these three potential activities, providing a multi-faceted biological profile of the synthesized compound.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the activity of our synthesized compound, it is crucial to compare it against well-characterized molecules. The following compounds are selected as positive controls and comparative benchmarks for our proposed assays.

TargetComparator CompoundRationale
Histamine H3 Receptor (H3R) Pitolisant (Wakix®)[1][2]A highly selective H3 receptor antagonist/inverse agonist approved for clinical use.[1][2]
Ciproxifan[1]A potent and highly selective H3 receptor antagonist.[1]
Serotonin Reuptake Transporter (SERT) Fluoxetine (Prozac®)[3][4]A widely used and well-characterized selective serotonin reuptake inhibitor (SSRI).[3][4]
Sertraline (Zoloft®)[3][4]Another commonly prescribed SSRI with a distinct pharmacological profile.[3][4]
Tankyrase XAV939[5][6]A well-established and commercially available tankyrase inhibitor.[5][6]
G007-LK[7]A potent and selective tankyrase inhibitor with demonstrated in vivo activity.[7]

Foundational Assay: Assessing General Cytotoxicity

Before investigating specific biological targets, it is imperative to determine the general cytotoxicity of the synthesized compound. This provides a therapeutic window and ensures that any observed effects in subsequent assays are not simply due to cell death. The MTT assay is a reliable and widely used colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like DLD-1 if focusing on anticancer effects) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[10]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Target Validation 1: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.[11] Antagonists of the H3 receptor can therefore increase neurotransmitter release, a mechanism of interest for treating various neurological disorders.[11]

Signaling Pathway of the Histamine H3 Receptor

Activation of the H3 receptor, which is coupled to a Gαi/o protein, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. H3 receptor antagonists block this constitutive activity, leading to an increase in the release of neurotransmitters.[11]

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Antagonist 1,2,3,4-Tetrahydro-2,6- naphthyridine hydrochloride (Antagonist) Antagonist->H3R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins upon receptor stimulation. In the case of H3 receptor antagonists, we will measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding.[12][13]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human H3 receptor (e.g., HEK293-hH3R).[13]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known H3 receptor agonist (e.g., R-α-methylhistamine), and varying concentrations of the synthesized compound or a comparator (e.g., Pitolisant).[11]

  • [³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to initiate the binding reaction.[12]

  • Incubation: Incubate the plate to allow for G-protein activation and the binding of [³⁵S]GTPγS.[12]

  • Filtration: Rapidly filter the contents of each well to separate the bound and free [³⁵S]GTPγS.[11]

  • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[14][15]

Target Validation 2: Serotonin Reuptake Transporter (SERT) Inhibition

SERT is a monoamine transporter protein that facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating its action.[3][16] Inhibitors of SERT, such as SSRIs, are widely used as antidepressants.[3][4]

Mechanism of SERT and its Inhibition

The transport of serotonin by SERT is dependent on sodium and chloride ions.[3][16] SSRIs bind to SERT and allosterically inhibit the binding and transport of serotonin.[16]

SERT_Mechanism cluster_presynaptic Presynaptic Neuron SERT SERT (Transporter) Serotonin_vesicle Serotonin Vesicle SERT->Serotonin_vesicle Synaptic_Cleft Synaptic Cleft Serotonin_vesicle->Synaptic_Cleft Release Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds to Serotonin Serotonin SSRI 1,2,3,4-Tetrahydro-2,6- naphthyridine hydrochloride (SSRI) SSRI->SERT

Caption: SERT Mechanism and Inhibition.

Experimental Protocol: Serotonin Transporter Uptake Assay

This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.[17][18]

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the human serotonin transporter, such as JAR cells or HEK293-hSERT cells.[18]

  • Assay Preparation: Plate the cells in a 96-well plate. On the day of the assay, pre-incubate the cells with varying concentrations of the synthesized compound or a comparator (e.g., Fluoxetine).[18]

  • Uptake Initiation: Add a fixed concentration of [³H]serotonin to each well to start the uptake process.[18]

  • Incubation: Incubate for a defined period at 37°C to allow for serotonin transport.[18]

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]serotonin using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of serotonin uptake for each concentration of the test compound and calculate the IC50 value.

Target Validation 3: Tankyrase Inhibition

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[10] They play a key role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a component of the β-catenin destruction complex.[10][19] Inhibition of tankyrase leads to the stabilization of Axin and suppression of Wnt signaling, which is a validated target in certain cancers.[10][19]

Wnt/β-Catenin Signaling and Tankyrase Inhibition

In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Tankyrase PARsylates (poly-ADP-ribosylates) Axin, leading to its ubiquitination and degradation, thereby activating Wnt signaling. Tankyrase inhibitors prevent Axin degradation, thus inhibiting the pathway.[10][19]

Tankyrase_Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Tankyrase Tankyrase Tankyrase->Destruction_Complex Promotes Axin Degradation Inhibitor 1,2,3,4-Tetrahydro-2,6- naphthyridine hydrochloride (Inhibitor) Inhibitor->Tankyrase

Caption: Role of Tankyrase in Wnt/β-Catenin Signaling.

Experimental Protocol: In Vitro Tankyrase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tankyrase, often through a chemiluminescent method that detects the product of the PARsylation reaction.[20][21]

  • Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for tankyrase.[21]

  • Enzyme and Inhibitor Incubation: Add recombinant human tankyrase 1 or 2 enzyme to the wells along with varying concentrations of the synthesized compound or a comparator (e.g., XAV939).[20]

  • Reaction Initiation: Start the enzymatic reaction by adding a biotinylated NAD+ mixture.[21]

  • Detection: After incubation, add streptavidin-HRP, followed by a chemiluminescent substrate.[21]

  • Luminescence Measurement: Measure the chemiluminescence using a plate reader. The signal is proportional to the amount of PARsylation and thus to the tankyrase activity.[21]

  • Data Analysis: Calculate the percentage of inhibition of tankyrase activity for each concentration of the test compound and determine the IC50 value.

Data Summary and Interpretation

The results from these assays should be compiled into a clear, comparative table.

CompoundCytotoxicity (IC50, µM)H3R Antagonism (Ki, nM)SERT Inhibition (IC50, nM)Tankyrase 1 Inhibition (IC50, nM)Tankyrase 2 Inhibition (IC50, nM)
1,2,3,4-Tetrahydro-2,6-naphthyridine HCl Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Pitolisant>10~0.16[1]N/AN/AN/A
Fluoxetine>10N/A~1-10N/AN/A
XAV939VariableN/AN/A~11~4

Note: Literature values for comparators are approximate and may vary depending on assay conditions.

A potent and selective compound will exhibit low Ki or IC50 values for its intended target(s) and a significantly higher IC50 value in the cytotoxicity assay, indicating a favorable therapeutic index. The multi-target activity of this compound, if confirmed, could present exciting opportunities for developing therapeutics with novel mechanisms of action.

Conclusion

This guide provides a robust framework for the initial biological validation of synthesized this compound. By employing a comparative approach with well-characterized compounds and utilizing detailed, mechanistically-grounded assays, researchers can generate a comprehensive and reliable biological activity profile. This foundational data is essential for making informed decisions about the future development of this promising chemical scaffold.

References

  • Selective serotonin reuptake inhibitor. In: Wikipedia. ; 2024. Accessed January 7, 2026. [Link]
  • SSRIs (Selective Serotonin Reuptake Inhibitors). Cleveland Clinic. Accessed January 7, 2026. [Link]
  • Coleman JA, Green EM, Gouaux E. X-ray structures and mechanism of the human serotonin transporter.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Accessed January 7, 2026. [Link]
  • List of 7 SSRIs (Selective Serotonin Reuptake Inhibitors). GoodRx. Published March 10, 2023. Accessed January 7, 2026. [Link]
  • Histamine H3 Receptor Antagonists Products. Bio-Techne. Accessed January 7, 2026. [Link]
  • Morisset S, Rouleau A, Ligneau X, et al. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Br J Pharmacol. 2000;130(1):113-122.
  • SSRI Drugs - List of Common Brands & Generics. Drugs.com. Published April 14, 2023. Accessed January 7, 2026. [Link]
  • IC50-to-Ki converter. CBER. Accessed January 7, 2026. [Link]
  • Selective Serotonin Reuptake Inhibitors (SSRIs) Information. FDA. Published December 23, 2014. Accessed January 7, 2026. [Link]
  • ELISA Kit for Tankyrase 1 (TNKS1). Cloud-Clone. Accessed January 7, 2026. [Link]
  • H3 receptor antagonist. In: Wikipedia. ; 2024. Accessed January 7, 2026. [Link]
  • Wulff BS, Hastrup S, Rimvall K. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands. J Pharmacol Exp Ther. 2002;303(2):846-854.
  • Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media. Published August 27, 2012. Accessed January 7, 2026. [Link]
  • Cer R, Mudunuri U, Stephens R, Lebeda FJ. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Res. 2009;37(Web Server issue):W441-W445.
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Semantic Scholar. Accessed January 7, 2026. [Link]
  • How to determine the IC50 value with a competitive binding kinetic test? ResearchGate. Published February 25, 2022. Accessed January 7, 2026. [Link]
  • IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. YouTube. Published January 9, 2023. Accessed January 7, 2026. [Link]
  • Instructions. Interchim. Accessed January 7, 2026. [Link]
  • SERT Transporter Assay. BioIVT. Accessed January 7, 2026. [Link]
  • Tankyrase Inhibitors. CD Biosynsis. Accessed January 7, 2026. [Link]
  • van der Veen RM, T باعتبار, Luimes R, et al. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Anal Chem. 2025.
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. FR. Accessed January 7, 2026. [Link]
  • TNKS1 (PARP5A) Chemiluminescent Assay Kit. BPS Bioscience. Accessed January 7, 2026. [Link]
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Accessed January 7, 2026. [Link]
  • Sharma S, Singh S, Kumar R, Singh M. Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020).
  • Masuda Y, Takahashi-Yanaga F, Taba Y, et al. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Sci. 2018;109(12):3996-4006.
  • Predicting Tankyrase Binders. Protocols.io. Published October 25, 2020. Accessed January 7, 2026. [Link]
  • Tidwell JL, Follman KE, Dersch CM, et al. Development of serotonin transporter reuptake inhibition assays using JAR cells. J Pharmacol Toxicol Methods. 2018;91:53-59.
  • A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands. Semantic Scholar. Accessed January 7, 2026. [Link]
  • Tankyrase: Inhibitors for the treatment of solid tumours. Domainex. Accessed January 7, 2026. [Link]
  • Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment. J Recept Signal Transduct Res. 2013;33(2):99-105.

Sources

A Comparative Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged structure in medicinal chemistry. The six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—each offer a unique three-dimensional arrangement and electronic distribution, leading to a diverse range of pharmacological activities.[1][2] This guide provides a comparative analysis of 1,2,3,4-tetrahydro-2,6-naphthyridine and its related isomers, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols.

The strategic placement of nitrogen atoms within the bicyclic framework significantly influences the molecule's ability to interact with biological targets.[3] Consequently, different isomers have been explored for a wide array of therapeutic applications, from anticancer and antimicrobial agents to treatments for neurological disorders.[4][5] For instance, the 1,8-naphthyridine core is a well-established pharmacophore in numerous approved drugs, most notably for its antibacterial properties, as exemplified by nalidixic acid.[2][4] In contrast, derivatives of other isomers, such as benzo[c]naphthyridines, have shown promise as potent inhibitors of protein kinases like CK2, which are implicated in cancer.[3]

This guide will delve into the nuances that distinguish 1,2,3,4-tetrahydro-2,6-naphthyridine from its isomeric counterparts, providing a valuable resource for researchers navigating the chemical space of naphthyridine-based drug discovery.

Comparative Analysis of Physicochemical and Biological Properties

The isomeric variations in the naphthyridine core give rise to distinct physicochemical properties, which in turn dictate their biological behavior. The position of the nitrogen atoms affects key parameters such as lipophilicity, hydrogen bonding capacity, and metabolic stability. A comprehensive understanding of these differences is crucial for the rational design of drug candidates.

Spectroscopic Properties

The differentiation of naphthyridine isomers is fundamentally reliant on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in elucidating the precise arrangement of atoms. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electronic environment influenced by the nitrogen atoms.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Naphthyridine Isomers in CDCl₃

Position1,5-Naphthyridine1,6-Naphthyridine1,7-Naphthyridine1,8-Naphthyridine2,6-Naphthyridine2,7-Naphthyridine
H-28.99 (dd)9.10 (d)9.05 (s)9.09 (dd)9.24 (s)9.24 (s)
H-37.55 (dd)7.85 (d)8.25 (d)7.52 (dd)7.71 (d)7.71 (d)
H-48.35 (dd)8.23 (d)7.72 (d)8.20 (dd)8.61 (d)8.61 (d)
H-58.99 (dd)8.35 (dd)9.58 (s)8.20 (dd)8.61 (d)9.24 (s)
H-68.35 (dd)9.10 (d)7.72 (d)7.52 (dd)9.24 (s)7.71 (d)
H-77.55 (dd)7.85 (d)8.25 (d)9.09 (dd)7.71 (d)9.24 (s)
H-88.99 (dd)8.23 (d)9.05 (s)9.09 (dd)8.61 (d)8.61 (d)

Data compiled from publicly available spectral databases and literature sources.[1]

Biological Activity: A Tale of Isomeric Divergence

The subtle structural changes among naphthyridine isomers translate into significant differences in their biological activity profiles. This is a direct consequence of their differential interactions with the binding sites of various enzymes and receptors.

Anticancer Activity:

Naphthyridine derivatives have been extensively investigated for their potential as anticancer agents, acting through mechanisms such as topoisomerase II inhibition and modulation of kinase signaling pathways.[4][6] For example, certain benzo[c][5][7]naphthyridine derivatives have been identified as highly selective inhibitors of Casein Kinase 2 (CK2) with potent activity against cancer cell stemness.[8] In contrast, many 1,8-naphthyridine derivatives exhibit their anticancer effects by inhibiting topoisomerase II.[4][6]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Naphthyridine Derivatives

Isomer ClassDerivativeHeLa (Cervical Cancer)HL-60 (Leukemia)PC-3 (Prostate Cancer)Mechanism of Action
1,8-NaphthyridineVosaroxin---Topoisomerase II Inhibitor
1,6-NaphthyridineCompound 17a13.2 ± 0.78.9 ± 2.2--
1,7-Naphthyridine-----
2,6-Naphthyridine----CK2 Inhibitor (for some derivatives)

Data is illustrative and compiled from various sources.[6][8][9] Direct comparison requires standardized assays.

Antimicrobial Activity:

The 1,8-naphthyridine scaffold is a cornerstone of antibacterial drug discovery, with nalidixic acid being a pioneering example.[5] These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] While other isomers have also been explored for antimicrobial properties, the 1,8-naphthyridine core remains the most prominent in this therapeutic area.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Naphthyridine Derivatives

Isomer ClassDerivativeS. aureusE. coliP. aeruginosa
1,8-NaphthyridineNalidixic Acid-4-864
1,5-Naphthyridine10-methoxycanthin-6-one0.983.91-
2,6-Naphthyridine----

Data is illustrative and compiled from various sources.[2][5] MIC values can vary significantly based on the specific derivative and bacterial strain.

Synthetic Strategies and Experimental Protocols

The synthesis of naphthyridine isomers and their tetrahydro derivatives can be challenging due to issues with regioselectivity and functional group compatibility.[7] A variety of synthetic methodologies have been developed to address these challenges.

Synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine

A common strategy for the synthesis of tetrahydronaphthyridines involves the reduction of the corresponding naphthyridine or the cyclization of appropriately substituted pyridine precursors.[10]

Illustrative Synthetic Workflow:

Synthesis of Tetrahydro-2,6-naphthyridine A Substituted Pyridine B Functional Group Interconversion A->B Multiple Steps C Intramolecular Cyclization B->C Key Ring Formation D 1,2,3,4-Tetrahydro-2,6-naphthyridine C->D Reduction/Final Modification

Caption: A generalized workflow for the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine.

Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivative via Aza-Diels-Alder Reaction

This protocol describes a method for the synthesis of a tetrahydro-1,5-naphthyridine derivative, which can be adapted for other isomers.[11]

  • Imine Formation: To a solution of 3-aminopyridine (1.0 mmol) in an appropriate solvent (e.g., toluene), add the desired aldehyde (1.0 mmol). Heat the mixture to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC).

  • Cycloaddition: Cool the reaction mixture to room temperature. Add the alkene (1.2 mmol) and a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 mmol). Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) until the cycloaddition is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,2,3,4-tetrahydro-1,5-naphthyridine derivative.

Biological Assay Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is used to assess the cytotoxic activity of the synthesized compounds against cancer cell lines.[6][12]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HL-60, or PC-3) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of naphthyridine derivatives is intricately linked to their structural features. SAR studies help to elucidate the key molecular determinants for potent and selective activity.

Key Structural Considerations:

  • Substitution Pattern: The nature and position of substituents on the naphthyridine core can dramatically influence activity. For example, the introduction of a naphthyl ring at the C-2 position of some naphthyridine scaffolds has been shown to enhance cytotoxic activity.[6]

  • Hydrogen Bonding: The nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors, which is often a critical interaction with biological targets. The C-1 NH and C-4 carbonyl groups in certain naphthyridine series have been identified as important for cytotoxicity.[6][12]

  • Pharmacokinetics: The overall physicochemical properties of the molecule, governed by the isomer and its substituents, will impact its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Signaling Pathway Visualization:

Naphthyridine_MOA cluster_0 1,8-Naphthyridine Derivatives cluster_1 Benzo[c]naphthyridine Derivatives N1_8 1,8-Naphthyridine DNA_Gyrase DNA Gyrase/ Topoisomerase IV N1_8->DNA_Gyrase Inhibition DNA_Replication Bacterial DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death_B Bacterial Cell Death DNA_Replication->Cell_Death_B Leads to Bcn Benzo[c]naphthyridine CK2 Protein Kinase CK2 Bcn->CK2 Inhibition Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits

Caption: Comparative mechanisms of action for different naphthyridine isomer classes.

Conclusion

The isomeric diversity of the naphthyridine scaffold provides a rich platform for the discovery of novel therapeutic agents. This guide has highlighted the significant differences in the chemical and biological properties of 1,2,3,4-tetrahydro-2,6-naphthyridine and its related isomers. The choice of a particular naphthyridine isomer as a starting point for a drug discovery program should be guided by a thorough understanding of its inherent properties and the specific requirements of the biological target. The provided experimental protocols and SAR insights serve as a foundation for researchers to design and synthesize novel naphthyridine derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

  • A Comparative Analysis of Benzo[c]naphthyridine and Benzo[h]naphthyridine Scaffolds in Drug Discovery - Benchchem.
  • Structures of isomeric naphthyridines. | Download Scientific Diagram - ResearchGate.
  • A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals - Benchchem.
  • A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology - Benchchem.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI.
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review - OUCI.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of[3][13]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents - Taylor & Francis Online.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - The Korean Journal of Physiology & Pharmacology.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI.
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central.
  • Synthetic Approaches to Tetrahydro-2,7- and -1,6-naphthyridines - ResearchGate.
  • Synthesis of 6-Phenyl-1,2,3,4-Tetrahydrodibenzo [B,G][3][13] Naphthyridines.
  • New tetrahydrobenzo[b][3][5]naphthyridine derivatives: synthesis and biological activity | Request PDF - ResearchGate.
  • THE NAPHTHYRIDINES.
  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - NIH.

Sources

Comparative Efficacy Analysis: 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride Scaffold vs. Olaparib in PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of a novel compound derived from a 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride scaffold, herein referred to as "Navonaparin" (hypothetical), against the clinically approved PARP inhibitor, Olaparib. The focus of this comparison is on their efficacy as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in DNA damage repair. We will delve into the mechanistic underpinnings of PARP-1 inhibition, present comparative biochemical and cell-based assay data, and provide detailed experimental protocols for researchers seeking to evaluate similar compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction: The Rationale for PARP-1 Inhibition in Oncology

The integrity of the human genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. One of the key players in this network is the Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1.

PARP-1 is a critical sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

In the context of oncology, the inhibition of PARP presents a powerful therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. BRCA1/2 are essential for the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway. When PARP is inhibited in these cells, the SSBs that would normally be repaired are converted into DSBs during DNA replication. With a deficient HR pathway, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a cornerstone of personalized medicine in oncology.

The 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold has emerged as a promising core structure for the development of novel PARP inhibitors due to its ability to mimic the nicotinamide moiety of the NAD+ cofactor, which is the substrate for PARP enzymes. This guide compares a hypothetical compound from this class, "Navonaparin," with the established PARP inhibitor, Olaparib.

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

Both Navonaparin and Olaparib function as competitive inhibitors of PARP-1. They achieve this by occupying the nicotinamide-binding pocket of the enzyme's catalytic domain. By doing so, they prevent the binding of the natural substrate, NAD+ (Nicotinamide adenine dinucleotide), thereby blocking the synthesis of PAR chains. This abrogation of PARylation has two major downstream consequences:

  • Catalytic Inhibition: The primary and most direct effect is the prevention of the recruitment of DNA repair machinery to the site of single-strand breaks.

  • PARP Trapping: A perhaps more potent cytotoxic mechanism is the "trapping" of PARP-1 on the DNA. When a PARP inhibitor is bound to the enzyme at a DNA break, it can stabilize the PARP-DNA complex, creating a physical obstruction that is more cytotoxic than the unrepaired single-strand break itself. This trapped complex can interfere with DNA replication and transcription, leading to the formation of lethal double-strand breaks.

The following diagram illustrates the mechanism of PARP-1 inhibition and the concept of synthetic lethality.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cell (HR Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP-1 Activation & PARylation DNA_SSB->PARP1_active SSB_Repair SSB Repair PARP1_active->SSB_Repair Viable_Cell1 Cell Survival SSB_Repair->Viable_Cell1 DNA_SSB2 DNA Single-Strand Break (SSB) PARP_Inhibited PARP-1 Trapping & Catalytic Inhibition DNA_SSB2->PARP_Inhibited PARP_Inhibitor PARP Inhibitor (Olaparib / Navonaparin) PARP_Inhibitor->PARP_Inhibited Unrepaired_SSB Unrepaired SSB PARP_Inhibited->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Deficient Deficient Homologous Recombination (HR) DNA_DSB->HR_Deficient Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis PARP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - Recombinant PARP-1 - Activated DNA - NAD+ - Biotinylated NAD+ start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor (Navonaparin/Olaparib) prepare_reagents->serial_dilution add_enzyme_dna Add PARP-1 Enzyme and Activated DNA to Plate serial_dilution->add_enzyme_dna add_inhibitor Add Diluted Inhibitor to Wells add_enzyme_dna->add_inhibitor incubate1 Incubate at RT for 15 min add_inhibitor->incubate1 start_reaction Start Reaction by Adding NAD+/Biotinylated NAD+ Mix incubate1->start_reaction incubate2 Incubate at RT for 60 min start_reaction->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction transfer_to_sa_plate Transfer Reaction Mixture to Streptavidin-Coated Plate stop_reaction->transfer_to_sa_plate incubate3 Incubate at RT for 60 min transfer_to_sa_plate->incubate3 wash_plate Wash Plate to Remove Unbound Reagents incubate3->wash_plate add_detection Add HRP-conjugated Anti-PAR Antibody wash_plate->add_detection incubate4 Incubate at RT for 60 min add_detection->incubate4 wash_plate2 Wash Plate incubate4->wash_plate2 add_substrate Add Chemiluminescent Substrate wash_plate2->add_substrate read_plate Read Luminescence on Plate Reader add_substrate->read_plate analyze_data Analyze Data and Calculate IC₅₀ read_plate->analyze_data

Caption: Workflow for a typical PARP-1 biochemical inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, histone proteins (as an acceptor for PAR chains), and activated DNA (to stimulate enzyme activity).

  • Compound Plating: Perform a serial dilution of the test compounds (Navonaparin, Olaparib) in DMSO and add to a 96-well assay plate.

  • Enzyme Addition: Add the PARP-1 enzyme and histones to each well.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. The biotinylated NAD+ will be incorporated into the PAR chains.

  • Incubation: Incubate the plate at room temperature to allow the reaction to proceed.

  • Detection: Stop the reaction and transfer the contents to a streptavidin-coated plate. The biotinylated PAR chains will bind to the streptavidin.

  • Antibody Addition: Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light output on a plate reader.

  • Data Analysis: The signal intensity is proportional to the PARP-1 activity. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based PARylation Assay (Cellular IC₅₀)

This assay measures the ability of a compound to inhibit PARP activity within living cells.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 2 hours).

  • DNA Damage Induction: Induce DNA damage to stimulate PARP activity. This can be done by treating the cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) for a short period (e.g., 15 minutes).

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • ELISA: Quantify the levels of PAR in the cell lysates using an ELISA-based method. This typically involves capturing the PAR chains on an antibody-coated plate and detecting them with another antibody.

  • Data Analysis: Normalize the PAR levels to the total protein concentration in each well. Plot the normalized PAR levels against the inhibitor concentration to calculate the cellular IC₅₀.

Cell Viability Assay (Cytotoxicity CC₅₀)

This assay determines the concentration of a compound that is required to kill 50% of a cell population.

Step-by-Step Protocol:

  • Cell Plating: Plate BRCA1-mutant and BRCA-proficient cells in 96-well plates and allow them to grow for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the cells for an extended period, typically 3-5 days, to allow for the cytotoxic effects to manifest.

  • Viability Measurement: Measure the number of viable cells using a suitable method. Common methods include:

    • MTS/MTT Assay: Measures the metabolic activity of the cells.

    • CellTiter-Glo® Assay: Measures the ATP content of the cells, which is an indicator of cell viability.

  • Data Analysis: Plot the percentage of viable cells against the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.

Conclusion and Future Directions

This guide provides a framework for comparing the efficacy of a novel PARP inhibitor, represented by the hypothetical "Navonaparin" derived from the this compound scaffold, against the established drug Olaparib. The presented data, although partially hypothetical, illustrates the key parameters that are critical for evaluating the potential of a new PARP inhibitor.

The hypothetical data suggests that Navonaparin has a comparable biochemical and cellular potency to Olaparib, with a potentially slightly improved selectivity for PARP-1 over PARP-2. The similar cytotoxicity profiles in BRCA-deficient and proficient cell lines indicate that Navonaparin also operates through the principle of synthetic lethality.

Future research on compounds derived from this scaffold should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of the compound in animal models of BRCA-deficient cancers.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its ability to inhibit PARP in tumors in vivo.

  • Off-target profiling: Screening the compound against a panel of other kinases and enzymes to ensure its specificity and identify any potential off-target liabilities.

By following the rigorous experimental protocols outlined in this guide, researchers can effectively characterize the efficacy of novel PARP inhibitors and advance the development of new targeted therapies for cancer.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

A Comparative Guide to the Preclinical Efficacy of Substituted Naphthyridine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the naphthyridine scaffold has emerged as a "privileged" heterocyclic motif, giving rise to a multitude of derivatives with potent and diverse anti-cancer activities.[1][2] These compounds have demonstrated mechanisms of action spanning topoisomerase II inhibition and antimitotic effects, with some analogs advancing into clinical trials.[1][2] This guide provides a comparative analysis of the preclinical efficacy of a series of substituted naphthyridine analogs, with a focus on elucidating the structure-activity relationships (SAR) that govern their cytotoxic potential against various cancer cell lines.

The selection of lead candidates for further development hinges on a thorough understanding of how subtle chemical modifications to a core scaffold influence biological activity. The data presented herein, primarily drawn from a comparative study by Gamage et al. (2013), offers a clear, data-driven perspective on the cytotoxic profiles of various naphthyridine derivatives.[1] This analysis will serve as a valuable resource for researchers and drug development professionals navigating the chemical space of this promising class of anti-cancer agents.

Comparative In Vitro Cytotoxicity of Naphthyridine Analogs

The anti-proliferative activity of a synthesized library of naphthyridine derivatives was evaluated against a panel of human cancer cell lines: HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values, determined via the MTT assay, provide a quantitative measure of the cytotoxic potency of each analog.

The experimental data reveals significant variations in efficacy based on the nature and position of substituents on the naphthyridine core. A key finding is the markedly superior potency of analogs bearing a C-2 naphthyl ring.[1]

Table 1: Comparative Cytotoxicity (IC50, µM) of Naphthyridine Analogs

Compound IDC-2 SubstituentC-5, C-6, C-7 MethylationHeLaHL-60PC-3
1 3',4'-dimethoxyphenylUnsubstituted>10025.1124.6
4 3',4'-dimethoxyphenyl7-CH328.17.621.3
5 3',4'-dimethoxyphenyl6-CH312.32.928.7
9 2',4'-dimethoxyphenyl6-CH314.28.534.2
14 Naphthyl5-CH32.61.52.7
15 Naphthyl6-CH32.30.811.4
16 Naphthyl7-CH30.7 0.1 5.1
Colchicine(Reference)23.67.819.7

Data synthesized from Gamage S.A., et al. (2013).[1]

Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1 clearly indicates that the substitution pattern on the naphthyridine ring system is a critical determinant of cytotoxic activity. The most salient observations are:

  • Impact of the C-2 Substituent: A bulky, lipophilic naphthyl group at the C-2 position (compounds 14 , 15 , and 16 ) confers significantly greater potency across all cell lines compared to dimethoxyphenyl-substituted analogs.[1] This suggests that this moiety plays a crucial role in the interaction with the biological target.

  • Influence of Methylation: The position of methyl groups on the naphthyridine core also modulates activity. For the C-2 naphthyl series, methylation at the C-7 position (compound 16 ) yielded the most potent analog, particularly against the HL-60 leukemia cell line (IC50 = 0.1 µM).[1] In general, methyl substitution at the C-6 or C-7 positions resulted in higher activity than at the C-5 position.[1]

Compound 16 , which combines a C-7 methyl group with a C-2 naphthyl ring, emerged as the most potent derivative in this series, exhibiting sub-micromolar to low single-digit micromolar activity against all three cancer cell lines and surpassing the efficacy of the reference antimitotic agent, colchicine.[1]

Mechanistic Insights: Targeting Cellular Division

While a definitive mechanism for all analogs in this comparative set has not been fully elucidated, the broader class of naphthyridine derivatives is known to exert anti-cancer effects through two primary mechanisms:

  • Topoisomerase II Inhibition: Certain naphthyridine derivatives, such as vosaroxin, function as topoisomerase II inhibitors.[1] These agents stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent apoptosis.

  • Antimitotic Activity: Other analogs interfere with microtubule dynamics, similar to agents like colchicine and vinca alkaloids.[1] By disrupting microtubule assembly or disassembly, they induce mitotic arrest in cancer cells, ultimately leading to cell death.

The potent activity of compounds 14 , 15 , and 16 relative to colchicine suggests a potential antimitotic mechanism of action, although further investigation is required to confirm this.[1]

G cluster_0 Proposed Mechanisms of Naphthyridine Analogs cluster_1 Antimitotic Pathway cluster_2 Topoisomerase II Inhibition Pathway Naphthyridine Potent Naphthyridine Analogs (e.g., Cmpd 16) Microtubules Microtubule Dynamics Naphthyridine->Microtubules Disruption TopoII Topoisomerase II Naphthyridine->TopoII Inhibition MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Leads to Apoptosis1 Apoptosis MitoticArrest->Apoptosis1 DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Induces Apoptosis2 Apoptosis DNA_DSB->Apoptosis2

Caption: Proposed dual mechanisms of action for anticancer naphthyridine analogs.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for generating reproducible and reliable data.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

MTT_Workflow start Start plate_cells 1. Plate Cells (96-well plate) start->plate_cells end End incubate_24h 2. Incubate (24h) plate_cells->incubate_24h add_compounds 3. Add Naphthyridine Analogs (Varying concentrations) incubate_24h->add_compounds incubate_48h 4. Incubate (48h) add_compounds->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate (2-4h) add_mtt->incubate_4h solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50 calculate_ic50->end

Caption: Standard workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them into 96-well microtiter plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a predetermined period, typically 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of the naphthyridine scaffold in the development of novel anti-cancer therapeutics. The structure-activity relationship data clearly demonstrates that substitution at the C-2 and C-7 positions are key drivers of cytotoxic potency. Specifically, the analog 16 , featuring a C-2 naphthyl and a C-7 methyl substituent, stands out as a highly potent compound worthy of further preclinical investigation.[1]

Future research should focus on several key areas:

  • In Vivo Efficacy: The most potent in vitro candidates, such as compound 16 , should be advanced into preclinical xenograft models to assess their in vivo anti-tumor activity and tolerability.

  • Mechanism of Action: Detailed mechanistic studies, including topoisomerase I/II inhibition assays and tubulin polymerization assays, are necessary to definitively identify the molecular targets of the most active analogs.

  • Pharmacokinetic Profiling: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential to optimize their drug-like characteristics.

By systematically building upon the foundational SAR data presented here, the scientific community can continue to refine and optimize naphthyridine-based analogs, paving the way for the development of next-generation cancer therapies.

References

  • Gamage, S. A., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523.
  • PubMed (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.

Sources

A Comparative Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives: SAR Studies in Neurodegenerative Disease Targets

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold and its benzo-fused analogues represent a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in neurodegenerative diseases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two distinct classes of these derivatives: acetylcholinesterase (AChE) inhibitors based on the 1,2,3,4-tetrahydrobenzo[h][1][2]naphthyridine core for Alzheimer's disease, and phosphodiesterase 5 (PDE5) inhibitors built around the 1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine scaffold, also explored for their potential in treating neurodegenerative conditions. Through a detailed examination of experimental data and methodologies, this guide aims to equip researchers, scientists, and drug development professionals with actionable insights into the rational design of potent and selective inhibitors based on this versatile heterocyclic system.

Section 1: Targeting Cholinergic Deficits in Alzheimer's Disease: 1,2,3,4-Tetrahydrobenzo[h][1][2]naphthyridine Derivatives as Acetylcholinesterase Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[3][4] A primary therapeutic strategy has been the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[4] The 1,2,3,4-tetrahydrobenzo[h][1][2]naphthyridine scaffold has emerged as a promising framework for the development of potent AChE inhibitors.

Structure-Activity Relationship (SAR) Analysis

A key study in this area focused on designing derivatives that could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, a dual-binding approach that can lead to enhanced inhibitory potency.[5] The SAR exploration of these compounds reveals critical insights into the structural requirements for potent AChE inhibition.

A significant leap in potency was achieved through a bioisosteric replacement of an oxygen atom with a nitrogen atom in a related pyrano[3,2-c]quinoline scaffold, leading to the 1,2,3,4-tetrahydrobenzo[h][1][2]naphthyridine core. This modification dramatically increased inhibitory activity against both Electrophorus electricus AChE (EeAChE) and human recombinant AChE (hAChE).[5] Further substitutions at various positions on this scaffold have allowed for a fine-tuning of the inhibitory profile.

For instance, the introduction of a substituted phenyl group at the 5-position and a carboxamide group at the 9-position have been shown to be crucial for high-affinity binding. The nature and position of substituents on the phenyl ring, as well as the length and composition of the linker in hybrid molecules, further modulate the inhibitory activity.

Comparative Inhibitory Activity of Key Derivatives
Compound IDR1R2hAChE IC50 (nM)hBChE IC50 (nM)
1a HH>10000>10000
16a 4-Cl-PhCONH265580
Hybrid 5a -Linker + 6-chlorotacrine0.0031.3

Data synthesized from multiple sources for illustrative comparison.

The data clearly demonstrates the dramatic effect of specific substitutions on the inhibitory potency. The unsubstituted parent compound 1a is largely inactive. The introduction of a 4-chlorophenyl group at the 5-position and a carboxamide at the 9-position in compound 16a results in a potent inhibitor. Further hybridization with 6-chlorotacrine, a known CAS inhibitor, via a linker in Hybrid 5a , leads to an exceptionally potent picomolar inhibitor of hAChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, which provides a rapid and reliable colorimetric measurement of AChE activity.[6][7]

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color formation.[6]

Materials:

  • Recombinant human acetylcholinesterase (hAChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (1,2,3,4-tetrahydrobenzo[h][1][2]naphthyridine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and a positive control inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of various concentrations of the test compounds to the sample wells. For the control (100% activity), add 20 µL of the solvent.

  • Add 20 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 20 µL of the hAChE enzyme solution to each well.

  • Immediately following the addition of the enzyme, add 20 µL of the ATCI substrate solution to each well.

  • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cholinergic Signaling Pathway and AChE Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction (Cognition, Memory) AChR->Signal_Transduction Inhibitor 1,2,3,4-Tetrahydrobenzo[h][1,6] naphthyridine Derivative Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.

Section 2: Modulating cGMP Signaling for Neuroprotection: 1,2,3,4-Tetrahydrobenzo[b][1][2]naphthyridine Derivatives as Phosphodiesterase 5 Inhibitors

Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes, including neuronal function.[8][9] Inhibition of PDE5 leads to an increase in intracellular cGMP levels, which can promote neurogenesis, improve synaptic plasticity, and reduce neuroinflammation, making PDE5 inhibitors attractive candidates for the treatment of neurodegenerative diseases.[8] The 1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine scaffold has been successfully exploited to develop highly potent and selective PDE5 inhibitors.

Structure-Activity Relationship (SAR) Analysis

The development of 1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine-based PDE5 inhibitors often starts from a known quinoline-based scaffold, with the goal of improving properties such as aqueous solubility and potency.[8][10] The rigidification of the parent structure by forming the tetrahydropyridine ring of the naphthyridine core has proven to be a successful strategy.

Key SAR findings for this class of compounds include:

  • The N-substituent on the tetrahydropyridine ring: An acetyl group at the 2-position is often optimal for potency.

  • The substituent at the 10-position: An amino linkage to a substituted benzyl group is critical for high-affinity binding. The nature and position of substituents on the benzyl ring significantly impact potency. For example, a 3-chloro-4-methoxybenzylamino group has been shown to be highly favorable.[8]

  • The substituent at the 8-position: A cyano group at this position generally enhances inhibitory activity.

These structural modifications have led to the discovery of compounds with picomolar potency against PDE5.

Comparative Inhibitory Activity of Key Derivatives
Compound IDR (at position 10)PDE5 IC50 (nM)
6a (4-methoxybenzyl)amino0.20
6b (4-chlorobenzyl)amino0.11
6c (3-chloro-4-methoxybenzyl)amino0.056
6d (4-(trifluoromethyl)benzyl)amino337

Data extracted from Fiorito, et al. (2017) for illustrative comparison.[11]

The data highlights the sensitivity of PDE5 inhibition to the substitution pattern on the benzylamino moiety at the 10-position. The combination of a chloro and a methoxy group on the benzyl ring in compound 6c results in the most potent inhibitor in this series.

Experimental Protocol: PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) based assay, a common high-throughput screening method for PDE5 inhibitors.[8][12]

Principle: The assay measures the change in the polarization of fluorescently labeled cGMP. When the fluorescent cGMP is bound to an antibody (or a binding agent), it tumbles slowly in solution, resulting in a high fluorescence polarization. PDE5 hydrolyzes the fluorescent cGMP to fluorescent GMP, which has a lower affinity for the antibody, leading to a decrease in fluorescence polarization. An inhibitor of PDE5 will prevent this hydrolysis, thus maintaining a high fluorescence polarization signal.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE5 assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Binding agent (e.g., anti-cGMP antibody)

  • Test compounds (1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridine derivatives)

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., sildenafil) in the assay buffer.

  • In a black microplate, add the test compounds at various concentrations.

  • Add the recombinant PDE5A1 enzyme to all wells except the blank.

  • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the binding agent to all wells.

  • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

cGMP Signaling Pathway and PDE5 Inhibition

cGMP_Signaling cluster_upstream Upstream Signaling cluster_cGMP_pathway cGMP Pathway cluster_degradation Degradation Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolysis Cellular_Response Cellular Response (Neuroprotection, Synaptic Plasticity) PKG->Cellular_Response GMP 5'-GMP PDE5->GMP Inhibitor 1,2,3,4-Tetrahydrobenzo[b][1,6] naphthyridine Derivative Inhibitor->PDE5 Inhibition

Caption: cGMP signaling pathway and the mechanism of PDE5 inhibition.

Conclusion

The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold and its benzo-fused derivatives have proven to be exceptionally fruitful starting points for the design of potent and selective inhibitors of key targets in neurodegenerative diseases. The comparative analysis of 1,2,3,4-tetrahydrobenzo[h][1][2]naphthyridines as AChE inhibitors and 1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridines as PDE5 inhibitors reveals the critical role of specific structural modifications in achieving high-affinity binding and potent biological activity. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to evaluate novel compounds in these classes. The continued exploration of the SAR of these versatile scaffolds holds significant promise for the development of novel therapeutics for Alzheimer's disease and other neurodegenerative conditions.

References

  • Di Pietro, O., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][1][2]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-152. [Link]
  • Fiorito, J., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][2]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]
  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399.
  • Francis, P. T., et al. (1999). The cholinergic hypothesis of Alzheimer's disease: a review of progress.
  • Wang, L., et al. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Molecules, 27(6), 1816. [Link]
  • Di Pietro, O., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][1][2]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-152. [Link]
  • Fiorito, J., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][2]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]
  • Das, A., et al. (2015). Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. Current Cardiology Reviews, 11(2), 168-174. [Link]
  • Fiorito, J., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][2]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]
  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
  • Journal of Applied Pharmaceutical Science. (2015).
  • Patsnap Synapse. (2024). What are cGMP-PDE inhibitors and how do they work? [Link]
  • Centro Global de Ciudades. (2026). What are the best Erectile Dysfunction pills? Evidence review. [Link]
  • ResearchGate. (2025). New tetrahydrobenzo[b][1][2]naphthyridine derivatives: synthesis and biological activity. [Link]
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
  • ResearchGate. (2009). New Findings about Ellman's Method to Determine Cholinesterase Activity. [Link]
  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors using spectrophotometry. [Link]
  • Journal of Applied Pharmaceutical Science. (2015).
  • ResearchGate. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [Link]
  • Springer. (2025). New tetrahydrobenzo[b][1][2]naphthyridine derivatives: synthesis and biological activity. [Link]
  • MDPI. (2023). Synthesis of Novel Benzo[b][1][2]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]
  • ResearchGate. (2009). Facile synthesis of 1,2,3,4- tetrahydrobenzo[b][1][2]naphthyridines. [Link]
  • ACS Publications. (2017).
  • PubMed. (2017).
  • NIH. (n.d.). 1,3-Diphenyl-3,4-dihydrobenzo[b][1][2]naphthyridine. [Link]
  • ResearchGate. (2025). Alzheimer's disease: interactions between cholinergic functions and beta-amyloid. [Link]
  • MDPI. (2021).
  • SciSpace. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. [Link]
  • ResearchGate. (n.d.). Role of PDE5 in cGMP signaling pathway.
  • British Pharmacological Society. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. [Link]
  • RSC Publishing. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 1,5-Naphthyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities and find applications as ligands, catalysts, and organic electronic materials. The efficient construction of this bicyclic system is, therefore, a critical endeavor in synthetic organic chemistry. This guide provides a comparative analysis of the most prominent synthetic routes to 1,5-naphthyridines, offering insights into their mechanisms, advantages, limitations, and practical applications. Experimental data and detailed protocols are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.

Classical Approaches to 1,5-Naphthyridine Synthesis

The foundational methods for constructing the 1,5-naphthyridine core have been adapted from classical quinoline syntheses. These routes are characterized by their use of readily available starting materials and often harsh reaction conditions.

The Skraup and Doebner-von Miller Reactions

The Skraup synthesis is one of the earliest methods for preparing 1,5-naphthyridines, involving the reaction of a 3-aminopyridine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1][2][3] A key step is the in-situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to furnish the aromatic ring system.[1][3]

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for greater diversity in the substitution pattern of the final product.[2][4] While historically significant, both reactions are often hampered by low yields, the formation of tarry byproducts due to the aggressive reaction conditions, and limited functional group tolerance.[2]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [1]

  • Materials: 3-Aminopyridine, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iodine).

  • Procedure:

    • To a stirred solution of 3-aminopyridine in concentrated sulfuric acid, cautiously add glycerol.

    • Add the oxidizing agent portion-wise, controlling the exothermic reaction.

    • Heat the reaction mixture at a high temperature (typically 130-160 °C) for several hours.

    • After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

    • The product is then isolated by filtration and purified by recrystallization or chromatography.

The Friedländer Annulation

The Friedländer synthesis is a versatile and widely employed method for constructing 1,5-naphthyridine cores.[5][6] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, β-ketoester, or malononitrile).[5][7] The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to afford the aromatic 1,5-naphthyridine ring system.[7]

Compared to the Skraup synthesis, the Friedländer annulation generally offers milder reaction conditions and often leads to higher yields and cleaner product formation.[8] The versatility of the active methylene component allows for the introduction of a wide range of substituents onto the newly formed ring.[5]

Experimental Protocol: Friedländer Synthesis of a Substituted 1,8-Naphthyridine (Adapted for 1,5-Naphthyridine Synthesis) [7][9]

  • Materials: 2-Aminopyridine-3-carbaldehyde, an active methylene compound (e.g., ethyl acetoacetate), and a catalyst (e.g., piperidine, sodium hydroxide, or a Lewis acid like CeCl₃·7H₂O).

  • Procedure (Base-Catalyzed):

    • Dissolve 2-aminopyridine-3-carbaldehyde and the active methylene compound in a suitable solvent such as ethanol.

    • Add a catalytic amount of the base (e.g., piperidine).

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxy-1,5-naphthyridines, which are valuable intermediates for further functionalization.[10][11] The reaction typically proceeds in two steps: the condensation of a 3-aminopyridine with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting vinylogous amide intermediate.[10][11] The cyclization occurs via a 6-electron electrocyclization to form the dihydronaphthyridine ring, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine.[10]

This method offers a reliable route to 4-hydroxy-1,5-naphthyridines and their derivatives. The initial condensation is usually high-yielding, and the subsequent cyclization, although requiring high temperatures, is often efficient.[1]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine [10][12]

  • Materials: 3-Aminopyridine, diethyl ethoxymethylenemalonate (DEEM), and a high-boiling solvent (e.g., Dowtherm A or diphenyl ether).

  • Procedure:

    • Condensation: Mix 3-aminopyridine and diethyl ethoxymethylenemalonate and heat the mixture (typically at 100-130 °C) for a short period until the evolution of ethanol ceases. The intermediate, diethyl (3-pyridylamino)methylenemalonate, can be isolated or used directly in the next step.

    • Cyclization: Add the intermediate to a high-boiling solvent (e.g., Dowtherm A) and heat to a high temperature (around 250 °C) for a short duration.

    • Upon cooling, the product precipitates and can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried.

Modern Synthetic Approaches

In recent years, a variety of modern synthetic methods have been developed to overcome the limitations of the classical routes, offering milder reaction conditions, greater efficiency, and broader substrate scope.

Cycloaddition Reactions (Povarov Reaction)

The Povarov reaction, a type of aza-Diels-Alder reaction, has emerged as a powerful tool for the synthesis of tetrahydro-1,5-naphthyridines, which can be subsequently oxidized to the corresponding aromatic 1,5-naphthyridines.[1][13][14] This reaction typically involves the [4+2] cycloaddition of an imine (generated in situ from a 3-aminopyridine and an aldehyde) with an electron-rich alkene.[14][15] The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).[13][15] Intramolecular versions of the Povarov reaction have also been developed for the synthesis of fused 1,5-naphthyridine systems.[13][16]

The Povarov reaction offers a convergent and stereoselective route to highly substituted 1,5-naphthyridine derivatives under relatively mild conditions.[15][17]

Experimental Protocol: Povarov-type Synthesis of a Tetrahydro-1,5-naphthyridine Derivative [15]

  • Materials: 3-Aminopyridine, an aldehyde, an alkene (dienophile), and a Lewis acid catalyst (e.g., BF₃·Et₂O).

  • Procedure:

    • To a solution of 3-aminopyridine and the aldehyde in a suitable solvent (e.g., chloroform or dichloromethane) at room temperature, add the Lewis acid catalyst.

    • Stir the mixture for a short period to allow for the formation of the imine.

    • Add the alkene to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete.

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Transition-Metal-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex organic molecules, and its application to the synthesis of 1,5-naphthyridinones has been demonstrated.[18] Rhodium(III)-catalyzed C-H activation, in particular, has been successfully employed for the regioselective synthesis of naphthyridinone derivatives.[18] This approach often utilizes a directing group to guide the metal catalyst to a specific C-H bond for functionalization. For instance, nicotinamide N-oxides have been used as substrates, where the N-oxide acts as a directing group for the Rh(III) catalyst to activate a C-H bond on the pyridine ring, followed by coupling with an alkyne or alkene.[18]

This modern strategy offers high yields and selectivities under mild reaction conditions with low catalyst loadings.[18] However, the requirement for a directing group and the use of expensive transition metal catalysts can be limitations.[19]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Naphthyridinone Derivative [18]

  • Materials: A nicotinamide N-oxide derivative, an alkyne or alkene, a Rh(III) catalyst (e.g., [Cp*RhCl₂]₂), a silver salt co-catalyst (e.g., AgSbF₆), and a suitable solvent (e.g., dichloroethane).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine the nicotinamide N-oxide derivative, the alkyne or alkene, the Rh(III) catalyst, and the silver salt co-catalyst in the solvent.

    • Stir the reaction mixture at room temperature or with gentle heating for the specified time.

    • After completion, filter the reaction mixture to remove any insoluble materials.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Summary of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yields
Skraup/Doebner-von Miller 3-Aminopyridines, glycerol or α,β-unsaturated carbonylsStrong acid (H₂SO₄), oxidizing agent, high temp.Readily available starting materials.[1]Harsh conditions, low yields, byproduct formation, limited scope.[2]15-40%[1]
Friedländer Annulation 2-Aminopyridine-3-carbaldehydes/ketones, active methylene compoundsAcid or base catalyst, moderate temp.Milder conditions, good yields, versatile.[5][8]Requires pre-functionalized aminopyridine.[5]60-95%[8][20]
Gould-Jacobs Reaction 3-Aminopyridines, substituted malonic estersHigh temperature cyclization.Reliable route to 4-hydroxy derivatives.[10]High temperatures required for cyclization.[1]60-90% (for cyclization step)[21]
Povarov Reaction 3-Aminopyridines, aldehydes, alkenesLewis acid catalyst (e.g., BF₃·Et₂O), mild temp.Convergent, stereoselective, mild conditions.[14][15]Often produces tetrahydro derivatives requiring oxidation.[1]50-90%[15][17]
Rh(III)-Catalyzed C-H Activation Nicotinamide N-oxides, alkynes/alkenesRh(III) catalyst, co-catalyst, mild temp.High yield and selectivity, mild conditions, low catalyst loading.[18]Requires directing group, expensive catalyst.[18][19]70-95%[18]

Visualizing the Synthetic Pathways

Logical Flow of Synthetic Strategies

Synthetic_Routes cluster_classical Classical Methods cluster_modern Modern Methods Skraup Skraup/Doebner-von Miller Naphthyridine 1,5-Naphthyridine Core Skraup->Naphthyridine Friedlander Friedländer Annulation Friedlander->Naphthyridine GouldJacobs Gould-Jacobs Reaction GouldJacobs->Naphthyridine via 4-hydroxy intermediate Povarov Povarov Reaction Povarov->Naphthyridine via tetrahydro intermediate CH_Activation C-H Activation CH_Activation->Naphthyridine Naphthyridinone Start 3-Aminopyridine Derivatives Start->Skraup Glycerol or α,β-unsaturated carbonyl Start->GouldJacobs Malonic Ester Derivative Start->Povarov Aldehyde, Alkene AminopyridineCarbonyl 2-Aminopyridine-3-carbonyl AminopyridineCarbonyl->Friedlander Active Methylene Compound NicotinamideOxide Nicotinamide N-oxide NicotinamideOxide->CH_Activation Alkyne/Alkene, Rh(III) catalyst

Caption: A flowchart comparing the starting materials and general pathways of classical and modern synthetic routes to the 1,5-naphthyridine core.

Generalized Reaction Mechanisms

Mechanisms cluster_friedlander Friedländer Annulation cluster_povarov Povarov Reaction a 2-Aminopyridine Carbonyl c Aldol Condensation a->c b Active Methylene Compound b->c d Intramolecular Cyclization c->d e Dehydration d->e f 1,5-Naphthyridine e->f g 3-Aminopyridine + Aldehyde h Imine Formation g->h j [4+2] Cycloaddition h->j i Alkene i->j k Tetrahydro-1,5-naphthyridine j->k l Oxidation k->l m 1,5-Naphthyridine l->m

Caption: Simplified mechanistic pathways for the Friedländer Annulation and the Povarov Reaction in the synthesis of 1,5-naphthyridines.

Conclusion

The synthesis of 1,5-naphthyridines can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. Classical methods such as the Skraup, Friedländer, and Gould-Jacobs reactions remain relevant for their simplicity and use of basic starting materials, although they often require harsh conditions. Modern approaches, including the Povarov reaction and transition-metal-catalyzed C-H activation, offer milder conditions, higher efficiency, and greater control over the substitution pattern, albeit sometimes at the cost of more complex starting materials or expensive catalysts. The choice of a particular synthetic strategy will ultimately depend on the target molecule's specific structure, the availability of starting materials, and the desired scale of the reaction. This guide provides a foundation for researchers to make informed decisions in their synthetic endeavors towards this important class of heterocyclic compounds.

References

  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[10][17]naphthyridines by Intramolecular HDA Reactions. Proceedings, 22(1), 93. [Link]
  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[10][17]naphthyridines by Intramolecular HDA Reactions. Semantic Scholar. [Link]
  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020).
  • Clerigué, J., Ramos, M. T., & Menéndez, J. C. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(21), 6489. [Link]
  • Alonso, C., Martin-Encinas, E., Rubiales, G., & Palacios, F. (2019). Synthesis of Heterocyclic Fused[10][17]naphthyridines by Intramolecular HDA Reactions. MDPI. [Link]
  • Clerigué, J., Ramos, M. T., & Menéndez, J. C. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Huckins, J. R., Bercot, E. A., Thiel, O. R., Hwang, T. L., & Bio, M. M. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 135(39), 14492–14495. [Link]
  • Sravanthi, V., & Poornachandra, Y. (2016). Development of methodologies for synthesis of 4-hydroxy-[10][17]naphthyridine-3-carbonitriles.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
  • Substrate scope. [a] 0.5 mol % catalyst loading. [b] 1.0 mol % catalyst loading.
  • Marco-Contelles, J. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Gandeepan, P., & Li, C. J. (2017). Increasing Catalyst Efficiency in C−H Activation Catalysis. Angewandte Chemie International Edition, 56(31), 8934–8936. [Link]
  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]
  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry, 24(Jan.-March), 305-308. [Link]
  • Ghosh, S., Bera, M., & Misra, A. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987–18995. [Link]
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Wang, H., Lu, Y., Liu, T., & Geng, R. (2020). Rh(iii)-catalyzed domino annulation strategy to synthesize benzo[c]naphthyridinones from 3-diazooxindoles and isoxazolones. Organic Chemistry Frontiers, 7(15), 2024–2029. [Link]
  • da Silva, W. M. B., & dos Santos, V. A. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 31(12), 2465–2483. [Link]
  • Gandeepan, P., & Li, C. J. (2017). Increasing Catalyst Efficiency in C-H Activation Catalysis. Angewandte Chemie (International Ed. in English), 56(31), 8934–8936. [Link]
  • Li, Y., Zhang, Y., & Feng, F. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 3(11), 15729–15737. [Link]
  • Sravanthi, V., & Poornachandra, Y. (2016). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives.
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • 15.8.3 Naphthyridines (Update 2024).
  • Singh, P. P. (2011). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

Sources

A Senior Application Scientist's Guide to Interpreting Spectroscopic Data for 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For researchers and scientists working with heterocyclic compounds, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride presents a unique set of analytical challenges and opportunities. This guide provides an in-depth, experience-driven approach to interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Moving beyond a simple recitation of spectral features, we will delve into the "why" behind the data, comparing it with plausible alternatives and grounding our interpretations in established principles.

The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] Its rigid, bicyclic structure is a key feature that influences its interaction with biological targets. Accurate and comprehensive spectroscopic analysis is therefore not merely a characterization step but a critical component of understanding its structure-activity relationships.

The Analytical Triad: NMR, IR, and MS

A robust structural elucidation strategy relies on the synergistic information provided by NMR, IR, and MS. Each technique probes different aspects of the molecule's structure, and their combined data provides a self-validating system for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the hydrochloride salt, the protonation of the nitrogen atoms will significantly influence the chemical shifts of adjacent protons, causing them to shift downfield (to a higher ppm value) due to deshielding effects.

Expected ¹H NMR Spectral Features for this compound:

Proton(s) Expected Chemical Shift (ppm) Multiplicity Integration Key Correlations (COSY)
Aromatic (C5-H, C7-H, C8-H)7.0 - 8.5d, d, dd1H, 1H, 1HC5-H to C7-H (long-range)
Methylene (C1-H₂)4.0 - 4.5s (or AB quartet)2HC1-H₂ to C3-H₂
Methylene (C3-H₂)3.0 - 3.5t2HC3-H₂ to C4-H₂
Methylene (C4-H₂)2.8 - 3.2t2HC4-H₂ to C3-H₂
N-H9.0 - 12.0br s2H-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

The aromatic protons on the pyridine ring are expected in the downfield region. The protons on the saturated piperidine ring will appear as interconnected multiplets, which can be definitively assigned using a Correlation Spectroscopy (COSY) experiment. The broad singlet for the N-H protons is characteristic of protonated amines.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The protonation of the nitrogen atoms will also influence the chemical shifts of the adjacent carbons.

Expected ¹³C NMR Spectral Features for this compound:

Carbon(s) Expected Chemical Shift (ppm)
Aromatic (C5, C7, C8)120 - 150
Aromatic (C4a, C8a)130 - 155
Methylene (C1)45 - 55
Methylene (C3)20 - 30
Methylene (C4)40 - 50

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

The chemical shifts of the carbons in the pyridine ring will be in the aromatic region, while the saturated carbons of the piperidine ring will be in the aliphatic region. A Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable for correlating each proton to its directly attached carbon.

Comparative Analysis: Distinguishing from Isomers

A common challenge in synthesis is the potential formation of isomers. For example, the isomeric 1,2,3,4-Tetrahydro-1,6-naphthyridine would show significantly different NMR spectra.

Feature 1,2,3,4-Tetrahydro-2,6-naphthyridine 1,2,3,4-Tetrahydro-1,6-naphthyridine
¹H NMR Aromatic protons on one ring.Aromatic protons on one ring.
Three distinct aliphatic methylene signals.Three distinct aliphatic methylene signals, one adjacent to an aromatic ring.
¹³C NMR Two quaternary aromatic carbons.Two quaternary aromatic carbons.
Three aliphatic carbon signals.Three aliphatic carbon signals.

The key differentiator would be the chemical shifts and coupling patterns of the aliphatic protons and the chemical shifts of the aliphatic carbons, which can be predicted using computational methods or compared to known data for similar structures.[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the IR spectrum will be characterized by vibrations of the aromatic ring, C-H bonds, and the N-H bonds of the ammonium salt.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium Salt)2400 - 2800Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium-Strong
C=N and C=C Stretch (Aromatic)1500 - 1650Medium-Strong
N-H Bend1500 - 1600Medium

The broad and strong absorption in the 2400-2800 cm⁻¹ region is a hallmark of an ammonium salt and provides strong evidence for the hydrochloride form of the compound. The aromatic C=N and C=C stretching vibrations provide confirmation of the pyridine ring.[4] Comparing the spectrum to that of a non-protonated analog would show a significant difference in the N-H stretching region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method.

Expected Mass Spectral Data:

Ion Expected m/z Comment
[M+H]⁺135.0917The molecular ion of the free base (C₈H₁₀N₂).
[M+Na]⁺157.0736Sodium adduct.

The high-resolution mass spectrum (HRMS) should confirm the elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation. The fragmentation pattern of tetrahydroisoquinoline and related alkaloids often involves cleavages of the bonds beta to the nitrogen atom and retro-Diels-Alder (RDA) reactions.[5][6] While specific fragmentation of this exact naphthyridine is not widely published, we can predict likely fragmentation pathways based on these principles.

Hypothetical Fragmentation Pathway:

A likely fragmentation would involve the loss of ethylene from the piperidine ring, a common pathway for such systems.

Experimental Protocols

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can affect chemical shifts.

  • IR: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • MS: Prepare a dilute solution (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

Data Acquisition
  • NMR: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a spectrometer of at least 400 MHz for good resolution.

  • IR: Record the spectrum over the range of 4000-400 cm⁻¹.

  • MS: Acquire a full scan ESI-MS to determine the molecular weight. Perform MS/MS on the [M+H]⁺ ion to obtain fragmentation data.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Primary Data cluster_Interpretation Interpretation & Confirmation NMR NMR (1H, 13C, COSY, HSQC) NMR_Data Chemical Shifts Coupling Constants Correlations NMR->NMR_Data IR IR (ATR) IR_Data Characteristic Absorptions IR->IR_Data MS MS (ESI, HRMS, MS/MS) MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure_Proposal Propose Structure NMR_Data->Structure_Proposal IR_Data->Structure_Proposal MS_Data->Structure_Proposal Comparative_Analysis Compare with Alternatives (e.g., Isomers) Structure_Proposal->Comparative_Analysis Final_Confirmation Final Structural Confirmation Comparative_Analysis->Final_Confirmation

Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. By integrating the data from NMR, IR, and MS, and by critically comparing the observed data with that expected for plausible alternatives, researchers can achieve an unambiguous structural assignment. This guide has provided a framework based on established scientific principles and practical experience to assist in this critical aspect of chemical and pharmaceutical research. The provided protocols and interpretative guidance are intended to empower scientists to approach this and similar analytical challenges with confidence and scientific rigor.

References

  • DeJongh, D. C., Shrader, S. R., & Cava, M. P. (1966). The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. Journal of the American Chemical Society, 88(5), 1052–1054. [Link]
  • Guan, L., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Analytica Chimica Acta, 1095, 84-96. [Link]
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem. (n.d.). This compound.
  • SpectraBase. (n.d.). 1,2,3,4-Tetrahydro-1,6-naphthyridine.
  • Smolecula. (2023). 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-Tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] Its rigid, three-dimensional structure makes it a "privileged scaffold," a versatile foundation for developing ligands that can interact with a variety of biological targets.[1] While direct pharmacological data on the unsubstituted parent compound is limited, its derivatives have shown a broad spectrum of biological activities, including potential antidepressant and central nervous system (CNS) effects.[1][2]

This guide presents a structured, multi-tiered strategy for the comprehensive biological characterization of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride (referred to herein as "THN-26"). Our approach is designed to first confirm target engagement within a cellular context, then to dissect its specific activity against high-probability CNS targets, and finally to assess its impact on cellular health. This logical cascade ensures that resources are directed efficiently, moving from broad, unbiased screening to specific, hypothesis-driven validation. We will provide detailed, field-proven protocols, objective comparisons with established reference compounds, and the scientific rationale behind each experimental choice.

Part 1: Initial Target Engagement Profiling with the Cellular Thermal Shift Assay (CETSA)

Rationale: The Imperative of Confirming Target Binding

Before investing in specific enzymatic or functional assays, it is paramount to answer a fundamental question: Does THN-26 engage with any protein targets inside a living cell? The Cellular Thermal Shift Assay (CETSA) is the definitive method for this purpose.[3][4] CETSA operates on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[5][6] By heating intact cells treated with THN-26 across a temperature gradient and then quantifying the amount of a specific protein remaining in the soluble fraction, we can directly observe this stabilization as a "thermal shift."[6][7] This approach is superior to assays on purified proteins because it validates target engagement in a physiologically relevant environment, accounting for cell permeability, efflux pumps, and intracellular metabolism.[3][7]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., SH-SY5Y) treatment 2. Treat Cells (Vehicle vs. THN-26) cell_culture->treatment aliquot 3. Aliquot Cells treatment->aliquot heat 4. Heat Aliquots (Temperature Gradient) aliquot->heat lysis 5. Cell Lysis (Freeze-Thaw) heat->lysis centrifuge 6. Separate Fractions (Centrifugation) lysis->centrifuge quantify 7. Quantify Soluble Protein (Western Blot / MS) centrifuge->quantify plot 8. Plot Data & Determine Tm Shift quantify->plot Generate Melt Curve

Caption: CETSA workflow for assessing in-cell target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant human cell line, such as the SH-SY5Y neuroblastoma line, to ~80% confluency.[8]

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two main pools: one for vehicle control (e.g., 0.1% DMSO) and one for THN-26 treatment (e.g., at 10 µM). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot 50 µL of the treated cell suspensions into multiple PCR tubes for each condition.

    • Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.[5] Include an unheated control at room temperature.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.[7]

  • Protein Quantification:

    • Carefully collect the supernatant (soluble protein fraction) from each tube.

    • Analyze the amount of a specific target protein (e.g., MAO-A, see next section) in the soluble fraction using Western blotting or other protein detection methods like mass spectrometry.[7]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle- and THN-26-treated samples.

    • A rightward shift in the melting curve for the THN-26-treated sample indicates target protein stabilization and thus, direct engagement.[5]

Part 2: Hypothesis-Driven Enzymatic & Functional Assays

Rationale: Interrogating High-Probability CNS Targets

The structural features of THN-26 and the reported antidepressant-like activity of related scaffolds strongly suggest an interaction with key players in monoamine neurotransmission.[2][9] Therefore, the next logical step is to perform direct functional assays against Monoamine Oxidases (MAO) and Neurotransmitter Transporters.

Assay 2.1: Monoamine Oxidase (MAO) Inhibition

Background: MAOs are mitochondrial enzymes that degrade monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[10] They exist as two main isoforms, MAO-A and MAO-B. Inhibition of MAOs increases neurotransmitter levels and is a validated mechanism for treating depression and Parkinson's disease.[11][12] It is critical to determine if THN-26 inhibits MAO and whether it is selective for the A or B isoform.

Assay Principle: Fluorometric Detection

MAO_Assay MAO MAO-A or MAO-B Enzyme H2O2 Hydrogen Peroxide (H2O2) Product MAO->H2O2 Catalyzes Substrate p-Tyramine (Substrate) Substrate->MAO THN THN-26 (Potential Inhibitor) THN->MAO Inhibits? Signal Fluorescent Signal (λex=530/λem=585 nm) H2O2->Signal Reacts with Probe Non-Fluorescent Probe + HRP Probe->Signal via HRP

Caption: Principle of the fluorometric MAO inhibition assay.

Detailed Protocol: MAO-Glo™ Assay (or equivalent)

This protocol is adapted from commercially available kits that offer a simple, high-throughput method.[13][14]

  • Reagent Preparation:

    • Prepare serial dilutions of THN-26 (e.g., from 1 nM to 100 µM).

    • Prepare solutions of known inhibitors: Moclobemide (selective for MAO-A) and Selegiline (selective for MAO-B) as positive controls.[15][16]

    • Reconstitute recombinant human MAO-A and MAO-B enzymes, the substrate (e.g., p-tyramine), and the detection reagent (containing horseradish peroxidase and a non-fluorescent probe) in the provided assay buffer.

  • Assay Procedure (96-well plate format):

    • To separate wells, add 25 µL of assay buffer.

    • Add 5 µL of THN-26 dilutions, control inhibitors, or vehicle (for "no inhibition" control).

    • Add 20 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate-detection reagent mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader (λex = ~530 nm, λem = ~585 nm).

  • Data Analysis and Comparison:

    • Calculate the percent inhibition for each concentration of THN-26 relative to the vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Compare the IC₅₀ values of THN-26 against the reference compounds.

Comparative Data Table: MAO Inhibition

CompoundTargetExpected IC₅₀ (nM)THN-26 IC₅₀ (nM)
MoclobemideMAO-A100 - 300Experimental Data
SelegilineMAO-A>10,000Experimental Data
MoclobemideMAO-B>10,000Experimental Data
SelegilineMAO-B10 - 50Experimental Data
Phenelzine (Non-selective)MAO-A & B50 - 200Experimental Data
Assay 2.2: Dopamine Transporter (DAT) Uptake Inhibition

Background: The dopamine transporter (DAT) is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thus terminating dopaminergic signaling.[17] DAT inhibition increases synaptic dopamine levels and is the mechanism of action for several therapeutics and stimulants.[18]

Assay Principle: Competitive Inhibition of Labeled Substrate

DAT_Assay cluster_cell HEK-293 Cell expressing hDAT DAT Dopamine Transporter (DAT) Uptake [3H]Dopamine Uptake DAT->Uptake NoUptake Uptake Blocked THN THN-26 (Test Inhibitor) THN->DAT Competitively Inhibits DA [3H]Dopamine (Labeled Substrate) DA->DAT Binds & is Transported Measure Measure Intracellular Radioactivity Uptake->Measure NoUptake->Measure

Caption: Workflow for a competitive DAT uptake inhibition assay.

Detailed Protocol: Radiometric DAT Uptake Assay

This protocol uses cells stably expressing the human dopamine transporter (hDAT).[19][20]

  • Cell Culture:

    • Plate HEK-293 cells stably expressing hDAT (or a similar cell line) in a 96-well plate at a density of 50,000 cells/well.[19] Allow them to attach overnight.

  • Assay Procedure:

    • On the day of the experiment, gently wash the cells once with 100 µL of pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).

    • Add 50 µL of THN-26 dilutions or a reference inhibitor like Brasofensine.[17] Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a potent DAT inhibitor).

    • Pre-incubate the plate at 37°C for 15 minutes.[17]

    • Initiate uptake by adding 50 µL of assay buffer containing [³H]Dopamine (at a final concentration near its Kₘ).

    • Incubate for exactly 10 minutes at 37°C.[17][19]

    • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.

    • Lyse the cells by adding 100 µL of 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[19]

  • Data Analysis and Comparison:

    • Calculate specific uptake by subtracting the non-specific uptake counts from all other wells.

    • Determine the percent inhibition for each THN-26 concentration relative to the specific uptake in the vehicle control.

    • Calculate the IC₅₀ value as described for the MAO assay.

Comparative Data Table: DAT Inhibition

CompoundTargetExpected IC₅₀ (nM)THN-26 IC₅₀ (nM)
BrasofensineDAT10 - 50Experimental Data
VenlafaxineDAT>5,000Experimental Data

Part 3: Cellular Health and Toxicity Assessment

Rationale: Distinguishing Specific Activity from General Cytotoxicity

A compound may appear potent in an enzymatic assay simply because it is killing the cells or disrupting general cellular processes. It is crucial to assess the cytotoxicity of THN-26 in a relevant neuronal cell model to establish a therapeutic window. A compound's cytotoxic concentration (CC₅₀) should be significantly higher than its effective concentration (IC₅₀) for it to be a viable therapeutic candidate.

Recommended Cell Models:

  • SH-SY5Y (Human Neuroblastoma): A widely used human-derived cell line for studying neurotoxicity and neurodegenerative diseases.[8][21]

  • PC12 (Rat Pheochromocytoma): Can be differentiated into neuron-like cells and is a common model for studying neuronal function.[8][21]

  • Primary Neurons: Offer the highest physiological relevance but are more complex to culture.[22][23]

Detailed Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of THN-26 for 24-48 hours. Include wells with vehicle only (100% viability) and a known toxin like staurosporine (0% viability).

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the CC₅₀ value, the concentration at which cell viability is reduced by 50%.

Summary and Path Forward

This guide outlines a logical and robust cascade of assays to thoroughly characterize the biological activity of this compound.

Summary of Proposed Assays

AssayPurposeKey OutputRecommended Comparator(s)
CETSA Confirm in-cell target engagementThermal Shift (ΔTₘ)N/A (Self-referential)
MAO Inhibition Quantify inhibition of MAO-A & MAO-BIC₅₀ (nM)Moclobemide, Selegiline
DAT Uptake Quantify inhibition of dopamine reuptakeIC₅₀ (nM)Brasofensine
Cell Viability Assess general cytotoxicityCC₅₀ (µM)Staurosporine (control)

By systematically proceeding through these assays, researchers can build a comprehensive profile of THN-26, moving from an unbiased confirmation of cellular interaction to a precise quantification of its effects on key neurological targets. The resulting data, when compared against established drugs, will provide a clear and objective assessment of its therapeutic potential and guide future drug development efforts.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]
  • 2BScientific.
  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
  • Kim, J., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(1), e2686. [Link]
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Assay Kit. [Link]
  • Deshpande, P. K., & Gothalwal, R. (2016). Neuronal Cells as an Ideal Model for Neurodegenerative Diseases. International Journal of Computer Trends and Technology, 6(4), 26-33. [Link]
  • Shahpasand-Kroner, H., et al. (2024). The role of neuron-like cell lines and primary neuron cell models in unraveling the complexity of neurodegenerative diseases: a comprehensive review. Molecular Biology Reports. [Link]
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 163-180. [Link]
  • Skiteva, O., et al. (2018). Studying neurodegenerative diseases in culture models. Dementia & Neuropsychologia, 12(1), 32-42. [Link]
  • Oxford Global. (2022).
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2135-2144. [Link]
  • Herraiz, T., & Guillén, H. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2708, 183-196. [Link]
  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • BioIVT.
  • CETSA. CETSA. [Link]
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]
  • Sahoo, A., & Mehra, M. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4287. [Link]
  • Menkes, D., et al. (2016). A Clinician's Guide to Monoamine Oxidase Inhibitors. CNS Spectrums, 21(1), 80-89. [Link]
  • PubChem. This compound. [Link]
  • Fiedorowicz, J. G., & Swartz, K. L. (2004). Monoamine Oxidase Inhibitors (MAOIs).
  • Bautista-Aguilera, Ó. M., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][25][26]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-152. [Link]
  • lookchem. Cas 1354940-72-9,1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. [Link]
  • Gorniak, A., & Szliszka, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3169. [Link]
  • Darc, M., et al. (2020). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][25][26]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 63(17), 9230-9246. [Link]
  • Quiroga, J., & Insuasty, B. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Stereochemistry of 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle.[1] For researchers working with novel chiral entities such as 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride, a bicyclic diamine with a stereogenic center at the C4a or C8a position depending on substitution, unambiguous confirmation of its absolute configuration is a critical, non-negotiable step.

This guide provides an in-depth comparison of modern analytical techniques for the stereochemical elucidation of this compound. We will move beyond a mere listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, one can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

Causality of Choice: This method is unparalleled in its ability to provide direct, unambiguous evidence of absolute stereochemistry, especially when anomalous dispersion is utilized.[4] For a novel compound like this compound, establishing a crystal structure provides a foundational reference for all other analytical techniques.

Experimental Workflow: X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Absolute Configuration Determination Slow Evaporation Slow Evaporation Crystal Mounting Crystal Mounting Slow Evaporation->Crystal Mounting Vapor Diffusion Vapor Diffusion Vapor Diffusion->Crystal Mounting Cooling Cooling Cooling->Crystal Mounting Diffractometer Diffractometer Crystal Mounting->Diffractometer X-ray Diffraction X-ray Diffraction Diffractometer->X-ray Diffraction Phase Problem Phase Problem X-ray Diffraction->Phase Problem Electron Density Map Electron Density Map Phase Problem->Electron Density Map Model Building Model Building Electron Density Map->Model Building Refinement Refinement Model Building->Refinement Anomalous Dispersion Anomalous Dispersion Refinement->Anomalous Dispersion Flack Parameter Flack Parameter Anomalous Dispersion->Flack Parameter Final Structure Final Structure Flack Parameter->Final Structure

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Experimental Protocol:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[2]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, ensuring to measure Friedel pairs for anomalous dispersion analysis.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the structural parameters.

  • Absolute Configuration Determination: Utilize the anomalous scattering effects, particularly from the chlorine atom in the hydrochloride salt, to determine the absolute stereochemistry. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms its absolute configuration.[4]

Data Comparison Table:

ParameterIdeal ResultImplication
Crystal QualitySingle, well-defined morphologyHigh-quality diffraction data
Resolution< 1.0 ÅHigh precision in atomic positions
R-factor< 5%Good agreement between model and data
Flack Parameter~ 0Confident assignment of absolute configuration

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6][7] The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, providing a unique fingerprint of its absolute configuration.[8][9][10]

Causality of Choice: VCD is a powerful solution-phase technique, obviating the need for crystallization, which can be a significant bottleneck.[9][11] By comparing the experimental VCD spectrum to the spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer, the absolute configuration can be confidently assigned.[9]

Experimental Workflow: VCD Spectroscopy

cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Analysis & Assignment Sample Preparation Sample Preparation VCD Spectrometer VCD Spectrometer Sample Preparation->VCD Spectrometer Experimental Spectrum Experimental Spectrum VCD Spectrometer->Experimental Spectrum Spectral Comparison Spectral Comparison Experimental Spectrum->Spectral Comparison Conformational Search Conformational Search DFT Calculation DFT Calculation Conformational Search->DFT Calculation Calculated Spectrum Calculated Spectrum DFT Calculation->Calculated Spectrum Calculated Spectrum->Spectral Comparison Confidence Level Confidence Level Spectral Comparison->Confidence Level Absolute Configuration Absolute Configuration Confidence Level->Absolute Configuration

Caption: Workflow for VCD-based stereochemical assignment.

Experimental Protocol:

  • Sample Preparation: Dissolve an enantiomerically pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: Record the VCD and infrared absorption spectra using a VCD spectrometer.

  • Computational Modeling: Perform a thorough conformational search for the chosen enantiomer of the molecule. For each low-energy conformer, calculate the theoretical VCD spectrum using DFT methods.

  • Spectral Comparison: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged theoretical spectrum. A good match in the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration.[9]

Data Comparison Table:

MethodAdvantagesDisadvantages
VCD No crystallization needed; solution-phase conformationRequires computational resources; can be complex for highly flexible molecules
X-ray Unambiguous, direct evidenceRequires high-quality single crystals

NMR Spectroscopy: The Mosher's Amide Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For determining absolute configuration, the use of chiral derivatizing agents (CDAs) is a well-established strategy.[12][13][14] The Mosher's acid method involves reacting the chiral amine with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides.[15][16][17][18]

Causality of Choice: The formation of diastereomers allows for their differentiation by NMR, as they are no longer mirror images and will have distinct chemical shifts.[19] By analyzing the differences in the ¹H NMR chemical shifts of the protons near the stereocenter in the two diastereomeric amides, the absolute configuration of the original amine can be deduced based on Mosher's model.[15][16]

Experimental Workflow: Mosher's Amide Analysis

Chiral Amine Chiral Amine Diastereomer R Diastereomer R Chiral Amine->Diastereomer R +(R)-MTPA-Cl Diastereomer S Diastereomer S Chiral Amine->Diastereomer S +(S)-MTPA-Cl (R)-MTPA-Cl (R)-MTPA-Cl (S)-MTPA-Cl (S)-MTPA-Cl 1H NMR (R) 1H NMR (R) Diastereomer R->1H NMR (R) 1H NMR (S) 1H NMR (S) Diastereomer S->1H NMR (S) Δδ (S-R) Δδ (S-R) 1H NMR (R)->Δδ (S-R) 1H NMR (S)->Δδ (S-R) Mosher's Model Mosher's Model Δδ (S-R)->Mosher's Model Absolute Configuration Absolute Configuration Mosher's Model->Absolute Configuration

Caption: Workflow for Mosher's amide analysis by NMR.

Experimental Protocol:

  • Derivatization: React the enantiomerically pure 1,2,3,4-Tetrahydro-2,6-naphthyridine with (R)-MTPA chloride and (S)-MTPA chloride in separate reactions to form the corresponding diastereomeric amides.

  • Purification: Purify each diastereomer, typically by column chromatography.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis: Assign the protons on either side of the newly formed amide bond. Calculate the chemical shift differences (Δδ = δS - δR) for these protons. The sign of the Δδ values can be used to determine the absolute configuration based on the established conformational model of Mosher's amides.[17]

Data Comparison Table:

Protonsδ (R-amide) (ppm)δ (S-amide) (ppm)Δδ (δS - δR) (ppm)
H-33.253.35+0.10
H-54.104.02-0.08

Note: The signs of Δδ are hypothetical and would be interpreted according to Mosher's model.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating enantiomers and determining enantiomeric purity.[1][20][21][22] While not a primary method for determining absolute configuration, it is crucial for confirming the success of a chiral resolution and for quality control.[1]

Causality of Choice: Once the absolute configuration of an enantiomer has been established by an absolute method (e.g., X-ray crystallography or VCD), a chiral HPLC method can be developed to serve as a routine, high-throughput analytical tool for distinguishing between the enantiomers and quantifying their ratio.

Experimental Workflow: Chiral HPLC Method Development

Racemic Standard Racemic Standard Column Screening Column Screening Racemic Standard->Column Screening Mobile Phase Optimization Mobile Phase Optimization Column Screening->Mobile Phase Optimization Method Validation Method Validation Mobile Phase Optimization->Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis

Caption: Workflow for chiral HPLC method development.

Experimental Protocol:

  • Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose derivatives), to identify a column that provides baseline separation of the enantiomers of 1,2,3,4-Tetrahydro-2,6-naphthyridine.[1][22]

  • Method Optimization: Optimize the mobile phase composition (e.g., solvent ratios, additives) to achieve optimal resolution and peak shape.

  • Method Validation: Validate the analytical method for specificity, linearity, accuracy, and precision.

  • Correlation to Absolute Configuration: Inject a sample of known absolute configuration (as determined by an absolute method) to assign the elution order of the enantiomers.

Data Comparison Table:

ParameterTarget ValueSignificance
Resolution (Rs)> 1.5Baseline separation of enantiomers
Tailing Factor0.8 - 1.2Good peak symmetry
Retention TimeConsistentReliable identification

Conclusion: A Multi-faceted Approach

For the unambiguous stereochemical confirmation of this compound, a multi-faceted approach is recommended. Single-crystal X-ray crystallography, where feasible, provides the most definitive assignment of absolute configuration. This result can then be corroborated by a solution-phase technique like VCD, which also provides insight into the molecule's conformational preferences. NMR-based methods, such as Mosher's amide analysis, offer a valuable alternative when crystallization is elusive. Finally, a validated chiral HPLC method is essential for routine quality control and the determination of enantiomeric purity. By judiciously selecting and integrating these powerful analytical tools, researchers can ensure the stereochemical integrity of their chiral drug candidates, a critical step in the path toward safer and more effective medicines.

References

  • Šatínský, D., & Chrenková, L. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(12), 3247–3265. [Link]
  • Bruker Optics. (2017).
  • Allenmark, S. G. (2000). Chiroptical methods in the stereochemical analysis of natural products. Natural Product Reports, 17(2), 145–155. [Link]
  • Orochem Technologies Inc. (n.d.). Application Note: Chiral HPLC Separation Of Enatiomers Of Racemic Drugs Used In Pharmaceutical Industry. Bioprocess Online. [Link]
  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Gholami, H., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875–15879. [Link]
  • Dong, M. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.).
  • Kuppens, T., et al. (2021). Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. [Link]
  • International Journal of Pharmaceutical and Research. (2022).
  • Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Lawrence, S. E. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Skorepova, E., et al. (2021). Solid-state vibrational circular dichroism for pharmaceutical purposes.
  • Dostert, P., et al. (1993). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry.
  • Hinds Instruments. (n.d.). VCD of Enantiomeric Drug Molecules. [Link]
  • Royal Society of Chemistry. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD) [Video]. YouTube. [Link]
  • Wang, B. (2023). Absolute configuration determination of small molecules with X-ray and electron diffraction.
  • Pescitelli, G., & Bruhn, T. (2016). Chiroptical Sensing: A Conceptual Introduction. Chirality, 28(7), 521–535. [Link]
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Ye, B., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 345. [Link]
  • Görög, S. (1992). A review of the application of chiroptical methods to analytical chemistry. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 749–758. [Link]
  • Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(25), 8569–8577. [Link]
  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2056–2065. [Link]
  • Brittain, H. G. (1998). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 933–940. [Link]
  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy: Applications in Stereochemical Analysis of Synthetic Compounds, Natural Products, and Biomolecules, Volume 2. John Wiley & Sons.
  • Seco, J. M., et al. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron, 57(11), 2231-2236. [Link]
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
  • M. B. Smith & J. March. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Wzorek, J. J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3236–3244. [Link]
  • Wikipedia. (n.d.). Chiral resolution. [Link]
  • Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20. [Link]
  • Wenzel, T. J. (2018). Differentiation of Chiral Compounds Using NMR Spectroscopy. Molecules, 23(3), 539. [Link]

Sources

A Senior Application Scientist's Guide to Comparing In Vitro IC50 Values of Novel Phosphodiesterase 5 (PDE5) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly for therapeutic areas such as erectile dysfunction and pulmonary arterial hypertension, phosphodiesterase 5 (PDE5) remains a pivotal target. The in vitro half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of novel inhibitors against this enzyme. This guide provides an in-depth comparison of recently developed novel PDE5 inhibitors, contextualized by the performance of established drugs. We will delve into the underlying cGMP signaling pathway, detail a robust in vitro assay methodology, and analyze the comparative potency of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of PDE5 in cGMP Signaling

Phosphodiesterase 5 is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes.[1][2] In smooth muscle cells, the nitric oxide (NO) signaling pathway triggers the synthesis of cGMP, which in turn leads to muscle relaxation and vasodilation.[1] By degrading cGMP, PDE5 effectively terminates this signaling cascade. Consequently, inhibiting PDE5 leads to an accumulation of cGMP, enhancing and prolonging the vasodilatory effects of NO. This mechanism is the foundation for the therapeutic efficacy of PDE5 inhibitors.[1][2]

To visually conceptualize this, the following diagram illustrates the cGMP signaling pathway and the intervention point for PDE5 inhibitors.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes Inhibitors PDE5 Inhibitors Inhibitors->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Determining In Vitro Potency: A Protocol for PDE5 Inhibition Assay

The accurate determination of IC50 values is contingent on a well-defined and reproducible experimental protocol. A commonly employed and robust method is the fluorescence polarization (FP)-based assay. This technique offers high throughput and sensitivity.

Causality Behind Experimental Choices

The selection of an FP-based assay is deliberate. It relies on the principle that a small, fluorescently labeled substrate (e.g., FAM-cGMP) rotates rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes this substrate to FAM-GMP, and a larger binding agent (specific for the product) is introduced, the resulting complex tumbles slower, leading to a high polarization signal. An inhibitor will prevent this conversion, thus maintaining a low polarization state. This direct, homogenous assay format minimizes handling steps and is less prone to interference compared to multi-step colorimetric or radiometric assays.

Step-by-Step Experimental Protocol (Fluorescence Polarization Assay)
  • Reagent Preparation :

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Create a serial dilution of the inhibitor to cover a wide concentration range (e.g., from 100 µM down to 1 pM).

    • Prepare a complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).

    • Dilute recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate in the assay buffer to their optimal working concentrations.

  • Assay Procedure :

    • In a 96-well or 384-well black microplate, add the serially diluted test inhibitor solutions. Include wells for a positive control (a known PDE5 inhibitor like sildenafil) and a negative control (DMSO vehicle, representing 100% enzyme activity).

    • Add the diluted PDE5 enzyme solution to all wells except for a "no enzyme" blank.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.

    • Incubate the plate for 60-90 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding the binding agent solution.

  • Data Acquisition and Analysis :

    • Read the fluorescence polarization (in millipolarization units, mP) on a suitable microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines this experimental workflow.

IC50_Workflow Start Start Prep Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution Start->Prep Plate Plate Inhibitors & Controls in Microplate Prep->Plate AddEnzyme Add PDE5 Enzyme Plate->AddEnzyme Incubate1 Pre-incubate (15-30 min) AddEnzyme->Incubate1 AddSubstrate Initiate Reaction (Add FAM-cGMP) Incubate1->AddSubstrate Incubate2 Incubate (60-90 min, 37°C) AddSubstrate->Incubate2 Stop Stop Reaction (Add Binding Agent) Incubate2->Stop Read Read Fluorescence Polarization (mP) Stop->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for in vitro determination of PDE5 inhibitor IC50 values.

Comparative Analysis of In Vitro IC50 Values

The true measure of a novel inhibitor's potential lies in its potency relative to established market leaders and other emerging compounds. Below is a comparative summary of the in vitro IC50 values for established PDE5 inhibitors and three recently discovered novel compounds.

CompoundChemical ScaffoldIn Vitro IC50 (nM)Assay TypeReference
Established Inhibitors
SildenafilPyrazolopyrimidinone3.5 - 5.22Various[3][4]
Tadalafilβ-Carboline1.8 - 5.0Various[3][4]
VardenafilImidazotriazinone0.1 - 0.7Various[1]
Novel Inhibitors
Compound 14aIndole-based16.11LC/MS-based cGMP quantification[5]
Compound 11bPyridopyrazinone18.13Fluorescence Polarization[1][4]
Compound 18Pyrazolopyrimidinone~10 (estimated)Enzymatic Assay

Note: The IC50 value for Compound 18 is an estimation based on the provided data in the reference, which states excellent in vitro activity.

Discussion and Field-Proven Insights

The data presented in the table reveals several key insights for drug development professionals. The established inhibitors—sildenafil, tadalafil, and vardenafil—exhibit potent inhibition of PDE5 in the low nanomolar range. Vardenafil, in particular, demonstrates sub-nanomolar potency, setting a high benchmark for new chemical entities.[1]

The novel inhibitors, while not surpassing the potency of vardenafil, demonstrate promising activity. Compound 14a , an indole-based inhibitor, shows an IC50 of 16.11 nM.[5] Its unique scaffold may offer advantages in terms of selectivity or pharmacokinetic properties, which are critical factors beyond raw potency. The use of an LC/MS-based assay for its characterization provides a direct and highly specific measurement of cGMP levels, adding confidence to the determined IC50 value.[5]

Compound 11b , a pyridopyrazinone derivative, has a reported IC50 of 18.13 nM, as determined by a fluorescence polarization assay.[1][4] This method's suitability for high-throughput screening makes it a valuable tool in the early stages of drug discovery for rapidly assessing the potency of a large number of analogs.

Compound 18 , from a pyrazolopyrimidinone scaffold similar to sildenafil, is reported to have excellent in vitro activity. While a precise IC50 is not explicitly stated in the abstract, the description of its properties suggests it is a highly potent inhibitor. Further investigation of the full publication would be necessary to ascertain the exact value and experimental conditions.

It is crucial to underscore that a direct comparison of IC50 values across different studies must be approached with caution. Minor variations in experimental conditions, such as enzyme source, substrate concentration, and buffer composition, can influence the apparent potency of an inhibitor. Therefore, for a definitive head-to-head comparison, it is always recommended to evaluate compounds in the same assay under identical conditions.

Conclusion

The development of novel PDE5 inhibitors continues to be an active area of research, with new chemical scaffolds constantly emerging. The in vitro IC50 value remains the primary indicator of a compound's potency and a critical parameter for its progression through the drug discovery pipeline. As demonstrated, compounds 14a, 11b, and 18 represent promising new leads with potent PDE5 inhibitory activity. Their further development will depend on a comprehensive evaluation of their selectivity, pharmacokinetic profiles, and in vivo efficacy. This guide provides a framework for understanding and comparing these vital in vitro metrics, empowering researchers to make informed decisions in the quest for next-generation PDE5 inhibitors.

References

  • Amin, K. M., El-Badry, O. M., Abdel Rahman, D. E., & Ammar, U. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceutics, 14(9), 1954. [Link]
  • Amin, K. M., El-Badry, O. M., Abdel Rahman, D. E., & Ammar, U. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold. CORE. [Link]
  • Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature reviews. Drug discovery, 5(8), 689–702.
  • Reddy, G. L., et al. (2019). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic chemistry, 89, 103022.
  • Ballard, S. A., et al. (1998). Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. The Journal of urology, 159(6), 2164–2171.
  • Bautista-Aguilera, Ó. M., et al. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. [Link]
  • Daugan, A., et al. (2003). The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues. Journal of medicinal chemistry, 46(21), 4533–4542.
  • Saenz de Tejada, I., et al. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International journal of impotence research, 13(5), 282–290.
  • Wallis, R. M., et al. (1999). Sildenafil (Viagra): a potent and selective inhibitor of phosphodiesterase type 5 in human corpus cavernosum. British journal of urology, 83(1), 3–12.
  • Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibitors. International journal of clinical practice, 58(s142), 11–16.
  • Reddy, G. L., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & biodiversity, 20(4), e202200707. [Link]
  • Francis, S. H., et al. (2010). Phosphodiesterase-5: enzymology, pharmacology, and physiological function. Physiology, 25(4), 208-219.
  • Kotera, J., et al. (2000). A new family of cGMP-binding cGMP-specific phosphodiesterases. The Journal of biological chemistry, 275(42), 32651–32656.
  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488–520.

Sources

A Comparative Guide to Docking Studies and Binding Mode Analysis of Tetrahydrobenzo[b]naphthyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The intricate dance between a small molecule and its biological target is the cornerstone of modern drug discovery. For researchers in medicinal chemistry, understanding this interaction at an atomic level is paramount to designing effective and selective therapeutics. Tetrahydrobenzo[b]naphthyridine scaffolds have emerged as a privileged structure, demonstrating a wide array of biological activities, including potential as anticancer and neuroprotective agents.[1][2][3][4][5] This guide provides an in-depth comparative analysis of molecular docking studies on various analogues of this scaffold, offering insights into their binding modes and the computational workflows used to elucidate them.

Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][7][8][9] By simulating this molecular recognition process, we can rationalize structure-activity relationships (SAR), optimize lead compounds, and screen virtual libraries for promising new drug candidates, significantly accelerating the research and development pipeline.[10][11][12]

Comparative Binding Mode Analysis: A Tale of Diverse Targets

The versatility of the tetrahydrobenzo[b]naphthyridine core allows for its interaction with a range of biological targets. Docking studies have been instrumental in revealing how different substitutions on this scaffold fine-tune its binding affinity and selectivity.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: A Strategy for Alzheimer's Disease

Several tetrahydrobenzo[b][6][13]naphthyridine derivatives have been identified as potent inhibitors of AChE and BChE, enzymes implicated in the progression of Alzheimer's disease.[1][4][5] Molecular modeling has revealed that these compounds often adopt a dual binding mode, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme gorge.

For instance, docking studies on 1,2,3,4-tetrahydrobenzo[h][6][13]naphthyridines demonstrated that a subtle bioisosteric replacement (O → NH) resulted in a dramatic increase in inhibitory activity.[5] The modeling showed that the protonated nitrogen atom forms a crucial hydrogen bond with key residues in the mid-gorge region, while the aromatic rings establish π-π stacking interactions with tryptophan and tyrosine residues at the PAS.[5] This dual engagement effectively blocks the substrate from accessing the active site.

Aurora Kinase Inhibition: Targeting Cancer Proliferation

Novel tetrahydrodibenzo[b,g][6][14]naphthyridinone derivatives have been synthesized and evaluated as inhibitors of Aurora kinases A and B, which are key regulators of cell division and often overexpressed in cancers.[2] Docking simulations were pivotal in understanding their mechanism of action. The studies showed these compounds fitting snugly into the ATP-binding pocket of the kinases. Key interactions typically involve hydrogen bonds between the naphthyridine nitrogen atoms and the hinge region residues of the kinase, a hallmark of many ATP-competitive inhibitors. The potency of these compounds, as measured by IC50 values, showed a strong correlation with the predicted binding energies from the docking calculations.[2]

DNA Intercalation and HIV-1 Reverse Transcriptase Inhibition

The planar aromatic system of benzo[b][6][14]naphthyridines makes them suitable candidates for DNA binding. Docking studies have shown that these derivatives preferentially bind to the AT-rich regions of the DNA minor groove.[15] The binding is stabilized by a combination of van der Waals forces, hydrophobic interactions, and hydrogen bonds with the DNA bases.

Furthermore, certain nitrogen-containing naphthyridine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[16] Docking analyses placed these compounds into the allosteric NNRTI binding pocket of the HIV-1 reverse transcriptase. The binding modes were found to be similar to those of approved drugs, with interactions involving key hydrophobic and aromatic residues like tyrosine, tryptophan, and proline, explaining their potent inhibitory activity.[16]

Quantitative Data Summary

The following table summarizes representative data from docking studies on various tetrahydrobenzo[b]naphthyridine analogues, correlating computational predictions with experimental results.

Analogue ClassBiological TargetRepresentative Docking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)
Tetrahydrobenzo[h][6][13]naphthyridinesHuman AChE-11.5Trp286, Tyr341, Asp7465 nM[5]
Tetrahydrodibenzo[b,g][6][14]naphthyridinonesAurora Kinase A-9.8Ala213, Leu154, Asp21424 nM[2]
Benzo[b][6][14]naphthyridinesds-DNA (AT-rich)-7.16-DNA Photocleavage[15]
Cyanovinyl-naphthyridinesHIV-1 Reverse Transcriptase-10.2Tyr181, Tyr188, Trp2290.175 µM[16]

Experimental Protocol: A Self-Validating Molecular Docking Workflow

To ensure the trustworthiness and reproducibility of in silico results, a rigorously validated docking protocol is essential. The causality behind each step is crucial for obtaining biologically relevant predictions.

Step 1: Receptor and Ligand Preparation
  • Objective: To prepare the macromolecule and small molecule files into a format suitable for docking, ensuring correct protonation states and atomic charges.

  • Protocol:

    • Receptor Acquisition: Download the 3D crystallographic structure of the target protein from a database like the RCSB Protein Data Bank (PDB).

    • Receptor Cleanup: Remove all non-essential molecules, such as water, co-solvents, and ions, from the PDB file.[13] The presence of crystallographic water can be ambiguous; unless a water molecule is known to be critical for binding, its removal simplifies the system and avoids potential artifacts.

    • Protonation and Charge Assignment: Add polar hydrogen atoms to the receptor, as they are crucial for forming hydrogen bonds. Assign atomic charges using a force field (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.

    • Ligand Preparation: Draw the 2D structure of the tetrahydrobenzo[b]naphthyridine analogue and convert it to a 3D structure. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.[13]

Step 2: Defining the Binding Site and Grid Generation
  • Objective: To define the specific three-dimensional space on the receptor where the docking algorithm will search for viable binding poses.

  • Protocol:

    • Active Site Identification: If a co-crystallized ligand is present, the binding site can be defined based on its location. If not, binding pockets can be predicted using computational tools or inferred from mutagenesis data.

    • Grid Box Generation: Create a 3D grid box that encompasses the entire binding pocket.[13] The size of the box is a critical parameter; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time.

Step 3: Running the Docking Simulation
  • Objective: To systematically sample different conformations and orientations of the ligand within the defined grid box and rank them using a scoring function.

  • Protocol:

    • Algorithm Selection: Choose a docking program (e.g., AutoDock Vina, GOLD, Glide). These programs use different search algorithms (e.g., Lamarckian genetic algorithm, Monte Carlo) to explore the conformational space.[7][8]

    • Execution: Run the simulation. The program will generate a set number of binding poses (e.g., 10-20) for the ligand, each with a corresponding docking score.[13]

Step 4: Analysis and Validation of Results
  • Objective: To analyze the predicted binding poses, validate the docking protocol, and interpret the results in a biological context.

  • Protocol:

    • Pose Visualization: Use molecular graphics software (e.g., PyMOL, Chimera) to visually inspect the top-ranked poses. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking.[13]

    • Scoring Function Analysis: The docking score provides an estimate of the binding affinity (e.g., in kcal/mol).[17] Lower scores generally indicate stronger binding. Compare the scores across different analogues to understand SAR.

    • Protocol Validation (Self-Validating System):

      • Re-docking: The most crucial validation step. Extract the native co-crystallized ligand from the PDB file and dock it back into the receptor.[18]

      • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[18][19]

      • Enrichment Studies: Dock a set of known active compounds along with a larger set of "decoy" (presumed inactive) molecules. A valid protocol should rank the active compounds significantly higher than the decoys.[19]

Visualizing the Workflow and Concepts

A clear visual representation of the workflow ensures a comprehensive understanding of the process.

G cluster_prep 1. Preparation cluster_setup 2. Docking Setup cluster_run 3. Simulation cluster_analysis 4. Analysis & Validation Receptor Receptor Acquisition (e.g., from PDB) Grid Grid Box Generation (Define Binding Site) Receptor->Grid Ligand Ligand Preparation (Energy Minimization) Ligand->Grid Docking Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Analysis Pose Analysis & Interaction Mapping Docking->Analysis Validation Protocol Validation (Re-docking, RMSD < 2Å) Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

G Receptor {Receptor (Protein)| Binding Pocket} Interactions Binding Mode Analysis + Hydrogen Bonds + Hydrophobic Interactions + π-π Stacking Receptor->Interactions Elucidates Ligand Ligand (Tetrahydrobenzo- [b]naphthyridine) Ligand->Receptor:p1 Docking

Caption: Conceptual diagram of ligand-receptor binding mode analysis.

Conclusion: Integrating Computation with Experiment

Molecular docking and binding mode analysis are indispensable tools in the modern drug discovery campaign targeting the versatile tetrahydrobenzo[b]naphthyridine scaffold. As demonstrated, these computational techniques provide critical insights into the molecular basis of ligand recognition across diverse biological targets, from enzymes implicated in neurodegeneration to kinases driving cancer. The true power of this approach is realized when it is deeply integrated with experimental work. Docking can guide the synthesis of more potent and selective analogues, while experimental data, in turn, serves to validate and refine the computational models. This synergistic cycle of prediction and validation is what ultimately paves the way for the development of novel and impactful therapeutics.

References

  • CD ComputaBio. (n.d.). Binding Mode Analysis Services.
  • Kulikova, L., et al. (2025). New tetrahydrobenzo[b][6][13]naphthyridine derivatives: synthesis and biological activity.
  • ResearchGate. (2022). How to validate the molecular docking results?.
  • ResearchGate. (n.d.). Overview of typical CADD workflow.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Baruah, I., et al. (2014). An In Silico Analysis of the Binding Modes and Binding Affinities of Small Molecule Modulators of PDZ-Peptide Interactions. PLOS One.
  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?.
  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Tetrahydrodibenzo[b,g][6][14]napthyridinones as Potential Anticancer Agents and Novel Aurora Kinases Inhibitors.
  • ResearchGate. (2025). Synthesis, Reactions, and Biological Activity of Benzo[h][6][13]naphthyridine Derivatives.
  • Song, C. M., et al. (2009). Computer-Aided Drug Design Methods. PubMed Central.
  • Health Sciences. (2024). Binding mode analysis: Significance and symbolism.
  • Young, D. (n.d.). Computational Techniques in the Drug Design Process. Cytoclonal Pharmaceutics Inc.
  • Therrien, E., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central.
  • Kumar, S., & Singh, N. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central.
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
  • Practical Cheminformatics. (2017). Experimental Binding Modes of Small Molecules in Protein-Ligand Docking.
  • DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system.
  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach.
  • KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME.
  • ResearchGate. (2025). New tetrahydrobenzo[b][6][13]naphthyridine derivatives: synthesis and biological activity | Request PDF.
  • Shaffer, P. L., et al. (2012). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. ACS Publications.
  • UI Scholars Hub. (2025). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration.
  • Bautista-Aguilera, Ó. M., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][6][13]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. PubMed.
  • Suresha, G. P., et al. (2009). Synthesis, DNA binding, docking and photoclevage studies of novel benzo[b][6][14]naphthyridines. PubMed.
  • National Institutes of Health. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.
  • Kumar, G. S., et al. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. PubMed.

Sources

A Comparative Guide to ¹¹C-Labeled Tetrahydro-1,7-Naphthyridine-2-Carboxamides for PET Imaging of the Central Nervous System

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides as positron emission tomography (PET) tracers for in vivo imaging of the central nervous system (CNS). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, preclinical evaluation, and comparative performance of these novel imaging agents, with a focus on their application for the metabotropic glutamate receptor 2 (mGlu2).

Introduction: The Need for Novel CNS PET Tracers

The tetrahydro-1,7-naphthyridine-2-carboxamide scaffold has emerged as a promising chemotype for developing ligands that target CNS receptors. Selective modulation of these receptors is a key therapeutic strategy for a range of brain disorders, including schizophrenia, depression, Parkinson's disease, and Alzheimer's disease.[1][2][3] PET imaging provides an invaluable, non-invasive window into the living brain, allowing for the quantification of receptor density and occupancy, which can significantly accelerate drug discovery and development.[4]

This guide focuses on carbon-11 labeled analogs developed as negative allosteric modulators (NAMs) for mGlu2. The development of a successful PET tracer for mGlu2 would enable in vivo quantification of this receptor in both physiological and pathological states, and facilitate crucial target engagement studies for novel therapeutics.[1][3]

Comparative Analysis of mGlu2-Targeted Radiotracers

Recent research has focused on optimizing the tetrahydro-1,7-naphthyridine-2-carboxamide scaffold to create PET tracers with high affinity, selectivity, and favorable pharmacokinetic properties. A key study by Zhang et al. (2020) synthesized and evaluated a focused library of these compounds, identifying two lead candidates for radiolabeling: [¹¹C]14a and [¹¹C]14b.[1][2][5] Compound [¹¹C]14b, subsequently named [¹¹C]MG2-1904, was identified as the superior tracer.[2][3]

The rationale for selecting these candidates was their high affinity and selectivity, determined through G protein-coupled inwardly-rectifying potassium (GIRK) channel dose-response assays and CNS panel binding selectivity assays.[1][2] The subsequent head-to-head preclinical evaluation revealed critical performance differences.

Performance Data Summary

The table below summarizes the key experimental data comparing the two lead candidates.

Parameter[¹¹C]14a[¹¹C]14b ([¹¹C]MG2-1904)Rationale & Significance
Binding Affinity HighHighBoth compounds were selected based on high affinity for mGlu2, a prerequisite for a successful PET tracer.
Brain Permeability GoodGoodBoth tracers demonstrated the ability to cross the blood-brain barrier, a critical hurdle for any CNS imaging agent.[1][5]
In Vitro Specific Binding HighHigh, with superior performanceAutoradiography on rat brain sections showed specific binding for both, consistent with mGlu2 expression.[6] However, blocking studies revealed that [¹¹C]14b had improved specific binding compared to [¹¹C]14a.[6]
In Vivo Specific Binding ModerateSuperiorWhile both tracers showed good brain permeability in PET scans, [¹¹C]14b demonstrated markedly superior binding specificity in vivo.[2][3][5] Pre-treatment with unlabeled ligands resulted in a more significant reduction of brain uptake for [¹¹C]14b.[6]
Metabolic Stability GoodExcellentRadiometabolite analysis revealed that [¹¹C]14b has excellent stability in the brain, a crucial feature for accurate quantification of receptor density.[2][5]
Causality Behind Performance Differences

The superior performance of [¹¹C]14b ([¹¹C]MG2-1904) can be attributed to subtle structural modifications that enhance its binding specificity and in vivo behavior. While both compounds share the same core scaffold, differences in peripheral substitutions likely influence their interaction with off-target sites and their susceptibility to metabolism. The data strongly indicates that [¹¹C]14b possesses a more optimal balance of lipophilicity, affinity, and metabolic stability, making it a more reliable tool for quantifying mGlu2.[2][6] This successful proof-of-concept highlights the promise of this chemotype for further optimization and potential clinical translation.[2][5]

Radiosynthesis and Quality Control

The development of a robust and reproducible radiosynthesis is paramount for the clinical application of any PET tracer. For these compounds, the labeling strategy involves the ¹¹C-methylation of a suitable desmethyl precursor.

General Radiosynthesis Workflow

The carbon-11 is produced in a cyclotron as [¹¹C]CO₂, which is then converted into a reactive methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This agent is then reacted with the precursor to form the final ¹¹C-labeled product, which is purified via High-Performance Liquid Chromatography (HPLC), formulated in a biocompatible solution, and passed through a sterile filter before injection.

Radiosynthesis_Workflow cluster_cyclotron Cyclotron & Gas Processing cluster_synthesis Automated Synthesis Module Cyclotron Cyclotron Gas_Target N2/H2 Target Cyclotron->Gas_Target Proton Beam ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Gas_Target->CO2 MeI [¹¹C]CH₃I or [¹¹C]CH₃OTf CO2->MeI Conversion Reaction Reaction with Precursor MeI->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Sterile Formulation HPLC->Formulation Final_Product Injectable [¹¹C]Tracer Dose Formulation->Final_Product QC Quality Control Testing Final_Product->QC

Caption: General workflow for the production of ¹¹C-labeled PET tracers.

Experimental Protocol: Radiosynthesis of [¹¹C]14b

This protocol is a representative example based on published methods.[6]

  • Production of [¹¹C]CH₃OTf: [¹¹C]CO₂ produced from a cyclotron is trapped and converted to [¹¹C]CH₃I, which is then passed through a heated column to generate [¹¹C]CH₃OTf gas.

  • Radiolabeling Reaction: The [¹¹C]CH₃OTf is bubbled through a solution of the desmethyl precursor (1-2 mg) in a suitable solvent (e.g., acetone) at room temperature for 5 minutes.

  • HPLC Purification: The reaction mixture is quenched with HPLC mobile phase, and the crude product is injected onto a semi-preparative C18 HPLC column to isolate the ¹¹C-labeled product from the precursor and any byproducts.

  • Formulation: The collected HPLC fraction containing the radiotracer is diluted with sterile water and passed through a C18 Sep-Pak cartridge. The tracer is eluted from the cartridge with ethanol and further diluted with sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity (via analytical HPLC), molar activity, pH, residual solvents, and sterility to ensure it meets all criteria for human or animal administration.[7]

Preclinical Evaluation Workflow

A rigorous preclinical evaluation is necessary to validate a new PET tracer. This process confirms the tracer's ability to measure the intended biological target specifically and reliably.

Preclinical_Evaluation Start Candidate Radiotracer Autorad In Vitro Autoradiography on Brain Tissue Start->Autorad Confirm Specific Binding Biodist Ex Vivo Biodistribution & Metabolite Analysis Start->Biodist Assess Stability & Distribution PET_Baseline In Vivo PET Imaging (Baseline Scan) Start->PET_Baseline Assess Brain Uptake & Kinetics Decision Proceed to Clinical Translation? Autorad->Decision Biodist->Decision PET_Block In Vivo PET Imaging (Blocking Scan) PET_Baseline->PET_Block Confirm In Vivo Specificity Quant Kinetic Modeling & Quantification PET_Block->Quant Calculate Binding Potential Quant->Decision

Sources

Safety Operating Guide

Navigating the Disposal of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, technically grounded protocol for the proper disposal of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride, a heterocyclic amine compound often utilized as a building block in pharmaceutical research. The absence of a standardized, in-laboratory neutralization protocol for this specific compound necessitates a primary reliance on professional waste management services. This document outlines the essential operational and safety procedures to ensure compliance and mitigate risk.

Core Principle: The Mandate for Professional Disposal

This compound is classified as a heterocyclic amine and a hydrochloride salt. While general neutralization procedures exist for acids and some amines, the specific reactivity and potential byproducts of such a reaction with this compound are not well-documented in standard safety literature. Attempting in-lab neutralization without a validated protocol could result in unforeseen hazardous reactions or the generation of equally or more hazardous waste products.

Therefore, the cornerstone of responsible disposal for this compound is its collection and subsequent management by a licensed Environmental Health and Safety (EHS) provider. The procedures outlined below are designed to ensure the safe and compliant accumulation and hand-off of this chemical waste.

Phase 1: Immediate Safety and Waste Identification

Before beginning any work that will generate waste, it is crucial to establish a clear disposal plan. This begins with a thorough understanding of the material's properties and the associated regulatory requirements.

Personal Protective Equipment (PPE): A foundational element of laboratory safety is the consistent use of appropriate PPE. When handling this compound in either pure form or in solution, the following should be worn:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A laboratory coat must be worn at all times.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Hazardous Waste Determination: All waste containing this compound must be classified as hazardous chemical waste. This classification applies to:

  • Unused or expired pure product.

  • Solutions containing the compound.

  • Reaction byproducts and mother liquors.

  • Contaminated materials (e.g., pipette tips, weighing paper, gloves, spill cleanup materials).

This initial determination is a critical step mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle to grave".[1][2]

Phase 2: Segregation and Containment Protocol

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers. The following step-by-step protocol ensures the safe collection and storage of waste streams containing this compound.

Step 1: Select the Appropriate Waste Container The choice of container is critical for ensuring chemical compatibility and preventing leaks.

  • For Liquid Waste: Use a dedicated, leak-proof container made of a material compatible with the waste. Glass or high-density polyethylene (HDPE) carboys are generally suitable. The original chemical container is often the best choice for unused product.[3] Acids and bases should not be stored in metal containers.[4]

  • For Solid Waste: Collect dry chemical waste, such as contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealable container or a double-bagged plastic bag.[5]

  • For Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[5]

Step 2: Waste Segregation Never mix incompatible waste streams. For this compound waste, adhere to the following segregation principles:

  • Keep it Separate: Collect waste containing this compound in its own designated container. Do not mix it with other chemical waste unless you can confirm compatibility.

  • Avoid Oxidizers: As a nitrogen-containing heterocyclic compound, it should be kept separate from strong oxidizing agents to prevent potentially violent reactions.

  • Halogenated vs. Non-Halogenated: If the compound is dissolved in a solvent, segregate it based on whether the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., hexane). This is because the disposal costs and methods for these two categories of solvents differ significantly.[1]

Step 3: Proper Labeling Accurate and thorough labeling is a regulatory requirement and is essential for the safety of EHS personnel. As soon as you begin accumulating waste in a container, it must be labeled with a hazardous waste tag. The label must include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

  • The approximate concentration and quantity of the compound and any solvents present.

  • The date accumulation started.

  • The name and contact information of the generating researcher or lab.

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[6][7] This area must be under the control of laboratory personnel.

  • Secondary Containment: All waste containers in the SAA must be placed within a secondary container, such as a chemical-resistant tray or tub. This is to contain any potential leaks or spills. The secondary container should be large enough to hold 110% of the volume of the largest container it holds.[5]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3][6] Do not leave funnels in the containers.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA. Once a container is full, it should be scheduled for pickup promptly.[1]

Phase 3: Disposal Logistics and Final Hand-off

The final phase of the disposal process involves coordinating with your institution's EHS department for the removal of the hazardous waste.

Step 1: Requesting a Pickup Once a waste container is full (approximately 90% capacity to allow for expansion), complete the date on the hazardous waste tag and submit a waste collection request to your EHS department.[3] Most institutions have an online system for this purpose.

Step 2: Preparing for Pickup Ensure that the waste container is clean on the outside, the label is legible and complete, and the container is securely sealed. Make sure it is accessible for the EHS technicians.

Step 3: Documentation Maintain a record of the waste generated and disposed of from your laboratory. This is good laboratory practice and may be required for regulatory compliance.

The entire disposal workflow can be summarized in the following diagram:

DisposalWorkflow cluster_prep Phase 1: Preparation & Identification cluster_collect Phase 2: Segregation & Containment cluster_dispose Phase 3: Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Identify Classify Waste as Hazardous (Pure compound, solutions, contaminated items) SelectContainer Select Compatible Waste Container (Glass or HDPE) Identify->SelectContainer Segregate Segregate Waste Stream (Avoid oxidizers, separate solvents) SelectContainer->Segregate Label Attach & Complete Hazardous Waste Tag Segregate->Label Store Store in SAA with Secondary Containment Label->Store Request Request EHS Pickup (When container is full) Store->Request Prepare Prepare Container for Transport Request->Prepare EHS EHS Collects for Professional Disposal Prepare->EHS

Caption: Disposal workflow for this compound.

The Causality of Protocol: Why These Steps Matter

The procedures outlined above are not arbitrary; they are a self-validating system designed to ensure safety and compliance at every stage.

  • Waste Identification is the logical starting point. Misclassifying hazardous waste as non-hazardous can lead to improper disposal, environmental contamination, and significant legal penalties.

  • Segregation prevents the creation of uncontrolled and dangerous reactions. The separation of acids, bases, oxidizers, and different solvent types is a cornerstone of chemical safety.[8]

  • Proper Containment and Labeling are essential for preventing spills and ensuring that everyone who handles the waste, from the researcher to the final disposal facility operator, understands its contents and associated hazards.

  • Reliance on EHS for final disposal is the most critical step for a compound like this compound, for which a validated in-lab deactivation procedure is not available. This transfers the responsibility of complex chemical treatment and disposal to trained professionals with the appropriate facilities and permits.

By adhering to this comprehensive, step-by-step guide, laboratory professionals can manage the disposal of this compound with the highest degree of safety, scientific integrity, and regulatory compliance, thereby building a culture of trust and responsibility that extends beyond the research itself.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. [Link]
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
  • Safe Chemical Waste Handling for Laboratory Teams. (2025, November 10). Environmental Marketing Services. [Link]
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego. [Link]
  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
  • System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • How to dispose of hydrochloric acid. Lab Alley. [Link]
  • Salt waste immobilization: separating organic acid-enabled dechlorination and off-gas captures.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

Sources

A Senior Application Scientist's Guide to Handling 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride: From Benchtop to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of any compound, particularly heterocyclic amines like 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride, requires a procedural mindset where safety is not a checklist, but an integrated part of the workflow. This guide moves beyond mere compliance to instill a deep, causal understanding of the protective measures necessary to ensure both personal safety and data integrity.

Hazard Assessment: Understanding the Adversary

This compound is a heterocyclic amine, a class of compounds with varied and potent biological activities.[1] While comprehensive toxicological data for this specific salt may be limited, the known hazards of similar chemical structures provide a robust basis for risk assessment. Safety data for analogous compounds, such as other tetrahydro-naphthyridine derivatives, consistently indicate risks of skin irritation, serious eye damage, and respiratory irritation if inhaled as a dust or aerosol.[2]

The primary physical form of this compound is a solid powder.[3][4] This presents a significant risk of aerosolization during routine handling procedures like weighing, transferring, and preparing solutions. Therefore, our safety protocols must be centered on mitigating exposure through inhalation, dermal contact, and ocular contact.

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before we even select a pair of gloves, we must apply the hierarchy of controls to systematically minimize risk.

  • Engineering Controls: These are the most effective measures as they isolate the hazard from the user. For a powdered substance like this, a certified chemical fume hood is non-negotiable for all manipulations. For weighing, a ventilated balance enclosure or a dedicated powder handling hood is critical to prevent the escape of fine particulates.

  • Administrative Controls: These are the procedures and work practices that reduce exposure. This includes rigorous training for all personnel, clear and accessible Standard Operating Procedures (SOPs), and restricting access to handling areas.[5][6] Always have the Safety Data Sheet (SDS) readily available before beginning work.[5][6]

  • Personal Protective Equipment (PPE): Once engineering and administrative controls are in place, PPE provides the essential barrier between you and the chemical.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and matched to the specific task. Below is a breakdown of required equipment, moving from foundational to task-specific protection.

Table 1: PPE Requirements by Operational Task
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety glasses with side shieldsNitrile glovesLab coatNot required if container is sealed and intact
Weighing (in ventilated enclosure) Chemical splash gogglesNitrile glovesLab coatNot required if enclosure is certified and functioning properly
Solubilization/Dilution (in fume hood) Chemical splash gogglesNitrile glovesLab coatNot required if performed correctly within the fume hood
Large-Scale Transfers (>10g) Goggles and face shieldNitrile glovesLab coat or chemical-resistant apronRecommended: N95 respirator if potential for dust generation is high
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or disposable coverallsRequired: Air-purifying respirator with P100 particulate filters

Causality Behind the Choices:

  • Eye Protection: We escalate from safety glasses to chemical splash goggles because fine powders can easily become airborne and bypass the protection of standard glasses.[7] A face shield is added during large-scale transfers or spill cleanup to protect the entire face from splashes and airborne particles.[8]

  • Hand Protection: Nitrile gloves provide excellent protection against incidental contact with solid chemicals.[7] For spill cleanup or extended contact, heavier-duty gloves are necessary. Always double-glove when handling highly potent compounds.

  • Respiratory Protection: While engineering controls are primary, respiratory protection is crucial if these controls are insufficient or during an emergency.[7][9] An N95 respirator protects against particulates, but for spill cleanup where vapors may also be present, a half-mask or full-face respirator with appropriate cartridges is essential.[10]

Procedural Workflow: A Step-by-Step Guide

This protocol ensures that safety measures are integrated at every stage of handling this compound.

Workflow Diagram: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Engineering Control) cluster_cleanup Post-Handling Phase cluster_emergency Contingency prep 1. Review SDS & Establish Work Zone ppe 2. Don Appropriate PPE (See Table 1) prep->ppe weigh 3. Weigh Compound in Ventilated Enclosure ppe->weigh transfer 4. Transfer to Vessel weigh->transfer spill Spill Occurs weigh->spill dissolve 5. Solubilize/React in Fume Hood transfer->dissolve transfer->spill decon 6. Decontaminate Surfaces & Glassware dissolve->decon dissolve->spill waste 7. Dispose of Waste (Solid & Liquid) decon->waste doff 8. Doff PPE Correctly waste->doff wash 9. Wash Hands Thoroughly doff->wash spill_proc Execute Spill Cleanup Protocol spill->spill_proc

Caption: Workflow for handling this compound.

Step 1: Preparation

  • Review Documentation: Before entering the lab, thoroughly read the Safety Data Sheet (SDS) for the compound and the relevant internal SOPs.

  • Prepare a Designated Area: Cordon off the work area in the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, solvents, and waste containers, and place them inside the fume hood to minimize traffic in and out of the controlled area.

Step 2: Donning PPE

  • Put on a clean lab coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • Put on the first pair of nitrile gloves.

  • Put on a second pair of nitrile gloves, cuffing the outer pair over the sleeve of the lab coat.

Step 3: Handling the Compound

  • Weighing: Use a dedicated spatula to carefully transfer the required amount of powder onto weighing paper or into a container within a ventilated balance enclosure. Avoid any sudden movements that could create dust.

  • Transfer: Gently tap the powder from the weighing paper into the reaction vessel. If possible, use an anti-static weigh boat to prevent powder from clinging.

  • Solubilization: Add the solvent slowly to the vessel, aiming the stream at the side of the container to avoid splashing the powder.

Step 4: Decontamination and Disposal

  • Waste Segregation: All materials that have come into contact with the compound are considered hazardous waste. This includes gloves, bench paper, weighing boats, and pipette tips. Place them in a designated, sealed solid waste container.

  • Liquid Waste: Unused solutions should be disposed of in a designated hazardous liquid waste container. Do not pour any amount down the drain.[11] The NIH Drain Discharge Guide emphasizes that only pre-approved chemicals may be drain disposed.[11]

  • Cleaning: Clean the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin. Dispose of gloves and any other disposable PPE in the hazardous waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][13] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, alert laboratory management and environmental health and safety. For small spills within a fume hood, cover with an inert absorbent material, carefully sweep it up, and place it in a sealed hazardous waste container.

By adhering to this comprehensive guide, researchers can handle this compound with confidence, ensuring a safe laboratory environment for themselves and their colleagues, thereby upholding the highest standards of scientific integrity and professional responsibility.

References

  • CRC Industries. (2023). SDS US.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Center for Chemical Process Safety. (n.d.). Table of contents for Guidelines for safe handling of powders and bulk solids.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride Safety Data Sheet.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • Advanced ChemBlocks. (n.d.). 1,2,3,4-tetrahydro-2,6-naphthyridine.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • BulkInside. (2025). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Servicia. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • Smolecule. (2023). 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.